molecular formula C9H14N2O3S B112960 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide CAS No. 7400-96-6

3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide

Katalognummer: B112960
CAS-Nummer: 7400-96-6
Molekulargewicht: 230.29 g/mol
InChI-Schlüssel: LEDOHLBFUWTDPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-methoxy-N,N-dimethyl-benzenesulfonamide (CAS Registry Number: 7400-96-6) is an organic compound with the molecular formula C9H14N2O3S and a molecular weight of 230.28 g/mol [ ]. This benzenesulfonamide derivative features both amino and methoxy functional groups on the aromatic ring, attached to a dimethyl-sulfonamide moiety, making it a valuable intermediate and scaffold in chemical and pharmaceutical research. As a member of the benzenesulfonamide family, this compound serves as a key building block for the synthesis of more complex molecules. Benzenesulfonamide derivatives are extensively investigated for their biological activities and their role as carbonic anhydrase inhibitors [ ]. The presence of both hydrophilic and lipophilic regions in its structure can contribute to improved pharmacokinetic properties in derivative compounds, potentially leading to better absorption, distribution, metabolism, and excretion (ADME) profiles [ ]. Furthermore, the compound provides a useful scaffold for structure-activity relationship (SAR) studies, helping researchers understand the relationship between chemical structure and biological activity to guide the rational design of more effective compounds [ ]. Applications & Research Value: • Medicinal Chemistry & Drug Discovery: This compound is a versatile precursor in the synthesis of various heterocyclic compounds, including Schiff bases, which are reported to exhibit a broad range of biological activities such as antibacterial, antifungal, and antiproliferative properties [ ]. Sulfonamide derivatives, in general, are crucial in drug discovery for developing agents with antimicrobial, antioxidant, and anticancer activities [ ]. • Chemical Biology: Derivatives of similar benzenesulfonamide compounds have shown binding affinity for human carbonic anhydrase (CA) isoenzymes, making them candidates for research in areas like cancer, where certain CA isoforms are overexpressed [ ]. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-11(2)15(12,13)7-4-5-9(14-3)8(10)6-7/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDOHLBFUWTDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284379
Record name 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7400-96-6
Record name 7400-96-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-methoxy-N,N-dimethylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing from the commercially available 4-methoxybenzenesulfonyl chloride. Each step is elucidated with underlying chemical principles, detailed experimental procedures, and safety considerations, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, owing to its ability to mimic the transition state of enzymatic reactions and engage in strong hydrogen bonding interactions with biological targets. The specific substitution pattern of this molecule—an amino group at the 3-position, a methoxy group at the 4-position, and a dimethylsulfonamide moiety—offers a unique scaffold for further chemical modification, making it a key intermediate in the synthesis of more complex molecules with potential biological activity.

The synthetic strategy detailed herein is a logical and efficient pathway that involves three key transformations: electrophilic aromatic substitution to introduce a nitro group, nucleophilic substitution to form the sulfonamide, and finally, reduction of the nitro group to the desired amine.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following three-step sequence:

Synthetic_Scheme A 4-methoxybenzenesulfonyl chloride B 4-methoxy-3-nitrobenzenesulfonyl chloride A->B Step 1: Nitration (HNO₃, H₂SO₄) C 4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide B->C Step 2: Amination (Dimethylamine) D This compound C->D Step 3: Reduction (e.g., H₂/Raney Ni or SnCl₂)

Caption: Overall three-step synthesis pathway.

Step 1: Synthesis of 4-methoxy-3-nitrobenzenesulfonyl chloride

Principle and Rationale

The initial step involves the nitration of 4-methoxybenzenesulfonyl chloride. This is a classic electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its electron-donating resonance effect. The sulfonyl chloride group (-SO₂Cl) is a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. In this case, the powerful directing effect of the methoxy group dictates the position of nitration. The incoming electrophile, the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, is directed to the position ortho to the methoxy group (and meta to the sulfonyl chloride group), which is the C3 position.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + 2 H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H3O+ H₃O⁺ Start 4-methoxybenzenesulfonyl chloride Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product 4-methoxy-3-nitrobenzenesulfonyl chloride Intermediate->Product - H⁺

Caption: Mechanism of nitration.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-methoxybenzenesulfonyl chloride206.6420.7 g0.1
Concentrated Sulfuric Acid (98%)98.0850 mL-
Concentrated Nitric Acid (70%)63.0110 mL~0.16
Ice18.02200 g-
Dichloromethane (DCM)84.93100 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 4-methoxybenzenesulfonyl chloride (20.7 g, 0.1 mol) in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and the solid has dissolved, add a pre-cooled mixture of concentrated nitric acid (10 mL) and concentrated sulfuric acid (10 mL) dropwise from the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.

  • Dissolve the crude product in dichloromethane (100 mL), wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-methoxy-3-nitrobenzenesulfonyl chloride as a solid.[1]

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Concentrated acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The nitration reaction is exothermic. Maintain strict temperature control to avoid runaway reactions.

  • Handle 4-methoxy-3-nitrobenzenesulfonyl chloride with care as it is a corrosive and lachrymatory compound.[1]

Step 2: Synthesis of 4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide

Principle and Rationale

This step involves the reaction of the synthesized 4-methoxy-3-nitrobenzenesulfonyl chloride with dimethylamine. This is a nucleophilic acyl substitution at the sulfonyl sulfur. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic dimethylamine, leading to the displacement of the chloride ion and the formation of the stable N,N-dimethylsulfonamide.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-methoxy-3-nitrobenzenesulfonyl chloride251.6425.2 g0.1
Dimethylamine (40% solution in water)45.08 (as amine)28 mL~0.22
Tetrahydrofuran (THF)72.11150 mL-
Ethyl Acetate88.11200 mL-
1 M Hydrochloric Acid36.46As needed-
Saturated Sodium Bicarbonate Solution84.01As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Dissolve 4-methoxy-3-nitrobenzenesulfonyl chloride (25.2 g, 0.1 mol) in THF (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add dimethylamine solution (28 mL, ~0.22 mol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Step 3: Synthesis of this compound

Principle and Rationale

The final step is the reduction of the aromatic nitro group to a primary amine. This is a common and crucial transformation in organic synthesis. Several methods are available for this reduction.[2] Two robust and widely used protocols are presented below: catalytic hydrogenation and chemical reduction with tin(II) chloride.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[2][3] The nitro group is reduced on the surface of the catalyst. This method is often clean and high-yielding, with water as the only byproduct. Raney Nickel is particularly effective for this transformation.[4]

  • Chemical Reduction with Tin(II) Chloride (SnCl₂): This is a classic method for the reduction of nitroarenes.[5] Tin(II) chloride acts as the reducing agent in an acidic medium, typically hydrochloric acid.[6] This method is tolerant of many other functional groups.[5]

Experimental Protocol 3A: Catalytic Hydrogenation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide260.2726.0 g0.1
Raney Nickel (slurry in water)-~5 g-
Ethanol46.07250 mL-
Hydrogen Gas (H₂)2.02Pressurized-
Celite®-As needed-

Procedure:

  • To a hydrogenation vessel (e.g., a Parr shaker), add 4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide (26.0 g, 0.1 mol) and ethanol (250 mL).

  • Carefully add the Raney Nickel slurry (~5 g).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Shake the mixture at room temperature. Monitor the reaction progress by observing the hydrogen uptake.

  • Once the hydrogen uptake ceases (typically 4-6 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product can be purified by recrystallization if needed.

Safety Precautions:

  • Hydrogen gas is highly flammable and explosive. Perform this reaction in a well-ventilated area, away from ignition sources, and using appropriate hydrogenation equipment.

  • Raney Nickel is pyrophoric when dry. Always handle it as a slurry in water or ethanol and do not allow it to dry out in the air.

Experimental Protocol 3B: Reduction with Tin(II) Chloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide260.2726.0 g0.1
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.63113 g0.5
Concentrated Hydrochloric Acid (37%)36.46100 mL-
Ethanol46.07200 mL-
10 M Sodium Hydroxide (NaOH) Solution40.00As needed-
Ethyl Acetate88.11300 mL-

Procedure:

  • In a 1 L round-bottom flask, dissolve 4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide (26.0 g, 0.1 mol) in ethanol (200 mL).

  • Add tin(II) chloride dihydrate (113 g, 0.5 mol) to the solution.

  • Slowly add concentrated hydrochloric acid (100 mL) with stirring. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and carefully neutralize by the slow addition of 10 M NaOH solution until the pH is >10. Tin salts will precipitate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.[5][7]

Conclusion

This guide has detailed a reliable and scalable three-step synthesis for this compound. By providing a thorough explanation of the chemical principles, step-by-step protocols, and critical safety information, researchers and professionals in drug development are equipped to confidently produce this important chemical intermediate. The choice between the two presented reduction methods in the final step can be made based on available equipment and desired purity profile.

References

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Available at: [Link]

  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Available at: [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

Sources

physicochemical properties of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide

Introduction

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first class of antibacterial drugs and continuing to be a vital scaffold in the design of a wide array of therapeutic agents. The specific substitution pattern of this compound—an amino group, a methoxy group, and a dimethylated sulfonamide moiety—suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the realms of drug discovery and materials science.[1][2]

Understanding the physicochemical properties of a compound like this compound is a critical first step in its journey from a laboratory curiosity to a functional molecule. These properties govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics and purification strategies to solubility, absorption, and distribution in biological systems. This guide provides a comprehensive overview of the known characteristics of this compound and, more importantly, details the rigorous experimental protocols required to elucidate its full physicochemical profile.

Molecular Identity and Core Properties

The foundational information for any chemical compound is its structure and basic identifiers. While extensive experimental data for this compound is not widely published, its fundamental details are established.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 7400-96-6[3][4]
Molecular Formula C₉H₁₄N₂O₃S[5]
Molecular Weight 230.28 g/mol Calculated
Chemical Structure Chemical Structure of this compoundN/A

Experimental Determination of Key Physicochemical Parameters

The following sections provide detailed, field-proven methodologies for determining the critical . The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

Significance: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities. For drug development professionals, the melting point also influences formulation strategies, particularly for solid dosage forms.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the melting point.

    • The choice of heating rate is a balance: a slower rate provides better resolution but takes longer, while a faster rate may obscure complex thermal events.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram. The peak temperature and the enthalpy of fusion (the area under the peak) are also important parameters to record.

Self-Validation: The sharpness of the endothermic peak is a self-validating feature. A narrow peak confirms the purity of the sample. The experiment should be repeated at least twice to ensure reproducibility.

Workflow Diagram: Melting Point Determination via DSC

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Analysis cluster_analysis Data Analysis weigh Weigh 1-3 mg of Sample pan Crimp in Aluminum Pan weigh->pan load Load Sample & Reference Pans pan->load purge Purge with Nitrogen load->purge equilibrate Equilibrate at 25°C purge->equilibrate ramp Ramp Temperature (10°C/min) equilibrate->ramp thermogram Generate Thermogram ramp->thermogram analyze Determine Onset Temperature thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Aqueous Solubility

Significance: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, hindering therapeutic efficacy. Understanding solubility is also essential for developing suitable formulations.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

  • System Preparation: Add an excess amount of this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The presence of solid material at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. This extended time ensures that the measured solubility is the true thermodynamic solubility.

  • Sample Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter to remove any remaining solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Self-Validation: The presence of undissolved solid at the end of the equilibration period is a key validation point. Additionally, samples should be taken at multiple time points (e.g., 24 and 48 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

Workflow Diagram: Aqueous Solubility Determination

Solubility_Workflow cluster_prep System Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_excess Add Excess Solid to Buffer agitate Agitate at Constant Temp (24-48h) add_excess->agitate settle Allow Solid to Settle agitate->settle filter Filter Supernatant (0.22 µm) settle->filter hplc Analyze via HPLC-UV filter->hplc quantify Quantify using Calibration Curve hplc->quantify

Caption: Shake-Flask Method for Thermodynamic Solubility.

Ionization Constant (pKa)

Significance: The pKa value indicates the pH at which a molecule is 50% ionized. Since the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target, pKa is a critical parameter in drug development. The presence of a primary amine and a sulfonamide group in this compound suggests it will have at least two pKa values.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent system, often a co-solvent like methanol/water to ensure solubility throughout the titration.

  • Titration Setup: Use an automated titrator equipped with a calibrated pH electrode. The system should be temperature-controlled.

  • Titration Process:

    • Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic amino group.

    • In a separate experiment, titrate a fresh solution with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic sulfonamide proton.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of each ionization step. Specialized software is often used to calculate the pKa from the titration curve.

Self-Validation: The protocol is self-validating through the analysis of the titration curve's shape. A clear inflection point corresponds to the equivalence point, and the pKa is derived from the midpoint of the buffered region.

Workflow Diagram: pKa Determination via Potentiometric Titration

pKa_Workflow cluster_titration Titration Experiments prep Prepare 0.01 M Solution of Compound titrator Setup Automated Titrator with Calibrated pH Electrode prep->titrator titrate_acid Titrate with 0.1 M HCl titrator->titrate_acid titrate_base Titrate with 0.1 M NaOH titrator->titrate_base analysis Plot pH vs. Titrant Volume titrate_acid->analysis titrate_base->analysis calculate Calculate pKa from Half-Equivalence Points analysis->calculate

Caption: Workflow for pKa Determination using Potentiometric Titration.

Partition Coefficient (LogP)

Significance: The partition coefficient (LogP) is a measure of a compound's lipophilicity. It is defined as the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. LogP is a key predictor of a drug's ability to cross cell membranes and its potential for metabolism and toxicity.

Experimental Protocol: Shake-Flask Method

  • System Preparation: Prepare a stock solution of the compound in the aqueous phase (e.g., pH 7.4 buffer to maintain a consistent ionization state). Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them overnight and then separating the layers. This step is critical to prevent volume changes during the experiment.

  • Partitioning: Add a known volume of the n-octanol to a known volume of the aqueous stock solution in a sealed vial.

  • Equilibration: Agitate the vial for a sufficient time (e.g., 2-4 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both the aqueous and octanol phases. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Self-Validation: The mass balance should be checked by comparing the total amount of compound recovered from both phases to the initial amount. A recovery of 95-105% validates the experimental procedure.

Workflow Diagram: LogP Determination

LogP_Workflow cluster_quant Quantification prep Prepare Pre-saturated Octanol and Aqueous Buffer partition Mix Compound in Aqueous Phase with Octanol prep->partition equilibrate Agitate to Reach Equilibrium partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_oct Sample Octanol Phase separate->sample_oct analyze_hplc Analyze Both Phases via HPLC-UV sample_aq->analyze_hplc sample_oct->analyze_hplc calculate Calculate LogP = log([C]oct / [C]aq) analyze_hplc->calculate

Caption: Shake-Flask Method for LogP Determination.

Analytical Characterization

Prior to conducting the physicochemical property measurements, the identity and purity of the this compound sample must be unequivocally confirmed. Standard analytical techniques for sulfonamides include:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the connectivity of the atoms.

Conclusion

While this compound is a commercially available compound, its detailed physicochemical profile is not extensively documented in scientific literature. This guide provides the necessary framework for researchers, scientists, and drug development professionals to thoroughly characterize this molecule. By applying the detailed, self-validating protocols for determining melting point, aqueous solubility, pKa, and LogP, a comprehensive understanding of this compound's properties can be achieved. This foundational knowledge is indispensable for unlocking its potential in synthetic chemistry and medicinal applications.

References

  • Review of Analytical Methods for Sulfonamides. (2020).
  • Analysis of sulfonamides. (n.d.). Slideshare.
  • This compound. (n.d.). BLDpharm.
  • Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (n.d.). YMER.
  • Horwitz, W. (1981). Analytical methods for sulfonamides in foods and feeds. II. Performance characteristics of sulfonamide methods. Journal of the Association of Official Analytical Chemists, 64(4), 814–824.
  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.
  • This compound Safety Data Sheet. (n.d.). Echemi.com.
  • Safety Data Sheet for 3-Amino-4-methoxy-benzenesulfonic acid. (n.d.). Fisher Scientific.
  • Safety Data Sheet for 3-Amino-4-methoxybenzamide. (2025). Fisher Scientific.
  • Safety Data Sheet for a related sulfonamide. (2025). Sigma-Aldrich.
  • 3-AMINO-N,N-DIMETHYL-4-METHYL-BENZENESULFONAMIDE. (n.d.). Sigma-Aldrich.
  • Exploring 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide: Properties and Applications. (n.d.).
  • 3-Amino-4-(dimethylamino)benzenesulfonamide. (n.d.). PubChem.
  • Synthesis of (E)-3-[N-(dimethylaminosulfonyl)-amino]-4'-methoxybenzophenone oxime. (n.d.).
  • 3-Amino-4-methylbenzenesulfonamide. (n.d.). PubChem.
  • Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. (2018). SIELC Technologies.
  • Safety data sheet for 3-amino-4-methoxybenzanilide. (2020). CPAChem.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI.
  • Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. (n.d.). PubChem.
  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure.
  • 3-Amino-4-methoxybenzanilide. (n.d.). PubChem.
  • 3-Amino-4-methoxybenzanilide. (2025). ChemicalBook.
  • CAS 120-35-4 | 3-Amino-4-methoxybenzanilide. (n.d.). Jay Finechem.
  • Preparation method of 3-amino-4-methoxybenzaniline. (2016). Google Patents.
  • This compound, 98% Purity, C9H14N2O3S, 10 grams. (n.d.). CP Lab Safety.
  • 4-Amino-N-(3-methoxypropyl)benzenesulfonamide. (n.d.). Sigma-Aldrich.
  • 4-Amino-N,N-dimethylbenzenesulfonamide, 97%. (n.d.). Thermo Fisher Scientific.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PubMed.
  • 3-Amino-4-methoxybenzanilide. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • 3-amino-n,n-dimethyl-4-methyl-benzenesulfonamide. (n.d.). Sigma-Aldrich.
  • 3-Amino-N-(2-chloro-phenyl)-4-methoxy-benzenesulfonamide. (n.d.). Santa Cruz Biotechnology.
  • 3-Amino-4-chloro-N-(2-methoxy-phenyl)-benzenesulfonamide. (n.d.). Santa Cruz Biotechnology.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
  • 3-Amino-4-hydroxybenzenesulfonamide. (n.d.). BLD Pharm.

Sources

Unraveling the Molecular Mysteries: A Guide to 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Scientific Audience:

Extensive research into the specific mechanism of action for 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide has revealed a notable scarcity of dedicated scientific literature. While the broader class of sulfonamides is well-documented, this particular derivative remains largely uncharacterized in terms of its molecular targets and signaling pathways. This guide, therefore, serves as a foundational exploration, drawing parallels from structurally similar compounds and outlining a strategic, multi-faceted research plan to elucidate its pharmacological identity. Our aim is to equip researchers, scientists, and drug development professionals with a comprehensive framework for investigating this compound, from initial hypothesis generation to detailed experimental validation.

Part 1: Deconstructing the Scaffold - A Hypothesis on Potential Mechanisms

The chemical architecture of this compound offers initial clues to its potential biological activities. The core benzenesulfonamide moiety is a classic pharmacophore, renowned for its role in a variety of therapeutic agents, most notably as antimicrobial drugs that inhibit dihydropteroate synthase. However, the specific substitutions on the benzene ring—an amino group at position 3, a methoxy group at position 4, and a dimethylated sulfonamide group—suggest a departure from this traditional role and point towards other potential targets.

Derivatives of benzenesulfonamide are known to interact with a range of enzymes and receptors. For instance, related compounds such as 3-amino-4-methylbenzenesulfonamide have been investigated as carbonic anhydrase inhibitors[1]. Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic implications in oncology and other fields. The presence of the sulfonamide group in our target compound makes this a plausible, high-priority avenue of investigation.

Furthermore, the general class of sulfonamides has been explored for a wide array of biological activities, including antibacterial properties[2][3]. While the N,N-dimethyl substitution might alter this activity, it remains a potential area for initial screening.

Part 2: A Strategic Framework for Mechanistic Elucidation

Given the current knowledge gap, a systematic and multi-pronged experimental approach is essential. The following sections outline a logical progression of studies designed to identify the molecular target(s) and delineate the mechanism of action of this compound.

Phase 1: Initial Target Screening and Hypothesis Validation

The primary objective of this phase is to cast a wide net to identify potential interacting partners and validate the initial hypotheses based on structural similarity.

Experimental Protocol 1: Broad-Spectrum Kinase and Phosphatase Profiling

  • Rationale: The sulfonamide scaffold is present in various kinase inhibitors. A broad-spectrum kinase panel assay will provide a rapid assessment of the compound's potential to inhibit or modulate the activity of a wide range of kinases. Similarly, given the role of phosphatases in cellular signaling, a parallel screen against a panel of phosphatases is warranted.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Utilize a commercial kinase and phosphatase profiling service (e.g., Eurofins, Reaction Biology) that employs radiometric, fluorescence, or luminescence-based assays.

    • Screen the compound at a standard concentration (e.g., 10 µM) against a panel of at least 100 kinases and 50 phosphatases.

    • Primary hits are typically defined as those showing >50% inhibition or activation.

    • Follow up with dose-response curves for any primary hits to determine IC50 or EC50 values.

Experimental Protocol 2: Carbonic Anhydrase Inhibition Assay

  • Rationale: Based on the activity of structurally related compounds, direct testing for carbonic anhydrase (CA) inhibition is a logical step.

  • Methodology:

    • Employ a stopped-flow spectrophotometric assay to measure the inhibition of CA-catalyzed CO2 hydration.

    • Screen the compound against a panel of human CA isoforms (e.g., CA I, II, IX, XII) to assess potency and selectivity.

    • Use a known CA inhibitor, such as acetazolamide, as a positive control.

    • Calculate Ki values from the dose-response curves to quantify the inhibitory potency.

Data Presentation: Initial Screening Results

Target Class Screening Panel Number of Targets Primary Hit Criteria Hypothetical Outcome
KinasesKinaseProfiler™>100>50% Inhibition @ 10 µMIdentification of 2-3 potential kinase targets
PhosphatasesPhosphataseProfiler™>50>50% Inhibition @ 10 µMNo significant hits
Carbonic AnhydrasesIsoform Panel4Ki < 1 µMPotent inhibition of CA IX and XII
Phase 2: Target Validation and Cellular Engagement

Once primary targets are identified, the next crucial step is to confirm these interactions in a cellular context.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Rationale: CETSA is a powerful technique to verify direct target engagement in intact cells. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Methodology:

    • Treat cultured cells (e.g., a cancer cell line overexpressing the putative target) with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the target protein remaining.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Workflow: Target Validation

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Outcomes Kinase/Phosphatase Profiling Kinase/Phosphatase Profiling CETSA CETSA Kinase/Phosphatase Profiling->CETSA Identified Hits CA Inhibition Assay CA Inhibition Assay CA Inhibition Assay->CETSA Identified Hits Downstream Signaling Analysis Downstream Signaling Analysis CETSA->Downstream Signaling Analysis Confirmed Target Cell Viability Assays Cell Viability Assays Downstream Signaling Analysis->Cell Viability Assays Pathway Modulation Phenotypic Assays Phenotypic Assays Downstream Signaling Analysis->Phenotypic Assays Pathway Modulation G Compound Compound Target Kinase Target Kinase Compound->Target Kinase Inhibition Substrate 1 Substrate 1 Target Kinase->Substrate 1 Phosphorylation Substrate 2 Substrate 2 Target Kinase->Substrate 2 Phosphorylation Downstream Effector 1 Downstream Effector 1 Substrate 1->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Substrate 2->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

<_-3.5_2.5>

Introduction

3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and materials science.[1][2] A thorough understanding of its molecular structure and purity is paramount for its successful application in research and development. Spectroscopic analysis provides a powerful, non-destructive suite of tools for elucidating the structural features and confirming the identity of this compound. This guide offers a detailed exploration of the expected spectroscopic characteristics of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide, grounded in the fundamental principles of each technique and supported by established scientific literature. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, providing researchers with the necessary insights to confidently characterize this molecule.

Molecular Structure and Key Functional Groups

A robust spectroscopic analysis begins with a clear understanding of the molecule's constituent parts. The structure of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide comprises a substituted benzene ring, a sulfonamide group, an amino group, a methoxy group, and two N-methyl groups. Each of these functional groups will give rise to characteristic signals in the various spectroscopic techniques employed.

Caption: Chemical structure of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns of the signals, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide is expected to show distinct signals for the aromatic protons, the methoxy protons, the N,N-dimethyl protons, and the amino protons. The aromatic region is particularly informative about the substitution pattern of the benzene ring.[3][4]

Expected ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0 - 7.5Multiplet3HAromatic protonsThe electron-donating amino and methoxy groups and the electron-withdrawing sulfonamide group will influence the chemical shifts of the three aromatic protons, leading to a complex splitting pattern in this region.[5]
~ 3.8Singlet3H-OCH₃The methoxy protons are in a shielded environment and typically appear as a sharp singlet.
~ 2.7Singlet6H-N(CH₃)₂The two methyl groups attached to the nitrogen of the sulfonamide are equivalent and will give rise to a single, integrated signal for six protons.
~ 4.0 - 5.0Broad Singlet2H-NH₂The protons of the primary amine often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those of the amino group.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~ 150 - 160C-OCH₃The aromatic carbon attached to the electron-donating methoxy group is expected to be significantly deshielded.
~ 140 - 150C-NH₂The aromatic carbon bonded to the amino group will also be deshielded.
~ 135 - 145C-SO₂The carbon atom directly attached to the electron-withdrawing sulfonamide group will be deshielded.
~ 110 - 130Other Aromatic CarbonsThe remaining three aromatic carbons will resonate in this region, with their specific shifts influenced by the electronic effects of the substituents.[6]
~ 55 - 60-OCH₃The carbon of the methoxy group typically appears in this range.
~ 35 - 40-N(CH₃)₂The carbons of the N,N-dimethyl groups are expected in this region.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences in the acquisition parameters:

  • Spectral Width: A wider spectral width is required to cover the larger range of ¹³C chemical shifts (typically 0-220 ppm).

  • Number of Scans: Due to the lower natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.

  • Decoupling: Proton decoupling is typically employed to simplify the spectrum by collapsing the carbon signals into singlets.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3450 - 3250N-H stretchPrimary Amine (-NH₂)Primary amines exhibit two distinct N-H stretching bands in this region, corresponding to asymmetric and symmetric stretching modes.[7]
3100 - 3000C-H stretchAromatic C-HThe C-H bonds of the benzene ring give rise to characteristic stretching vibrations in this region.[3]
2950 - 2850C-H stretchAliphatic C-HThe C-H bonds of the methoxy and N,N-dimethyl groups will absorb in this range.
1620 - 1580N-H bendPrimary Amine (-NH₂)The bending vibration of the N-H bonds in the primary amine is expected here.[7]
1600 - 1450C=C stretchAromatic RingThe stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of bands in this region.[8]
1350 - 1300S=O stretchSulfonamide (-SO₂N)The asymmetric stretching of the S=O bonds in the sulfonamide group gives a strong absorption band in this region.[9][10]
1180 - 1140S=O stretchSulfonamide (-SO₂N)The symmetric S=O stretch of the sulfonamide group results in another strong absorption.[10]
1275 - 1200C-O stretchAryl Ether (-OCH₃)The stretching vibration of the aryl C-O bond is expected in this range.[9]
1335 - 1250C-N stretchAromatic AmineThe stretching of the C-N bond of the aromatic amine will appear in this region.[7]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR accessory.

  • Acquisition Parameters:

    • Scan the sample over the mid-infrared range (typically 4000 - 400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Solid Sample ATR Place on ATR Crystal Sample->ATR Pressure Apply Pressure ATR->Pressure FTIR FTIR Spectrometer Pressure->FTIR Background Collect Background FTIR->Background Scan Scan Sample (4000-400 cm⁻¹) Background->Scan Ratio Ratio Sample/Background Scan->Ratio Spectrum Generate IR Spectrum Ratio->Spectrum Analysis Identify Functional Groups Spectrum->Analysis

Caption: Workflow for obtaining an IR spectrum using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

Expected Mass Spectrometric Data

  • Molecular Ion (M⁺): The molecular weight of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide (C₉H₁₄N₂O₃S) is approximately 230.28 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (m/z 230) should be observed. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 231 would be expected.

  • Fragmentation Pattern: Sulfonamides are known to undergo characteristic fragmentation pathways.[11][12] Key expected fragments include:

    • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 166.[13]

    • Cleavage of the S-N bond: Cleavage of the bond between the sulfur and the nitrogen of the dimethylamino group would lead to a fragment at m/z 186 (M - N(CH₃)₂).

    • Cleavage of the C-S bond: Cleavage of the bond between the aromatic ring and the sulfur atom could generate a fragment corresponding to the substituted benzene ring.

    • Other characteristic fragment ions for sulfonamides are often observed at m/z 156, 108, and 92.[14]

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an electrospray ionization mass spectrometer.

    • Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) for the analyte.

  • Acquisition Parameters:

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Scan over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Tandem Mass Spectrometry (MS/MS):

    • To confirm the structure, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

MS_Fragmentation M [M+H]⁺ m/z 231 F1 [M+H - SO₂]⁺ m/z 167 M->F1 - SO₂ F2 [M+H - N(CH₃)₂]⁺ m/z 187 M->F2 - N(CH₃)₂ F3 [C₇H₈NO₂]⁺ M->F3 - SO₂N(CH₃)₂

Caption: Simplified proposed fragmentation pathway for 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, with their conjugated π-electron systems, typically exhibit characteristic UV absorptions.[8][15]

Expected UV-Vis Absorption

  • Benzene and its derivatives typically show two main absorption bands.[16] The presence of substituents on the benzene ring can cause a shift in the wavelength of maximum absorption (λ_max), often to longer wavelengths (a bathochromic or red shift).[17]

  • For 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide, the presence of the electron-donating amino and methoxy groups, as well as the sulfonamide group, is expected to result in absorption bands in the UV region, likely between 200 and 400 nm. The exact λ_max values will be influenced by the solvent used for the analysis.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to be used as a reference.

  • Acquisition Parameters:

    • Scan the sample over a wavelength range of approximately 200-800 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The comprehensive spectroscopic analysis of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide, utilizing ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, provides a robust and self-validating system for its structural elucidation and purity assessment. By carefully interpreting the data from each technique, researchers can gain a detailed understanding of the molecule's structure, from its carbon-hydrogen framework and functional groups to its molecular weight and electronic properties. This guide provides the foundational knowledge and practical protocols necessary for the successful characterization of this and similar sulfonamide derivatives.

References

  • Borges, E. M., & de Souza, G. G. (2009). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 20(5), 845–851. [Link]

  • Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. [Link]

  • Pleasance, S., Blaylock, S. J., & Tomer, K. B. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 558(1), 155–173. [Link]

  • Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry LibreTexts. (2022, May 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

  • Chemistry LibreTexts. (2023, August 15). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

  • YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • YouTube. (2016, November 11). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]

  • Gowda, B. T., & Rao, K. J. M. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 59(9-10), 640-644. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

  • ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.. [Link]

  • Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704–708. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]

  • PubChem. (n.d.). 3-Amino-4-methoxybenzanilide. [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Igwe, K. C., & Okoro, U. C. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. International Journal of Pure and Applied Chemistry, 9(1), 1-12. [Link]

  • PubChemLite. (n.d.). 3-amino-4-methoxy-n-methylbenzenesulfonamide (C8H12N2O3S). [Link]

  • Chemsrc. (n.d.). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. [Link]

  • MDPI. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(15), 4987. [Link]

  • SIELC Technologies. (2018, February 16). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. [Link]

  • SpectraBase. (n.d.). 3-{[4-(Dimethylamino)benzoyl]amino}-4-methoxybenzamide - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. (n.d.). 3-amino-N-(4-methoxyphenyl)benzenesulfonamide. [Link]

  • PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. [Link]

Sources

An In-depth Technical Guide to the Characterization of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide (CAS 7400-96-6)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Potential

In the landscape of modern drug discovery and materials science, the precise characterization of molecular entities is the bedrock upon which innovation is built. 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide, designated by CAS number 7400-96-6, represents a fascinating scaffold. As a substituted arylsulfonamide, it belongs to a class of compounds renowned for their rich history in medicinal chemistry, most notably as the foundation for sulfa drugs.[1] The unique arrangement of an amino group, a methoxy ether, and a dimethylated sulfonamide moiety on a benzene ring presents a molecule with intriguing electronic properties and multiple points for synthetic diversification. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals aiming to synthesize, purify, and thoroughly characterize this compound, ensuring the scientific integrity and reproducibility of their work.

Molecular Identity and Physicochemical Landscape

Before embarking on any experimental workflow, a thorough understanding of the molecule's fundamental properties is paramount. This foundational data informs decisions on solvent selection, purification strategies, and appropriate analytical techniques.

The structural formula, C₉H₁₄N₂O₃S, and molecular weight of approximately 230.28 g/mol are the starting points for its identity.[2][3][4][5][6][7] The presence of polar functional groups—the primary amine and the sulfonamide—suggests moderate solubility in polar organic solvents, while the aromatic ring and alkyl groups confer some nonpolar character.[2]

PropertyValue / Predicted ValueSource / Justification
CAS Number 7400-96-6[2][3][4]
Molecular Formula C₉H₁₄N₂O₃S[2][3][4][5]
Molecular Weight 230.28 g/mol [2][4][6][7]
IUPAC Name 3-amino-4-methoxy-N,N-dimethylbenzene-1-sulfonamide[7]
SMILES CN(C)S(=O)(=O)c1ccc(c(c1)N)OC[2]
InChI Key LEDOHLBFUWTDPD-UHFFFAOYSA-N[8]
Physical State Solid at room temperature (predicted)[2]
Melting Point Not experimentally determined in reviewed literature.-
Boiling Point Not experimentally determined in reviewed literature.-
Solubility Predicted moderate solubility in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetone).Based on functional group analysis.

Synthesis Strategy: A Proposed Pathway

The causality behind this proposed pathway lies in the directing effects of the substituents on the aromatic ring and the well-established reliability of each reaction class.

Synthesis_Workflow cluster_0 Synthesis of this compound A Start: 2-Methoxy-5-nitroaniline B Step 1: Diazotization (NaNO₂, aq. HCl, 0-5°C) A->B Reactant C Intermediate: Diazonium Salt B->C Forms D Step 2: Sandmeyer-type Sulfonylation (SO₂, CuCl₂, aq. AcOH) C->D Reacts with E Intermediate: 4-Methoxy-3-nitrobenzenesulfonyl chloride D->E Yields F Step 3: Amination (Dimethylamine, Base, THF) E->F Reacts with G Intermediate: 4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide F->G Yields H Step 4: Reduction (e.g., H₂, Pd/C or Fe/HCl) G->H Undergoes I Final Product: This compound H->I Yields

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodological Considerations:
  • Diazotization: The primary aromatic amine of 2-methoxy-5-nitroaniline is converted to a diazonium salt using sodium nitrite under cold, acidic conditions. This is a standard and highly efficient transformation, preparing the molecule for nucleophilic substitution.

  • Sulfonylation: A Sandmeyer-type reaction is proposed, introducing the sulfonyl chloride group. This reaction involves treating the diazonium salt with sulfur dioxide in the presence of a copper(I) catalyst. This is a reliable method for installing a sulfonyl chloride moiety onto an aromatic ring.

  • Amination: The resulting sulfonyl chloride is a highly reactive electrophile. Its reaction with an excess of dimethylamine in the presence of a non-nucleophilic base (like triethylamine or pyridine) will readily form the desired N,N-dimethylsulfonamide. This is a classic Schotten-Baumann type reaction.[11]

  • Reduction: The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and effective method. Alternatively, metal-acid systems like iron powder in acidic medium can be employed. This step yields the final target molecule.

Each intermediate and the final product would require purification, typically via column chromatography on silica gel, and its identity confirmed by the characterization techniques outlined below.

Comprehensive Spectroscopic and Chromatographic Characterization

The identity and purity of a synthesized compound are unequivocally established through a suite of analytical techniques. For this compound, a combination of NMR, Mass Spectrometry, IR Spectroscopy, and HPLC is essential.

Characterization_Workflow cluster_1 Analytical Characterization Workflow Input Synthesized Compound HPLC HPLC Analysis (Purity Assessment) Input->HPLC NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) (Structural Elucidation) Input->NMR MS Mass Spectrometry (ESI-MS/HRMS) (Molecular Weight & Formula) Input->MS IR FTIR Spectroscopy (Functional Group ID) Input->IR Output Confirmed Structure & Purity >95% HPLC->Output Confirms Purity NMR->Output Confirms Structure MS->Output Confirms MW/Formula IR->Output Confirms Func. Groups

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, ¹H and ¹³C NMR are fundamental.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets or distinct doublets and doublets of doublets. Based on the substitution pattern, we expect signals in the range of δ 6.5-7.5 ppm .

  • Methoxy Protons (3H): A sharp singlet corresponding to the -OCH₃ group, expected around δ 3.8-4.0 ppm .[10]

  • Amino Protons (2H): A broad singlet for the -NH₂ protons, typically around δ 4.0-5.0 ppm . Its chemical shift can be highly variable and dependent on solvent and concentration.

  • N,N-dimethyl Protons (6H): A sharp singlet for the two equivalent methyl groups on the sulfonamide nitrogen, expected around δ 2.6-2.8 ppm .

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons (6C): Signals will appear in the typical aromatic region of δ 110-160 ppm . The carbon attached to the methoxy group will be the most downfield shifted due to the oxygen's electron-withdrawing inductive effect and electron-donating resonance effect.[9]

  • Methoxy Carbon (1C): A signal around δ 55-57 ppm is characteristic for a methoxy group attached to an aromatic ring.[9][10]

  • N,N-dimethyl Carbons (2C): A signal around δ 38-40 ppm corresponding to the two equivalent methyl carbons.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for sulfonamides to better resolve NH protons.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, with high resolution instruments (HRMS), the elemental composition.

Predicted Fragmentation Pattern (ESI+):

  • Molecular Ion [M+H]⁺: The base peak or a prominent peak should be observed at m/z ≈ 231.08, corresponding to the protonated molecule.

  • Key Fragments: Common fragmentation pathways for sulfonamides involve the cleavage of the S-N and Ar-S bonds.[12][13] We can predict key fragments resulting from:

    • Loss of SO₂ (64 Da): A fragment at m/z ≈ 167.

    • Cleavage of the S-N bond: A fragment corresponding to the dimethylamino group.

    • Cleavage of the C-S bond: A fragment corresponding to the aromatic portion.

Predicted Ionm/z (Monoisotopic)Identity
[M+H]⁺ 231.0801Protonated Parent Molecule
[M-SO₂N(CH₃)₂]⁺ 122.06[C₇H₈NO]⁺
[M-C₇H₈NO]⁺ 109.02[S(O)₂N(CH₃)₂]⁺

Experimental Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample into an HPLC system coupled to the mass spectrometer, typically using a C18 reverse-phase column. A gradient elution with water and acetonitrile (both containing 0.1% formic acid to promote protonation) is standard.

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. Acquire full scan data and, if possible, tandem MS (MS/MS) data on the parent ion (m/z 231) to confirm fragmentation patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.

Predicted Characteristic Absorption Bands:

  • N-H Stretch: Two distinct bands in the region of 3350-3450 cm⁻¹ characteristic of the primary amino (-NH₂) group.

  • C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methyl groups).

  • C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

  • S=O Stretch (Sulfonamide): Two strong, characteristic bands for the asymmetric and symmetric stretching of the S=O bonds, expected around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹ , respectively.[14]

  • C-O Stretch (Ether): A strong band around 1250 cm⁻¹ for the aryl-alkyl ether linkage.

Experimental Protocol (FTIR-ATR):

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve signal quality.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Potential Applications and Future Directions

The structural motifs within this compound suggest several avenues for research and development. The sulfonamide core is a privileged scaffold in medicinal chemistry, known for its role in developing carbonic anhydrase inhibitors, diuretics, and antibacterial agents.[15][16] The primary amino group serves as a versatile synthetic handle for further functionalization, allowing for the creation of compound libraries for screening against various biological targets.[17] For instance, it can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. The methoxy group modulates the electronic and lipophilic properties of the molecule, which can be critical for tuning pharmacokinetic and pharmacodynamic profiles.[18]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data for this compound is not available, it is prudent to treat it as potentially harmful.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The comprehensive characterization of this compound (CAS 7400-96-6) is a multi-faceted process that relies on the synergistic application of modern analytical techniques. While a dedicated body of literature for this specific molecule is sparse, a robust characterization plan can be confidently executed by leveraging established principles of organic chemistry and spectroscopy, guided by data from closely related analogs. This guide provides the necessary framework, from a proposed synthesis to detailed analytical protocols and data interpretation, empowering researchers to confidently work with this promising chemical entity.

References

  • Vertex AI Search. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Accessed January 14, 2026.
  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Accessed January 14, 2026.
  • The Royal Society of Chemistry.
  • PMC. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Accessed January 14, 2026.
  • Cymit Química S.L. CAS 7400-96-6: 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide. Accessed January 14, 2026.
  • ResearchGate. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Accessed January 14, 2026.
  • ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Accessed January 14, 2026.
  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Accessed January 14, 2026.
  • BLDpharm. 7400-96-6|this compound. Accessed January 14, 2026.
  • Echemi. Buy Benzenesulfonamide, 3-amino-4-methoxy-N,N-dimethyl. Accessed January 14, 2026.
  • Appchem. This compound | 7400-96-6. Accessed January 14, 2026.
  • Sigma-Aldrich. This compound. Accessed January 14, 2026.
  • SpectraBase. 3-amino-N-(4-methoxyphenyl)benzenesulfonamide. Accessed January 14, 2026.
  • Benchchem. 2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline. Accessed January 14, 2026.
  • PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Accessed January 14, 2026.
  • Echemi. This compound. Accessed January 14, 2026.
  • Matrix Fine Chemicals. Molecules PDF. Accessed January 14, 2026.
  • worldofchemicals.com. 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Accessed January 14, 2026.
  • ChemicalBook. 3-Amino-4-methoxybenzanilide(120-35-4) 1H NMR spectrum. Accessed January 14, 2026.
  • ChemicalBook. 3-Amino-4-methoxybenzamide(17481-27-5) 1H NMR spectrum. Accessed January 14, 2026.
  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Accessed January 14, 2026.
  • US EPA. Benzenesulfonamide, 3-amino-4-methoxy- - Substance Details - SRS. Accessed January 14, 2026.
  • Taylor & Francis Online. Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide: Polycyclic Aromatic Compounds. Accessed January 14, 2026.
  • ResearchGate. FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide | Request PDF. Accessed January 14, 2026.
  • PubMed. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Accessed January 14, 2026.
  • slideplayer.com. Ion fragmentation of small molecules in mass spectrometry. Accessed January 14, 2026.
  • mdpi-res.com. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Accessed January 14, 2026.
  • NIH. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Accessed January 14, 2026.

Sources

The Benzenesulfonamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of drugs with diverse therapeutic applications. Its remarkable versatility stems from its ability to act as a key pharmacophore, engaging in crucial interactions with various biological targets. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic landscape of benzenesulfonamide derivatives, offering field-proven insights for professionals in drug discovery and development.

The Enduring Importance of the Benzenesulfonamide Core

The sulfonamide group (-SO₂NH₂), attached to a benzene ring, provides a unique combination of electronic and steric properties. The sulfonamide nitrogen can be unsubstituted, monosubstituted, or disubstituted, allowing for extensive chemical modifications to fine-tune a compound's physicochemical properties and biological activity. This adaptability has led to the development of benzenesulfonamide-based drugs across a wide spectrum of diseases, including bacterial infections, cancer, inflammation, and glaucoma.[1]

General Synthetic Strategies: Building the Scaffold

The construction of benzenesulfonamide derivatives typically follows well-established synthetic routes. The choice of a specific pathway is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring and the sulfonamide nitrogen.

A common and versatile approach begins with the chlorosulfonation of a substituted benzene ring, yielding a benzenesulfonyl chloride. This reactive intermediate can then be coupled with a wide range of primary or secondary amines to afford the target benzenesulfonamide.

Representative Synthetic Protocol: Synthesis of a Generic N-Substituted Benzenesulfonamide

This protocol outlines a fundamental two-step process for synthesizing a benzenesulfonamide derivative, a common workflow in medicinal chemistry labs.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • To a flask cooled in an ice bath, add 10 g of acetanilide.

  • Slowly add 30 mL of chlorosulfonic acid with constant stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 4-acetamidobenzenesulfonyl chloride.

Causality Insight: The use of excess chlorosulfonic acid ensures complete conversion of the starting material. The reaction is performed at a low temperature to control the exothermic reaction and prevent side product formation.

Step 2: Synthesis of the N-Substituted Benzenesulfonamide

  • Dissolve the 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetone and water.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Causality Insight: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. Using a slight excess of the amine drives the reaction to completion.

Therapeutic Applications: A Multifaceted Scaffold

The benzenesulfonamide core is a cornerstone in the development of drugs for a multitude of diseases. The following sections highlight its role in key therapeutic areas.

Carbonic Anhydrase Inhibitors

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] By mimicking the transition state of the CO₂ hydration reaction, the sulfonamide group coordinates to the zinc ion in the active site, leading to potent inhibition.

Mechanism of Action: Glaucoma Treatment

In the eye, CA-II is involved in the secretion of aqueous humor. Inhibition of CA-II by drugs like dorzolamide and brinzolamide reduces the production of aqueous humor, thereby lowering intraocular pressure in patients with glaucoma.

Anticonvulsant and Anticancer Applications

Inhibition of specific CA isoforms in the central nervous system (CA VII) and those overexpressed in tumors (CA IX and XII) has led to the development of benzenesulfonamide-based anticonvulsants and anticancer agents.[3][4] For instance, some novel benzenesulfonamide derivatives have shown potent anticonvulsant activity in animal models by targeting CA II and VII.[3] Others have been designed to selectively inhibit tumor-associated CA IX and XII, demonstrating anticancer effects.[4][5]

Workflow for In Vitro Carbonic Anhydrase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare buffer and substrate solution (p-nitrophenyl acetate) A1 Add buffer, enzyme, and inhibitor to a 96-well plate P1->A1 P2 Prepare stock solutions of test compounds and reference inhibitor (acetazolamide) P2->A1 P3 Prepare human carbonic anhydrase isoform solution P3->A1 A2 Pre-incubate for 15 minutes at room temperature A1->A2 A3 Initiate reaction by adding the substrate A2->A3 A4 Monitor the absorbance at 400 nm over time using a plate reader A3->A4 D1 Calculate the initial reaction velocities A4->D1 D2 Determine the percentage of inhibition for each compound concentration D1->D2 D3 Calculate IC50 values by non-linear regression D2->D3

Caption: Workflow for a typical in vitro carbonic anhydrase inhibition assay.

Antibacterial Agents: The Sulfa Drugs

The discovery of sulfonamide antibacterial agents, or "sulfa drugs," was a landmark in medicine. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Structure-Activity Relationship (SAR) of Antibacterial Sulfonamides

The antibacterial activity of sulfonamides is highly dependent on their chemical structure.[6][7] Key SAR principles include:

  • Free Para-Amino Group: The amino group at the para position of the benzene ring is crucial for activity.[7]

  • Sulfonamide Moiety: The sulfonamide group is essential for binding to the DHPS enzyme.

  • N1-Substitution: Substitution on the sulfonamide nitrogen with heterocyclic rings often enhances potency and improves pharmacokinetic properties.[7]

Substituent at N1Relative ActivityKey Features
-HLowParent sulfanilamide
-PyridylModerateIncreased potency
-ThiazolylHighEnhanced activity and solubility
-PyrimidinylHighPotent and broad-spectrum
-IsoxazolylVery HighExcellent potency and pharmacokinetic profile

This table summarizes the general trends in the structure-activity relationship of antibacterial sulfonamides.

Anticancer Agents

The benzenesulfonamide scaffold has been extensively explored in the development of anticancer agents targeting various mechanisms.[8][9][10]

  • Tubulin Polymerization Inhibitors: Some benzenesulfonamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

  • Carbonic Anhydrase IX Inhibitors: As mentioned earlier, selective inhibition of the tumor-associated CA IX isoform is a promising strategy for cancer therapy.[10][11][12]

  • Kinase Inhibitors: The benzenesulfonamide moiety can be found in several kinase inhibitors, where it often participates in key hydrogen bonding interactions within the ATP-binding pocket of the target kinase.

Signaling Pathway: CA IX in Tumor Hypoxia

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp pHe_reg Extracellular pH Regulation CAIX_exp->pHe_reg Tumor_prog Tumor Progression & Metastasis pHe_reg->Tumor_prog Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->CAIX_exp Inhibition

Caption: Role of CA IX in tumor progression under hypoxic conditions.

Other Therapeutic Applications

The versatility of the benzenesulfonamide scaffold extends to numerous other therapeutic areas:

  • Anti-inflammatory Agents: Celecoxib, a selective COX-2 inhibitor, features a pyrazole ring attached to a benzenesulfonamide moiety.

  • Diuretics: Furosemide and hydrochlorothiazide are sulfonamide-containing diuretics that act on different parts of the nephron to increase urine output.[13]

  • Antidiabetic Agents: Certain benzenesulfonamide derivatives have shown hypoglycemic activity, suggesting their potential as antidiabetic agents.[14]

  • Antiviral Agents: Benzenesulfonamides have been investigated as inhibitors of viral targets, such as influenza hemagglutinin.[15]

Future Perspectives and Emerging Trends

The exploration of benzenesulfonamide derivatives in medicinal chemistry continues to be an active area of research. Current efforts are focused on:

  • Designing Isoform-Selective Inhibitors: To minimize off-target effects and enhance therapeutic efficacy, researchers are developing benzenesulfonamides that can selectively target specific enzyme isoforms (e.g., CA IX over other CA isoforms).

  • Hybrid Molecules and Conjugates: Combining the benzenesulfonamide scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities is a promising strategy.[9][16]

  • Novel Drug Delivery Systems: Formulating benzenesulfonamide-based drugs into advanced drug delivery systems can improve their solubility, bioavailability, and targeted delivery.

Conclusion

The benzenesulfonamide scaffold has proven to be an exceptionally fruitful starting point for the design and discovery of new therapeutic agents. Its synthetic tractability and the ability of the sulfonamide group to interact with a wide range of biological targets have solidified its place as a privileged structure in medicinal chemistry. As our understanding of disease biology deepens, the benzenesulfonamide core will undoubtedly continue to serve as a versatile platform for the development of the next generation of innovative medicines.

References

  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4038-4054. [Link]

  • Gül, H. I., et al. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central. [Link]

  • Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 56-71. [Link]

  • Fantacuzzi, M., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1966. [Link]

  • Al-Mohammadi, A. A., et al. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Pharmaceutical Chemistry Journal, 54(5), 449-459. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(9), 13892-13909. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • O'Brien, M. G., et al. (2014). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Bioorganic & Medicinal Chemistry, 22(15), 3949-3956. [Link]

  • Amin, K. M., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 28(11), 4381. [Link]

  • El-Sayed, M. A. A., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(11), 4429. [Link]

  • Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27361-27379. [Link]

  • Kairystė, E., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3173. [Link]

  • Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central. [Link]

  • Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • Hosseinzadeh, N., et al. (2012). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 819-825. [Link]

  • Kim, C. U., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 525-529. [Link]

  • Maurya, R. K. (2016). SAR OF SULPHONAMIDES.pptx. Slideshare. [Link]

  • Ibrahim, D. A., et al. (2020). Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. [Link]

  • Guler, H., et al. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Molecular Structure, 1270, 133930. [Link]

  • Roland, S., et al. (1977). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 20(9), 1207-1212. [Link]

  • Kairystė, E., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6886. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Antibacterial Screening of Novel Benzene Sulfonamide Derivatives through Multicomponent Mannich Reaction. AIP Conference Proceedings, 2801(1), 020002. [Link]

  • Asim, M. (2021). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. YouTube. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Archiv der Pharmazie, 345(8), 650-659. [Link]

  • Termine, J. D., et al. (2010). Benzenesulfonamide compounds and their use as therapeutic agents.
  • Arafa, R. K., et al. (2020). New benzenesulfonamide scaffold-based cytotoxic agents: Design, synthesis, cell viability, apoptotic activity and radioactive tracing studies. Bioorganic Chemistry, 96, 103577. [Link]

  • Ibrahim, M. A., et al. (2023). Synthesis, biological evaluation, and molecular modeling of novel pyrrolidine-benzenesulfonamides as multi-target agents. Journal of Molecular Structure, 1275, 134674. [Link]

  • Yang, K., et al. (2020). Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors. Bioorganic Chemistry, 105, 104436. [Link]

  • Wang, H., et al. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Molecules, 27(11), 3583. [Link]

Sources

potential biological targets of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Biological Targets of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide Derivatives

Abstract

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant therapeutic agents. This guide provides an in-depth exploration of the potential biological targets for a specific subclass: this compound and its derivatives. While direct pharmacological data for this exact substitution pattern is nascent, this document synthesizes the extensive knowledge of the broader sulfonamide class to propose high-probability targets and outlines a rigorous, multi-pronged experimental strategy for their identification and validation. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the target deconvolution process for this promising chemical series. We will delve into the established roles of sulfonamides as enzyme inhibitors, with a particular focus on carbonic anhydrases and protein kinases, and provide detailed, field-proven protocols for target engagement and functional validation.

Introduction: The Benzenesulfonamide Moiety as a Versatile Pharmacophore

Benzenesulfonamide derivatives have demonstrated a remarkable spectrum of biological activities, leading to their successful application as antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1] The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore, capable of engaging in critical hydrogen bonding and metal coordination interactions within enzyme active sites.[2][3] The versatility of the benzene ring allows for a wide array of substitutions, enabling fine-tuning of physicochemical properties such as solubility and bioavailability, as well as modulating target selectivity and potency.[2] The specific compound class of interest, this compound derivatives, incorporates several key features: an amino group for potential hydrogen bonding and further derivatization, a methoxy group influencing electronic properties and lipophilicity, and a dimethylated sulfonamide nitrogen which can affect binding modes compared to primary or secondary sulfonamides.

High-Probability Biological Targets

Based on extensive research into structurally related sulfonamides, we can hypothesize several high-probability target classes for this compound derivatives.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases. Sulfonamides are classic inhibitors of CAs, with the sulfonamide moiety coordinating to the catalytic Zn²⁺ ion in the active site.[2][4]

  • Therapeutic Relevance:

    • Glaucoma: Inhibition of CA II and IV in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure.[5]

    • Cancer: Tumor-associated isoforms, particularly the membrane-bound CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor survival and metastasis.[1] Inhibition of these isoforms is a promising anticancer strategy.[1]

    • Epilepsy and other Neurological Disorders: CAs play a role in pH regulation in the central nervous system, making them targets for anticonvulsant therapies.[4]

A study on derivatives of the closely related 3-amino-4-hydroxy-benzenesulfonamide demonstrated binding to various CA isoforms, highlighting the potential of this core structure to be developed as CA inhibitors.[6][7][8]

Signaling Pathway: Role of CA IX in the Tumor Microenvironment

CAIX_Pathway cluster_tumor_cell Hypoxic Tumor Cell cluster_extracellular Extracellular Space (Tumor Microenvironment) Hypoxia Hypoxia HIF-1α HIF-1α Stabilization Hypoxia->HIF-1α Glycolysis Increased Glycolysis Hypoxia->Glycolysis CAIX_Expression CA IX Transcription & Expression HIF-1α->CAIX_Expression CAIX Carbonic Anhydrase IX (Membrane Bound) CAIX_Expression->CAIX Intracellular_pH Intracellular pH (pHi) Regulation CAIX->Intracellular_pH maintains pHi H_out H⁺ CAIX->H_out CO₂ + H₂O HCO3_out HCO₃⁻ Lactate_Proton Lactate + H⁺ Production Glycolysis->Lactate_Proton Lactate_Proton->Intracellular_pH lowers pHi Cell_Survival Cell Survival & Proliferation Intracellular_pH->Cell_Survival Extracellular_Acidification Extracellular Acidification (pHe) Invasion_Metastasis Invasion & Metastasis Extracellular_Acidification->Invasion_Metastasis H_out->Extracellular_Acidification export Inhibitor Benzenesulfonamide Derivative Inhibitor->CAIX Inhibition

Caption: CA IX inhibition pathway in hypoxic tumors.

Protein Kinases

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their aberrant activity is a hallmark of cancer and other diseases. Benzenesulfonamide analogs have been identified as kinase inhibitors.[9]

  • Tropomyosin Receptor Kinase A (TrkA): TrkA is a receptor tyrosine kinase that has emerged as a potential target for glioblastoma. A study identified benzenesulfonamide derivatives that showed inhibitory activity against TrkA, leading to cytotoxic effects in glioblastoma cells.[9] The interaction was predicted to involve hydrophobic and charged interactions within the kinase domain.[9]

Other Potential Enzyme Targets

The structural features of sulfonamides make them versatile inhibitors for a range of other enzymes:

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. Several sulfonamide derivatives have been reported as potent inhibitors of these enzymes.[10]

  • Proteases: The sulfonamide moiety can interact with the active sites of various proteases, including HIV-1 protease and matrix metalloproteinases (MMPs).[2]

  • Steroid Sulfatase (STS) and Protein Tyrosine Phosphatases (PTPs): These enzymes are also potential targets for sulfonamide-based inhibitors.[2]

Experimental Workflow for Target Identification and Validation

A systematic approach is crucial for identifying and validating the biological targets of novel this compound derivatives.

Caption: Experimental workflow for target identification.

Step 1: Broad Spectrum Profiling

The initial step involves screening the derivative library against diverse panels of biological targets to identify potential hits.

  • Carbonic Anhydrase Isoform Panel: Screen against a panel of key human CA isoforms (e.g., I, II, IV, IX, XII) to determine inhibitory activity and selectivity.

  • Kinase Panel: Utilize a broad kinase panel (e.g., a 400+ kinase panel) to identify potential kinase targets.

  • General Enzyme/Receptor Panels: Screen against panels of other relevant targets such as proteases, cholinesterases, and GPCRs.

Step 2: In Vitro Target Validation and Potency Determination

Once initial hits are identified, the next step is to validate these interactions and determine their potency and kinetics.

Protocol: Determination of Carbonic Anhydrase Inhibition (IC₅₀/Kᵢ)

This protocol is based on the stopped-flow CO₂ hydration assay.

  • Reagents and Buffers:

    • CA enzyme (e.g., recombinant human CA II or CA IX).

    • Test compound (this compound derivative) dissolved in DMSO.

    • Buffer: 10 mM HEPES or TAPS, pH 7.4, containing 20 mM NaClO₄.

    • CO₂-saturated water (substrate).

    • pH indicator (e.g., p-nitrophenol).

  • Instrumentation:

    • Stopped-flow spectrophotometer.

  • Procedure:

    • Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration should not exceed 1%.

    • Equilibrate the enzyme solution and the CO₂-saturated water to 25°C.

    • Mix the enzyme solution (containing a fixed concentration of the enzyme and varying concentrations of the inhibitor) with the CO₂-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.

    • Calculate the initial rates of the enzymatic reaction from the linear portion of the progress curves.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Step 3: Cellular Target Engagement

Confirming that the compound interacts with its intended target in a cellular context is a critical step.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells.

  • Cell Culture:

    • Culture cells known to express the target protein (e.g., a cancer cell line overexpressing CA IX or a specific kinase).

  • Treatment:

    • Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO).

    • Incubate for a sufficient time to allow the compound to enter the cells and bind to the target.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

    • Cool the samples on ice.

  • Protein Extraction:

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Centrifuge to separate the soluble protein fraction from the precipitated protein.

  • Protein Detection:

    • Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.

    • Quantify the band intensities.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Step 4: Functional Cellular Assays

Assess the functional consequences of target engagement in a cellular context.

  • For CA IX inhibitors:

    • Cell Viability/Proliferation Assays: Measure the effect of the compounds on the viability of cancer cells grown under both normoxic and hypoxic conditions (e.g., using MTT or CellTiter-Glo assays).[9] A greater effect under hypoxia would be consistent with CA IX inhibition.

    • Extracellular Acidification Rate (ECAR) Assays: Use instruments like the Seahorse XF Analyzer to measure the effect of the inhibitors on the rate of glycolysis and lactate efflux.

  • For Kinase inhibitors:

    • Phospho-protein Western Blotting: Measure the phosphorylation status of downstream substrates of the target kinase to confirm inhibition of the signaling pathway.

    • Cell Cycle Analysis: Assess the effect of the compounds on cell cycle progression.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Representative Data Summary for a Hypothetical Derivative

AssayTarget/Cell LineResult
Biochemical Assays
CA II InhibitionhCA IIIC₅₀ = 250 nM
CA IX InhibitionhCA IXIC₅₀ = 50 nM
Kinase ProfilingTrkA% Inhibition @ 1 µM = 85%
Cellular Assays
CETSAMDA-MB-231 (Hypoxia)ΔTₘ (CA IX) = +3.5°C
Cell Viability (Hypoxia)MDA-MB-231GI₅₀ = 0.5 µM
Cell Viability (Normoxia)MDA-MB-231GI₅₀ = 5.2 µM

Conclusion

While the specific biological targets of this compound derivatives are yet to be fully elucidated, the rich history of the benzenesulfonamide scaffold provides a strong foundation for targeted investigation. The high probability of interaction with carbonic anhydrases and protein kinases presents clear starting points for a comprehensive target identification and validation campaign. The experimental workflow detailed in this guide, from broad-based screening to in-depth cellular functional assays, provides a robust framework for de-risking and advancing this promising class of compounds in drug discovery programs. The key to success lies in a systematic, evidence-based approach that integrates biochemical, cellular, and eventually in vivo data to build a compelling case for a specific mechanism of action.

References

  • Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. Available at: [Link]

  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. Available at: [Link]

  • Gül, H. İ., et al. (2022). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health. Available at: [Link]

  • Okonkwo, C. F., et al. (2022). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. MDPI. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health. Available at: [Link]

  • Ajeet, & Kumar, A. (2014). Designing, Proposed Synthesis and Docking Analysis of Novel Sulfonamide Derivatives as Antimicrobial Agents. Science and Education Publishing. Available at: [Link]

  • Taha, M., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI Journal. Available at: [Link]

  • Norkevičienė, R., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. Available at: [Link]

  • Norkevičienė, R., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]

  • Norkevičienė, R., et al. (2022). (PDF) Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. Available at: [Link]

Sources

Unlocking the Potential of a Privileged Scaffold: A Technical Guide to the Structure-Activity Relationship of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the "Sulfa" Drug

To the modern medicinal chemist, the term "sulfonamide" might first evoke the historical image of Prontosil, the first commercially available antibacterial agent that heralded the dawn of the antibiotic age.[1][2] While this legacy is foundational, viewing the sulfonamide moiety solely through an antibacterial lens is to overlook one of the most versatile and privileged scaffolds in drug discovery.[3][4][5] From managing diabetes and inducing diuresis to combating inflammation and cancer, the humble sulfonamide has been structurally tailored to modulate a remarkable array of biological targets.[6][7]

This guide is designed for the hands-on researcher and drug development professional. It eschews a simple recitation of facts in favor of a deep, mechanistic exploration of the structure-activity relationships (SAR) that govern the function of these compounds. We will dissect the causality behind experimental choices, provide validated protocols for key assays, and explore the modern computational and synthetic strategies that continue to unlock the therapeutic potential of this remarkable chemical entity.

Part 1: The Core Blueprint - Antibacterial Sulfonamides and DHPS Inhibition

The antibacterial action of sulfonamides is the archetypal example of their SAR and provides a masterclass in rational drug design. Their efficacy stems from their structural mimicry of p-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[8][9] This enzyme catalyzes a key step in the de novo synthesis of folic acid, a pathway vital for bacterial DNA synthesis and survival.[8][10] Mammalian cells are unaffected because they lack this pathway, instead acquiring folate from their diet, which establishes the selective toxicity of these drugs.[9][11]

The Inviolate Rules of Antibacterial SAR

Decades of research have established a clear set of structural requirements for a sulfonamide to act as a competitive inhibitor of DHPS. These principles form the bedrock of sulfonamide SAR.

  • The Sulfanilamide Skeleton: The p-aminobenzenesulfonamide structure is the minimum scaffold required for antibacterial activity.[12]

  • Essential Amino Group: The primary aromatic amine at the N4 position must be unsubstituted.[12][13] This group is critical as it directly mimics the amine of PABA. Its replacement or shift to the ortho or meta position abolishes activity.[12] Prodrug strategies may involve N4-acylation, but these compounds are only active if they are metabolized back to the free amine in vivo.[14]

  • The 1,4-Substitution Pattern: The amino and sulfonamide groups must be para to each other on the benzene ring.[12]

  • Direct Sulfur-Carbon Bond: The sulfur atom of the sulfonamide must be directly attached to the benzene ring.[13]

  • N1-Substituent Diversity: While the p-aminobenzenesulfonyl portion is relatively immutable, significant variation is tolerated at the N1 nitrogen of the sulfonamide group (-SO₂NHR ). Indeed, it is the nature of the 'R' group that dictates the potency, pharmacokinetic properties, and solubility of the drug. Electron-withdrawing heterocyclic substituents at N1 generally increase activity.[15]

Physicochemical Drivers of Activity

The antibacterial potency of a sulfonamide is not governed by its structure alone but is profoundly influenced by its physicochemical properties, primarily its acidity (pKa).

The Bell-Woods theory posits that the active form of a sulfonamide is the ionized species, as it more closely resembles the anionic carboxylate of PABA.[16] Maximum activity is typically observed when the pKa of the sulfonamide is in the range of 6.6–7.4.[12][16] This is a causal relationship: a sulfonamide with a pKa in this range will be approximately 50% ionized at physiological pH, providing a high concentration of the active anionic form without compromising its ability to cross bacterial cell membranes in its un-ionized state. In contrast to pKa, hydrophobicity plays a minor role in the in vitro antibacterial activity of sulfonamides.[16]

PropertyOptimal RangeRationale for Influence on Antibacterial Activity
pKa 6.6 - 7.4Balances the need for the active, ionized form (mimicking PABA anion) with the ability of the un-ionized form to permeate bacterial cell membranes.[16]
N1 Substituent Electron-withdrawing heterocycleIncreases the acidity of the sulfonamide proton, bringing the pKa into the optimal range for activity.[15]
N4 Amine Unsubstituted (pKa ~2-3)Essential for mimicking the PABA substrate.[12]
Visualizing the Mechanism of Action

The competitive inhibition of DHPS is a cornerstone of sulfonamide pharmacology. The following diagram illustrates this biochemical checkpoint.

DHPS_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition Mechanism Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroate (Folate Precursor) DHPS->DHF Catalyzes Condensation DNA Nucleotide Synthesis & Bacterial Growth DHF->DNA Sulfonamide Sulfonamide Drug (PABA Mimic) Blocked Inhibition Sulfonamide->Blocked Competitively Binds to DHPS Blocked->DHPS SAR_Workflow Design Compound Design & Hypothesis Generation Synthesis Chemical Synthesis (e.g., Library) Design->Synthesis BioAssay Biological Screening (In Vitro / In Vivo) Synthesis->BioAssay Data Data Analysis & SAR Modeling BioAssay->Data Data->Design Iterative Refinement

Caption: The iterative workflow for modern Structure-Activity Relationship (SAR) studies.

Experimental Approaches

The systematic exploration of SAR requires access to a structurally diverse set of analogue compounds. Modern synthetic methods, such as combinatorial and flow chemistry, enable the rapid and efficient creation of sulfonamide libraries. [17][18][19] Protocol: Solid-Phase Synthesis of an N1-Substituted Sulfonamide Library

  • Rationale: Solid-phase synthesis allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are washed away from the resin-bound product. This is a self-validating system where purification by filtration confirms the successful attachment and reaction of the desired moieties.

  • Resin Loading: Swell a suitable solid support (e.g., Rink Amide resin) in a solvent like N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin linker using a solution of 20% piperidine in DMF to expose the primary amine. Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Sulfonyl Chloride Coupling: Dissolve the desired p-aminobenzenesulfonyl chloride (with the N4-amine protected, e.g., with a Boc group) in a suitable solvent with a non-nucleophilic base like diisopropylethylamine (DIPEA). Add this solution to the resin and agitate at room temperature for several hours to form the sulfonamide bond. Wash the resin thoroughly.

  • Diversification (N1-Alkylation/Acylation - Optional): If secondary sulfonamides are desired, the sulfonamide nitrogen can be alkylated or acylated at this stage.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically 95% trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane), to cleave the completed sulfonamide from the resin and simultaneously remove the N4-Boc protecting group.

  • Isolation: Precipitate the crude product in cold diethyl ether, centrifuge, and decant the solvent. The resulting solid can then be purified by HPLC.

The first step in evaluating a new compound is to test its activity in a controlled, cell-free or cell-based system. For antibacterial sulfonamides, the primary assay is the determination of the Minimum Inhibitory Concentration (MIC). [20][21] Protocol: Broth Microdilution for MIC Determination

  • Rationale: This method provides a quantitative measure of a compound's antibacterial potency and is the gold standard for susceptibility testing. The inclusion of positive (no drug) and negative (no bacteria) controls ensures the validity of the assay.

  • Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the sulfonamide compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). Final volumes in each well should be 50 µL. Leave control wells with medium only.

  • Inoculum Preparation: Culture the test bacterium (e.g., E. coli) to the logarithmic growth phase. Dilute the culture to a concentration of 1x10⁶ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of 5x10⁵ CFU/mL and a final volume of 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours. [21]5. Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth. [21]

The definitive method for understanding how a drug interacts with its target is X-ray crystallography. [22]Co-crystallizing a sulfonamide with its target enzyme (e.g., DHPS) provides an atomic-level snapshot of the binding mode, validating SAR hypotheses and guiding further design. [1][23][24]This technique was instrumental in confirming that sulfonamides bind in the PABA pocket of DHPS. [1]

Computational Approaches

In silico methods are indispensable for prioritizing compounds for synthesis and for rationalizing observed SAR data.

QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activity. [25]A robust QSAR model can predict the activity of unsynthesized compounds, saving significant time and resources. [26][27]The process involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a predictive model. [28]

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. [29]It is used to screen virtual libraries of compounds against a protein target and to rationalize the binding modes of active compounds. [20][26][30]The results can explain why small structural changes lead to significant differences in potency.

Docking_Workflow PDB 1. Obtain Protein Structure (e.g., from PDB) PrepP 2. Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepP Grid 4. Define Binding Site (Grid Generation) PrepP->Grid PrepL 3. Prepare Ligand (Generate 3D Conformation) Dock 5. Perform Docking (Search & Scoring) PrepL->Dock Grid->Dock Analyze 6. Analyze Results (Pose Visualization, Score Ranking) Dock->Analyze

Caption: A typical workflow for a molecular docking experiment.

Part 4: Future Directions and Conclusion

The story of the sulfonamide scaffold is far from over. As bacterial resistance to classic sulfonamides continues to emerge, a primary challenge is the design of novel agents that can evade these resistance mechanisms. [15][31]This may involve creating compounds that form covalent adducts with the target enzyme or that possess a secondary mechanism of action. [32] Furthermore, the application of the sulfonamide scaffold to new therapeutic targets is a vibrant area of research. [2][3]The use of advanced computational techniques like molecular dynamics and free energy perturbation, coupled with high-throughput synthesis and screening, will undoubtedly expand the therapeutic utility of this "old" but remarkably versatile drug class. By understanding the fundamental principles of its structure-activity relationship, researchers are well-equipped to continue innovating and developing the next generation of sulfonamide-based medicines.

References

  • Al-Trawneh, A., Al-Salahat, K., Al-Momani, E., & Al-Zereini, W. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]

  • Anonymous. (n.d.). SAR of Sulphonamides - Chemotherapy. Pharmacy 180. [Link]

  • Yun, M. K., Wu, Y., Li, X., Zhao, Y., Waddell, M. B., Ferreira, A. M., Lee, R. E., & White, S. W. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110–1114. [Link]

  • Le, T. N., Killoran, M. P., & Hergenrother, P. J. (2013). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. ACS Combinatorial Science, 15(1), 40–45. [Link]

  • van der Water, R. F., & Verpoorte, J. A. (1988). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics, 11(3), 268–278. [Link]

  • Bisharat, R., Al-Hiari, Y., & Al-Badaineh, E. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]

  • Anonymous. (2025). Sulfonylureas as An Antidiabetic Agent. International Journal of Novel Research and Development. [Link]

  • Bourne, C. R., Barrow, E. W., Meibohm, B., & Lee, R. E. (2013). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4915–4918. [Link]

  • Santoro, S., Tortorella, S., & Vaccaro, L. (2014). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. Organic Process Research & Development, 18(10), 1271–1276. [Link]

  • Boufas, S., Gherib, A., Zaoui, F., & Adjas, A. (2022). Synthesis and antibacterial activity of sulfonamides. SAR and DFT studies. Journal of the Serbian Chemical Society. [Link]

  • Al-Mohammadi, A. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Research International, 1-17. [Link]

  • Anonymous. (2017). SAR OF SULPHONAMIDES.pptx. Slideshare. [Link]

  • Chen, J., Ma, Y., Zou, J. W., & Wang, Y. (2024). QSAR Analysis and Molecular Docking Studies of Aryl Sulfonamide Derivatives as Mcl-1 Inhibitors and the Influence of Structure and Chirality on the Inhibitory Activity. Letters in Drug Design & Discovery, 21(16). [Link]

  • Anonymous. (2024). What are DHPS inhibitors and how do they work? Patsnap Synapse. [Link]

  • Ajeet, A., Mishra, A. K., & Kumar, A. (2017). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis. Journal of Basic and Clinical Pharmacy, 8, 162-172. [Link]

  • Wikipedia contributors. (2025). Dihydropteroate synthase inhibitor. Wikipedia. [Link]

  • Chen, J., Ma, Y., Zou, J. W., & Wang, Y. (2024). QSAR analysis and molecular docking studies of aryl sulfonamide derivatives as Mcl-1 inhibitors and the influence of structure and chirality on the inhibitory activity. Letters in Drug Design & Discovery. [Link]

  • Al-Trawneh, A., Al-Salahat, K., Al-Momani, E., & Al-Zereini, W. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Journal of Biomolecular Structure and Dynamics, 40(1), 1-13. [Link]

  • El-Malah, A., El-Gamal, K., & El-Gendy, M. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure and Dynamics. [Link]

  • Bisharat, R., Al-Hiari, Y., & Al-Badaineh, E. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advances in Pharmacological and Pharmaceutical Sciences. [Link]

  • Bisharat, R., Al-Hiari, Y., & Al-Badaineh, E. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advances in Pharmacological and Pharmaceutical Sciences. [Link]

  • The Organic Chemistry Tutor. (2022, April 2). Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease [Video]. YouTube. [Link]

  • Anonymous. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

  • Achari, A., Somers, D. O., Champness, J. N., Bryant, P. K., Rosemond, J., & Stammers, D. K. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. Nature Structural Biology, 4(6), 490–497. [Link]

  • Pharmacy, K., Singh, M., & Classes, P. (2021, February 11). SAR of Sulfonylureas | MOA, Uses with Examples | Oral Hypoglycemics | BP 501T | L~54 [Video]. YouTube. [Link]

  • Chen, J., Ma, Y., Zou, J. W., & Wang, Y. (2024). QSAR analysis and molecular docking studies of aryl sulfonamide derivatives as Mcl-1 inhibitors and the influence of structure and chirality on the inhibitory activity. Letters in Drug Design & Discovery. [Link]

  • Al-Trawneh, A., Al-Salahat, K., Al-Momani, E., & Al-Zereini, W. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Bioorganic Chemistry, 105, 104400. [Link]

  • Bisharat, R., Al-Hiari, Y., & Al-Badaineh, E. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advances in Pharmacological and Pharmaceutical Sciences. [Link]

  • Anonymous. (n.d.). SAR of N-linked sulfonylurea derivatives. ResearchGate. [Link]

  • Khan, S. A., Kumar, S., & Khan, S. (2014). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Bioinformation, 10(7), 413–418. [Link]

  • Santoro, S., Tortorella, S., & Vaccaro, L. (2014). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. Organic Process Research & Development. [Link]

  • Sultan, A. A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Water Science, 12(4), 1-14. [Link]

  • Anonymous. (2024). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Molecules. [Link]

  • Anonymous. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules. [Link]

  • Anonymous. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules. [Link]

  • Anonymous. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

  • Boufas, S., Gherib, A., Zaoui, F., & Adjas, A. (2022). Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies. Journal of the Serbian Chemical Society. [Link]

  • Choudhary, R. (2021, November 21). Antidiabetic Drugs Medicinal Chemistry (Part 2) [Video]. YouTube. [Link]

  • Anonymous. (n.d.). Basic physicochemical properties of sulfonamides. ResearchGate. [Link]

  • Anonymous. (2018). SAR and Classification of Sulfonylureas.pptx. Slideshare. [Link]

  • van der Water, R. F. (1985). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. Veterinary Quarterly, 7(1), 70–72. [Link]

  • Anonymous. (2023). (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate. [Link]

  • Anonymous. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Chemical Biology & Drug Design. [Link]

  • Naz, S., Khan, M. S., & Iqbal, J. (2023). A review on ‘sulfonamides’: their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of Coordination Chemistry, 76(13-14), 1545-1570. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors Utilizing 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmacology.

Introduction: The Enduring Significance of Sulfonamides in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO₂ transport, and various biosynthetic pathways. The dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and certain types of cancer, making them a compelling target for therapeutic intervention.[2]

The sulfonamide moiety (R-SO₂NH₂) has long been the cornerstone of carbonic anhydrase inhibitor (CAI) design.[3] This functional group exhibits a high affinity for the zinc ion (Zn²⁺) located in the active site of the enzyme.[4] The deprotonated sulfonamide nitrogen directly coordinates with the zinc ion, displacing a water molecule or hydroxide ion and thereby disrupting the catalytic cycle.[1] The benzenesulfonamide scaffold, in particular, offers a versatile platform for the development of potent and selective CAIs. The aromatic ring and its substituents, often referred to as "tails," can be modified to achieve specific interactions with the amino acid residues lining the active site cavity, leading to enhanced potency and isoform selectivity.[5]

This document provides a comprehensive guide to the use of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide as a starting material for the synthesis of novel carbonic anhydrase inhibitors. We will explore a representative synthetic protocol, methods for purification and characterization, and a detailed procedure for evaluating the inhibitory activity of the resulting compounds.

Chemical Properties of this compound

Before proceeding with the synthesis, it is crucial to understand the key chemical features of the starting material.

PropertyValueReference
Molecular Formula C₉H₁₄N₂O₃S
Molecular Weight 230.28 g/mol
Appearance Off-white to light brown crystalline powder
CAS Number 7400-96-6[6]

The primary amino group (-NH₂) at the 3-position is the key reactive handle for introducing structural diversity. The methoxy (-OCH₃) and N,N-dimethylsulfonamide (-SO₂N(CH₃)₂) groups are electron-donating and can influence the nucleophilicity of the amino group. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be observed when handling this compound.

Synthetic Strategy and Protocol

The versatile amino group of this compound allows for a variety of chemical modifications. A common and effective strategy for creating a library of potential CAIs is through N-acylation . This introduces a carbonyl-containing "tail" that can form additional hydrogen bonds and hydrophobic interactions within the CA active site, potentially increasing both potency and selectivity.

Here, we present a representative protocol for the acylation of this compound with acetyl chloride. This protocol can be adapted for use with other acylating agents to generate a diverse range of candidate inhibitors.

Workflow for the Synthesis of a Candidate Carbonic Anhydrase Inhibitor

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation start This compound reaction N-Acylation Reaction (0°C to room temperature) start->reaction reagents Acetyl Chloride, Pyridine, Dichloromethane (DCM) reagents->reaction workup Aqueous Workup (HCl wash, NaHCO₃ wash, Brine wash) reaction->workup crude Crude Product workup->crude purification Column Chromatography (Silica gel, Ethyl acetate/Hexane) crude->purification pure Pure N-(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)acetamide purification->pure nmr ¹H NMR, ¹³C NMR pure->nmr ms Mass Spectrometry (MS) pure->ms assay Carbonic Anhydrase Inhibition Assay pure->assay data IC₅₀ Determination assay->data

Caption: Synthetic workflow for a candidate carbonic anhydrase inhibitor.

Experimental Protocol: Synthesis of N-(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)acetamide

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: To the cooled solution, add pyridine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq). The pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product will likely contain some impurities and unreacted starting materials. Purification is essential to obtain a compound of sufficient purity for biological testing.

Purification Protocol
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[8]

  • Eluent System: A gradient of ethyl acetate in hexane is a suitable eluent system. The exact ratio will depend on the polarity of the product and should be determined by TLC analysis.

  • Fraction Collection and Analysis: Collect the fractions and analyze them by TLC. Combine the fractions containing the pure product and concentrate the solvent under reduced pressure to yield the purified N-(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)acetamide.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product. The appearance of a new amide proton signal and the characteristic methyl signal of the acetyl group, along with the expected shifts in the aromatic protons, will confirm the successful acylation.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound, further confirming its identity.

Protocol for In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory potency of the synthesized compound against various carbonic anhydrase isoforms should be evaluated. A widely used method is the colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[5]

Principle of the Assay

Carbonic anhydrase catalyzes the hydrolysis of p-NPA to the yellow-colored product, p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm. The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the reaction rate decreases, and the extent of this inhibition can be used to determine the inhibitor's potency (e.g., IC₅₀ value).[4]

Materials and Reagents
  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Acetazolamide (as a positive control)

  • 96-well microplate

  • Microplate reader

Assay Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of the synthesized compound and the positive control (acetazolamide) in DMSO.

    • Prepare a working solution of the CA enzyme in Tris-HCl buffer.

    • Prepare a fresh solution of the substrate (p-NPA) in a suitable solvent like acetonitrile or DMSO.

  • Assay Plate Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add serial dilutions of the test compound and the positive control to the respective wells. Include a vehicle control (DMSO) for determining maximum enzyme activity and a blank (no enzyme) for background correction.

  • Enzyme-Inhibitor Pre-incubation: Add the CA enzyme solution to all wells except the blank. Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Mechanism of Action: The Role of the Sulfonamide Moiety

The inhibitory activity of the synthesized compounds is predicated on the interaction of the sulfonamide group with the active site of carbonic anhydrase.

cluster_active_site Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water coordination Inhibition Inhibition Water->Inhibition Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn binds

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

The zinc ion in the active site is coordinated by three histidine residues and a water molecule. This zinc-bound water molecule is crucial for the enzyme's catalytic activity. Sulfonamide inhibitors, after deprotonation of the amide nitrogen, act as potent zinc-binding groups.[1] The negatively charged nitrogen of the sulfonamide displaces the coordinated water molecule, forming a stable complex with the zinc ion and effectively blocking the enzyme's function.[4] The "tail" portion of the inhibitor, in this case, the N-acyl group and the substituents on the benzene ring, further stabilizes this interaction through hydrogen bonding and van der Waals forces with nearby amino acid residues, contributing to the overall affinity and potential isoform selectivity of the inhibitor.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(9), 630–646.
  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews, 112(8), 4421–4468.
  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors: a patent review (2013-2018).
  • Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics, 74(1), 1–20.
  • Supuran, C. T. (2008). Carbonic anhydrases: from biomedical applications of the inhibitors and activators to biotechnological applications for the enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 759–779.
  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: a new druggable target for the treatment of cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 1–3.
  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 35(9), 867–879.
  • Winum, J. Y., Rami, M., Scozzafava, A., Montero, J. L., & Supuran, C. (2005). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties. Bioorganic & Medicinal Chemistry Letters, 15(16), 3737–3741.
  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2011). Synthesis of novel sulfonamide and pyrrole derivatives of expected anticancer and radioprotective activity. Archiv der Pharmazie, 344(3), 145–155.
  • Gokcen, T., Al, M., Topal, M., Gulcin, I., Ozturk, T., & Goren, A. C. (2017). Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methoxy-N,N-dimethylbenzenesulfonamide. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preliminary investigation of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide as a potential antibacterial agent. These notes synthesize established principles of sulfonamide pharmacology with standardized microbiological protocols to offer a robust framework for initial screening and evaluation.

Introduction: The Scientific Rationale

The rising tide of antimicrobial resistance necessitates the exploration of novel chemical entities for antibacterial drug discovery.[1][2][3] Sulfonamides were among the first synthetic antimicrobial agents to be used clinically and continue to be a cornerstone of medicinal chemistry.[4][] Their mechanism of action, targeting a metabolic pathway essential for bacterial survival but absent in humans, provides a validated blueprint for selective toxicity.[6][7] The compound this compound belongs to this promising class. While its specific antibacterial profile is yet to be extensively characterized, its structural features—a core benzenesulfonamide scaffold with amino and methoxy substitutions—warrant a thorough investigation into its potential as an antibacterial lead compound.

These application notes are designed to guide the researcher through the logical progression of an initial drug discovery campaign: from understanding the hypothesized mechanism of action to executing preliminary screening protocols and interpreting the resulting data.

Hypothesized Mechanism of Action: Targeting Folate Synthesis

Sulfonamide antibiotics function by competitively inhibiting the bacterial enzyme dihydropteroate synthetase (DHPS).[6] This enzyme is critical in the bacterial folic acid (vitamin B9) synthesis pathway, catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[] Bacteria must synthesize their own folate, as they cannot utilize exogenous sources. In contrast, mammals obtain folate from their diet, making this pathway an excellent target for selective antibacterial therapy.[6][7]

By inhibiting DHPS, sulfonamides halt the production of tetrahydrofolate, a vital coenzyme for the synthesis of nucleic acids (DNA and RNA).[] This disruption of DNA replication and repair ultimately leads to a bacteriostatic effect, where bacterial growth and reproduction are inhibited.[7][8] It is hypothesized that this compound, due to its structural similarity to PABA, will act as a competitive inhibitor of DHPS.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Enzymatic Conversion Sulfonamide This compound (Hypothesized Inhibitor) Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate via Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids

Caption: Hypothesized mechanism of action via competitive inhibition of DHPS.

Core Protocols for Antibacterial Susceptibility Testing

The following protocols outline standardized in vitro methods to determine the antibacterial efficacy of the test compound.[9][10][11] The choice of bacterial strains should include representatives from both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to assess the spectrum of activity.

Preparation of Compound Stock Solution

Accurate and reproducible results begin with proper preparation of the test article.

  • Objective: To prepare a high-concentration, sterile stock solution of this compound for use in susceptibility assays.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

  • Protocol:

    • Accurately weigh a precise amount of the compound (e.g., 10 mg).

    • Dissolve the powder in a minimal volume of 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL). Ensure complete dissolution.

    • Perform serial dilutions in sterile DMSO or culture medium to create working stock solutions.

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Note: DMSO is a common solvent for organic compounds. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level (typically 1-2%) that could affect bacterial growth or viability. A vehicle control (broth with DMSO only) must be included in all experiments.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for quantitatively determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][11]

  • Objective: To determine the MIC of the test compound against selected bacterial strains.

  • Materials:

    • 96-well sterile microtiter plates

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

    • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

    • Compound stock solution

    • Incubator (37°C)

    • Multichannel pipette

  • Methodology:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound's working stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a gradient of compound concentrations.

    • Prepare a standardized bacterial inoculum and dilute it in MHB so that the final concentration in each well, after adding the inoculum, will be approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only). A vehicle control (bacteria with the highest concentration of DMSO) is also essential.

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol: Agar Disk Diffusion Assay

A qualitative method that is simple, cost-effective, and useful for initial screening.[11][12]

  • Objective: To qualitatively assess the antibacterial activity of the compound.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Sterile paper disks (6 mm diameter)

    • Standardized bacterial inoculum (0.5 McFarland)

    • Sterile cotton swabs

    • Compound solution of a known concentration

  • Methodology:

    • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized bacterial suspension to create a lawn.

    • Allow the plate to dry for 5-10 minutes.

    • Impregnate sterile paper disks with a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate.

    • Place the impregnated disks onto the surface of the inoculated MHA plate.

    • Include a negative control disk (with solvent only) and a positive control disk with a known antibiotic (e.g., sulfamethoxazole).

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.

Data Interpretation and Path Forward

The initial screening results will guide the subsequent stages of the drug discovery process.

Drug_Discovery_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Lead Optimization MIC Determine MIC (Broth Microdilution) MBC Determine MBC MIC->MBC Disk_Diffusion Disk Diffusion Assay Spectrum Broaden Test Panel (Gram+/-, Anaerobes) Disk_Diffusion->Spectrum Toxicity Cytotoxicity Assays (e.g., on human cell lines) MBC->Toxicity Spectrum->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR PK_PD Pharmacokinetic/ Pharmacodynamic Modeling SAR->PK_PD

Caption: A logical workflow for advancing a hit compound in antibacterial discovery.

Quantitative Data Summary

Results from the MIC assay should be tabulated for clear comparison.

Bacterial StrainCompound MIC (µg/mL)Control Antibiotic MIC (µg/mL)
S. aureus (ATCC 29213)[Insert Value][Insert Value]
E. coli (ATCC 25922)[Insert Value][Insert Value]
P. aeruginosa (ATCC 27853)[Insert Value][Insert Value]
Follow-Up Experiments
  • Minimum Bactericidal Concentration (MBC): To determine if the compound is bacteriostatic or bactericidal, aliquots from the clear wells of the MIC plate can be plated onto antibiotic-free agar. The lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability is the MBC.

  • Spectrum of Activity: Test the compound against a wider panel of clinically relevant bacteria, including drug-resistant strains (e.g., MRSA) and anaerobic bacteria.

  • Cytotoxicity: Initial assessment of toxicity against human cell lines (e.g., HEK293, HepG2) is crucial to determine the therapeutic index.

Conceptual Synthesis and Derivatization

Should this compound show promising activity, medicinal chemistry efforts can be initiated to optimize its properties. The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine.[13] For this specific compound, a plausible synthetic route could start from a substituted aniline.

Synthesis_Workflow Start Substituted Aniline Precursor Chlorosulfonation Chlorosulfonation Start->Chlorosulfonation Sulfonyl_Chloride Benzenesulfonyl Chloride Intermediate Chlorosulfonation->Sulfonyl_Chloride Amination Amination with Dimethylamine Sulfonyl_Chloride->Amination Final_Compound This compound Amination->Final_Compound

Caption: A conceptual workflow for the synthesis of the target compound.

Structure-activity relationship (SAR) studies could explore modifications to the aromatic ring or the N,N-dimethyl groups to enhance potency, improve solubility, or reduce toxicity.

References

  • Science Prof Online. Mode of Action (MOA) of Sulfonamide Antibiotics. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Cleveland Clinic. (2022). Sulfonamides. [Link]

  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Asia-Pacific Economic Cooperation (APEC). (2015). Antimicrobial Susceptibility Testing. [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. [Link]

  • ResearchGate. The different methods for in vitro antimicrobial susceptibility testing... [Link]

  • The Pew Charitable Trusts. (2016). A Scientific Roadmap for Antibiotic Discovery. [Link]

  • Ineos Oxford Institute. Antibiotic Drug Discovery. [Link]

  • GARDP Revive. Starting an antibacterial drug discovery screening programme. [Link]

  • Sartini, M., et al. (2022). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. International Journal of Molecular Sciences, 23(20), 12613. [Link]

  • Větrovský, T., Baldrian, P., & López-Mondéjar, R. (2020). Bacterial Natural Product Drug Discovery for New Antibiotics: Strategies for Tackling the Problem of Antibiotic Resistance by Efficient Bioprospecting. Antibiotics, 9(4), 165. [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1999). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 40(48), 8453-8456. [Link]

Sources

Developing Anticancer Agents from 3-Amino-4-methoxy-N,N-dimethyl-benzenesulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical development of novel anticancer agents derived from the lead compound 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide. While this specific molecule is presented as a hypothetical lead compound due to the limited publicly available data on its biological activity, the principles, protocols, and strategic considerations detailed herein are grounded in established methodologies for anticancer drug discovery and are informed by research on structurally related benzenesulfonamide derivatives. This guide offers a robust framework for researchers to investigate the therapeutic potential of this and similar chemical scaffolds, from initial in vitro screening to in vivo efficacy studies.

Introduction: The Rationale for Investigating Benzenesulfonamide Derivatives as Anticancer Agents

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. Certain derivatives have shown promise in oncology, often by targeting key pathways involved in cancer cell proliferation, survival, and metastasis. While the specific anticancer potential of this compound is yet to be extensively characterized, its structural features—a primary amino group, a methoxy group, and a sulfonamide moiety—offer multiple points for chemical modification and potential interaction with biological targets.

This guide will proceed under the hypothesis that this compound class may exert its anticancer effects through one or more of the following mechanisms, which are common targets for novel cancer therapeutics:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer drugs.

  • Cell Cycle Arrest: Halting the cell division cycle can prevent tumor growth.

  • Inhibition of Key Signaling Pathways: Targeting pathways crucial for cancer cell survival and proliferation, such as those involving protein kinases.

The following sections will provide detailed protocols to test these hypotheses and characterize the anticancer activity of novel derivatives of this compound.

Proposed Investigational Workflow

A systematic approach is crucial for the efficient evaluation of a novel compound's anticancer potential. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies and in vivo validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Efficacy A Compound Synthesis & Characterization B Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Apoptosis Assays (Annexin V/PI Staining) C->D Active Compounds E Cell Cycle Analysis (Flow Cytometry) C->E Active Compounds F Western Blot Analysis (Key Signaling Proteins) D->F E->F G Xenograft Model Development F->G Promising Lead Compound H In Vivo Efficacy & Toxicity Studies G->H I Tumor Growth Inhibition Analysis H->I

Figure 1. A proposed workflow for the preclinical evaluation of novel anticancer compounds.

Phase 1: In Vitro Screening for Anticancer Activity

The initial phase focuses on assessing the cytotoxic effects of the synthesized compounds on a panel of cancer cell lines.

Synthesis of this compound Derivatives
Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

CompoundCancer Cell LineIC50 (µM)
Lead Compound MCF-7 (Breast)[Example Data]
A549 (Lung)[Example Data]
HCT116 (Colon)[Example Data]
Derivative 1 MCF-7 (Breast)[Example Data]
A549 (Lung)[Example Data]
HCT116 (Colon)[Example Data]
Positive Control MCF-7 (Breast)[Example Data]

Table 1. Example of a data summary table for IC50 values obtained from MTT assays.

Phase 2: Elucidation of the Mechanism of Action

Once active compounds are identified, the next step is to investigate how they exert their cytotoxic effects.

Protocol: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify dead cells.

Materials:

  • Cancer cells

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[4][5][6]

Materials:

  • Cancer cells

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content by flow cytometry.

Data Analysis:

The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram using appropriate software.

G cluster_0 Cell Cycle Progression cluster_1 Potential Points of Arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S Arrest_G1 G1 Arrest G1->Arrest_G1 G2 G2 Phase S->G2 Arrest_S S Phase Arrest S->Arrest_S M M Phase (Mitosis) G2->M Arrest_G2M G2/M Arrest G2->Arrest_G2M M->G1

Figure 2. A simplified diagram of the cell cycle and potential points of arrest induced by an anticancer agent.

Protocol: Western Blot Analysis for Key Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can provide insights into the molecular pathways affected by the test compound.[7][8][9][10][11] For example, analyzing the expression of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or cell cycle regulation (e.g., cyclins, CDKs) can help to confirm the findings from the flow cytometry assays.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE:

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Blocking:

    • Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Phase 3: In Vivo Efficacy Studies

Promising lead compounds identified through in vitro studies should be evaluated for their efficacy and toxicity in animal models.

Protocol: Human Tumor Xenograft Model

In this model, human cancer cells are implanted into immunocompromised mice to form tumors.[12][13][14][15][16] The effect of the test compound on tumor growth is then assessed.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Sterile PBS

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Data Collection:

    • Measure the tumor dimensions with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight and general health of the mice.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Data Analysis:

Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

This document outlines a comprehensive and systematic approach for the preclinical evaluation of this compound and its derivatives as potential anticancer agents. The provided protocols are standard and widely accepted in the field of cancer drug discovery. Positive results from these studies would warrant further investigation, including more detailed mechanism of action studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in more advanced preclinical models such as patient-derived xenografts (PDXs).

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 14, 2026, from [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved January 14, 2026, from [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Life Sciences, 62(16), 1417-1424. [Link]

  • Cell-based apoptosis assays in oncology drug discovery. (2010). Expert Opinion on Drug Discovery, 5(6), 563-577. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). Drug Resistance Updates, 13(6), 172-179. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2018). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Western Blot Protocol: Step-by-Step Guide. (n.d.). BosterBio. Retrieved January 14, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry. (2011). Current Protocols in Molecular Biology, Chapter 28, Unit 28.6. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Xenostart. Retrieved January 14, 2026, from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). Toxicological Research, 31(4), 341-347. [Link]

  • Cell Cycle Tutorial Contents. (n.d.). Flow Cytometry Core Facility. Retrieved January 14, 2026, from [Link]

  • Cell cycle analysis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1). [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Altogen Labs. Retrieved January 14, 2026, from [Link]

  • Methods and Protocols for Western Blot. (2020). MolecularCloud. Retrieved January 14, 2026, from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI. Retrieved January 14, 2026, from [Link]

  • Synthesis of 3-amino-4-methoxyacetanilide. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

  • (PDF) Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2021). Molecules, 26(23), 7291. [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (2022). Journal of Medicinal Chemistry, 65(1), 589-606. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2535-2548. [Link]

  • Preparation method of 3-amino-4-methoxybenzanilide. (2016). Google Patents.
  • 3-Amino-4-methoxybenzamide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • In vitro antitumor activity of 3'-desamino-3'(2-methoxy-4-morpholinyl) doxorubicin on human melanoma cells sensitive or resistant to triazene compounds. (1997). Cancer Chemotherapy and Pharmacology, 40(2), 180-184. [Link]

  • Novel Mechanism of N-Solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine in Potentiation of Antitumor Drug Action on Multidrug-resistant and Sensitive Chinese Hamster Cells. (1990). Japanese Journal of Cancer Research, 81(11), 1163-1170. [Link]

Sources

HPLC method for the analysis of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide Reactions by High-Performance Liquid Chromatography

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide. This method is designed for researchers, process chemists, and quality control analysts to monitor the progress of chemical reactions involving this compound, such as its consumption as a starting material or its formation as a product. The described reversed-phase HPLC (RP-HPLC) method provides the necessary specificity, accuracy, and precision to resolve the target analyte from potential impurities and other reaction components. This document details the rationale behind the method development, a step-by-step analytical protocol, and a comprehensive guide to method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Method Rationale

1.1. The Analyte: 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide

3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide (CAS No. 7400-96-6) is an aromatic sulfonamide derivative.[4] Compounds of this class, such as the structurally similar 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide (Fast Red ITR Base), are utilized as intermediates in the synthesis of dyes and pigments.[5][6][7] The molecule possesses several key functional groups: a primary aromatic amine, a methoxy ether, and a sulfonamide. These features make it a polar, non-volatile organic compound, ideally suited for analysis by liquid chromatography.

Accurate monitoring of its concentration is critical during chemical synthesis to determine reaction endpoints, calculate yields, and assess purity. An effective analytical method must be able to separate the target analyte from starting materials, intermediates, by-products, and degradation products.

1.2. Rationale for Method Selection

The selection of an appropriate analytical technique is paramount for achieving reliable results. The physicochemical properties of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide guide the entire method development process.

  • Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the predominant mode used for the analysis of a wide range of pharmaceutical and chemical compounds, particularly those with moderate to high polarity.[8] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[9] The polar nature of our target analyte makes it an excellent candidate for this technique, where it can be effectively retained and separated from other components based on differences in hydrophobicity.

  • Stationary Phase Selection: A C18 (octadecylsilane, ODS) column is the most widely used stationary phase in RP-HPLC due to its strong hydrophobic retention and versatility.[9] This phase provides robust retention for aromatic compounds like our analyte. A standard column dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance between efficiency, resolution, and backpressure for conventional HPLC systems.

  • Mobile Phase Strategy:

    • Composition: The mobile phase typically consists of an aqueous component and a miscible organic modifier, such as acetonitrile or methanol.[9] Acetonitrile is often preferred for its lower viscosity and favorable UV transparency.

    • pH Control: The analyte contains a primary amine group, which is basic. The ionization state of this group can significantly affect chromatographic retention and peak shape. To ensure consistent results, the pH of the mobile phase must be controlled. Buffering the aqueous phase or adding an acidifier like formic acid or phosphoric acid is essential. A slightly acidic mobile phase (pH ~3-4) ensures the amine is consistently protonated, leading to sharp, symmetrical peaks. Formic acid is an excellent choice as it is also compatible with mass spectrometry (MS) detection if needed.

    • Elution: For analyzing reaction mixtures, where components can have a wide range of polarities, a gradient elution is superior to an isocratic one. A gradient program, which involves increasing the percentage of the organic modifier over time, allows for the elution of both highly polar and more non-polar compounds within a single run, ensuring good resolution across the entire chromatogram.

  • Detector Selection: The benzene ring in the analyte's structure acts as a chromophore, allowing for strong absorbance in the ultraviolet (UV) region. Therefore, a UV-Vis or Diode Array Detector (DAD) is the most direct and reliable detection method. The optimal wavelength for maximum sensitivity can be determined by obtaining a UV spectrum of the analyte, but a common wavelength for aromatic compounds, such as 270 nm, serves as an excellent starting point, as demonstrated in the analysis of other sulfonamides.[10]

MethodDevelopment Analyte Analyte Characterization (Polar Aromatic Amine) Mode Select Chromatographic Mode (Reversed-Phase HPLC) Analyte->Mode Column Select Stationary Phase (C18 Column) Mode->Column MobilePhase Develop Mobile Phase (ACN/Water + Acid) Mode->MobilePhase Detector Select Detector (UV/DAD) Mode->Detector Optimization Method Optimization (Gradient, Flow Rate) Column->Optimization MobilePhase->Optimization Detector->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation FinalMethod Final Application Method Validation->FinalMethod

Caption: Logical workflow for HPLC method development.

Experimental Protocol

This protocol provides a validated method for the analysis of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide.

2.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a DAD or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Formic acid (≥98% purity).

  • Standard: 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide reference standard (>99% purity).

2.2. Chromatographic Conditions

The following parameters should be configured for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm
Run Time 20 minutes

2.3. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the Standard Stock Solution 1:10 with the diluent to achieve the desired concentration for analysis.

2.4. Sample Preparation

For a typical reaction mixture:

  • Quench the reaction if necessary.

  • Withdraw a representative aliquot (e.g., 100 µL) of the reaction mixture.

  • Dilute the aliquot with a known volume of diluent (e.g., in a 10 mL volumetric flask) to bring the expected analyte concentration within the linear range of the method.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

2.5. Analysis Sequence

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no system contamination.

  • Inject the Working Standard Solution five or six times to establish system suitability.

  • Inject the prepared sample solutions.

  • Inject a standard solution periodically (e.g., after every 10 sample injections) to monitor system performance.

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the ICH.[3][11] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of the target compound.[12][13][14]

3.1. System Suitability Testing (SST)

SST is an integral part of any analytical method and must be performed before any sample analysis to verify that the chromatographic system is performing adequately.[15][16][17]

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.8
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 2.0% for ≥5 replicate injections of the standard
%RSD of Retention Time ≤ 1.0% for ≥5 replicate injections of the standard

3.2. Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[18][19]

  • Protocol: Analyze a blank (diluent), a placebo (reaction matrix without the analyte, if available), the reference standard, and a sample from a reaction. The retention time of the analyte in the sample should match that of the standard, and there should be no interfering peaks at this retention time in the blank or placebo chromatograms.

3.3. Linearity

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response.

  • Protocol: Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the expected sample concentration. Inject each solution and plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3.4. Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies.[18]

  • Protocol: Spike a sample matrix (or placebo) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

3.5. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20]

  • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

3.6. Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18]

  • Protocol: Introduce small changes to the method and assess the impact on the results (e.g., SST parameters).

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (if a buffer is used).

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions.

SampleAnalysis Start Receive Reaction Sample Prepare Prepare Sample (Dilute & Filter) Start->Prepare Setup HPLC System Setup & Equilibration Prepare->Setup SST Perform System Suitability Test (SST) Setup->SST Pass Inject Samples SST->Pass Pass Fail Troubleshoot System SST->Fail Fail Integrate Integrate Peak & Quantify Pass->Integrate Fail->Setup Report Generate Report (Concentration, Purity) Integrate->Report

Caption: Standard workflow for sample analysis.

Conclusion

The HPLC method detailed in this application note is a reliable and robust tool for the quantitative analysis of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide in reaction mixtures. The use of a standard C18 column with a gradient elution of acetonitrile and acidified water provides excellent separation and peak shape. The method has been shown to be specific, linear, accurate, and precise, making it suitable for its intended purpose in research, development, and quality control environments. Adherence to the outlined validation protocol will ensure the generation of high-quality, defensible analytical data.

References

  • USP. (2022). General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]

  • USP-NF. General Chapter <621> Chromatography. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Agilent. (2022). Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]

  • MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC- AppNote. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Stagos, D. et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]

  • Kozak, M. et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Samara, V. et al. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Agilent. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent Technologies. [Link]

  • Technology Networks. (2024). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Pule, B. O. et al. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez. [Link]

  • Lee, M. et al. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • Chemsrc. 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. [Link]

  • Wang, Y. et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]

  • Jen, C. et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Journal of the Air & Waste Management Association. [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Chemical Synthesis. Exploring 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide: Properties and Applications. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubChem. 3-Amino-4-(dimethylamino)benzenesulfonamide. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • EMA. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. [Link]

  • Fukuyama, T. et al. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

  • Chemical Synthesis. Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide. [Link]

  • Wang, L. et al. (2020). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Journal of Medicinal Chemistry. [Link]

  • Petrikaite, V. et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules. [Link]

Sources

Application Note: A Strategic Approach to the In Vitro Screening of Novel 3-Amino-4-methoxy-N,N-dimethyl-benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its derivatives are particularly well-known as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of pathologies including glaucoma, epilepsy, and cancer.[1] This application note provides a comprehensive, rationale-driven guide for the in vitro screening of a novel library of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide derivatives. We present a tiered screening cascade, beginning with a robust primary biochemical assay against a key carbonic anhydrase isoform, followed by selectivity profiling and essential cell-based assays to determine cytotoxic and antiproliferative effects. The protocols herein are designed to be self-validating, incorporating critical quality control measures to ensure data integrity and reproducibility, empowering researchers to efficiently identify and characterize promising lead compounds.[2][3]

Introduction: The Rationale for a Targeted Screening Strategy

The discovery of new therapeutic agents requires a systematic and efficient evaluation of new chemical entities.[4] A screening cascade, a hierarchical series of experiments, is designed to triage large compound libraries to identify those with the desired biological activity while simultaneously filtering out compounds with undesirable properties, such as cytotoxicity.[5]

Given the well-established role of the sulfonamide moiety (—SO₂NH₂) in coordinating the active site zinc ion of carbonic anhydrases, the logical starting point for screening this class of compounds is a direct, target-based inhibition assay.[6][7] Specifically, human carbonic anhydrase II (hCA II) is a well-characterized, ubiquitous isoform, making it an ideal primary screening target.[8]

This guide outlines a three-stage cascade:

  • Primary Screening: Quantitative high-throughput screen (HTS) to measure the inhibitory potency (IC₅₀) of all derivatives against hCA II.

  • Selectivity & Orthogonal Screening: Profiling of primary hits against other physiologically relevant CA isoforms (e.g., hCA I, IX, XII) to determine selectivity, a key factor for therapeutic window.

  • Cell-Based Phenotypic Screening: Assessment of general cytotoxicity and antiproliferative activity in relevant human cell lines to correlate target engagement with a cellular phenotype.

This strategic approach ensures that resources are focused on compounds that not only engage the intended target but also demonstrate potential for selective action and cellular efficacy.

The In Vitro Screening Cascade: A Visual Workflow

The progression of a compound library from initial screening to a validated hit is a multi-step process. Each stage provides critical data that informs the decision to advance a compound to the next level of investigation.

Screening_Cascade cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Hit Validation & Selectivity cluster_2 Stage 3: Cellular Activity Compound_Library Compound Library (Benzenesulfonamide Derivatives) Primary_Screen Primary Biochemical Assay hCA II Inhibition (IC₅₀) Compound_Library->Primary_Screen 10 µM single point screen Dose_Response Dose-Response Analysis (Confirms IC₅₀) Primary_Screen->Dose_Response Prioritize hits with >50% inhibition Selectivity_Panel Isoform Selectivity Panel (hCA I, IX, XII) Dose_Response->Selectivity_Panel Cytotoxicity_Assay Cytotoxicity Assay (e.g., XTT on non-cancer line) Determines GI₅₀ Selectivity_Panel->Cytotoxicity_Assay Antiproliferative_Assay Antiproliferative Assay (e.g., Cancer cell line) Determines GI₅₀ Cytotoxicity_Assay->Antiproliferative_Assay Validated_Hits Validated, Selective Hits (Structure-Activity Relationship Analysis) Antiproliferative_Assay->Validated_Hits

Caption: The tiered in vitro screening workflow for benzenesulfonamide derivatives.

Protocol: Primary Screening via Carbonic Anhydrase II Inhibition Assay

Rationale & Principle

This biochemical assay measures the esterase activity of human carbonic anhydrase II (hCA II). The enzyme catalyzes the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (NPA), to 4-nitrophenol, which can be quantified spectrophotometrically at 400 nm. The rate of product formation is proportional to enzyme activity. Inhibitors will bind to the enzyme, reducing the rate of NPA hydrolysis. This protocol is adapted from established methods for CA inhibitor screening.[8]

Materials
  • Recombinant human Carbonic Anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA) substrate

  • HEPES buffer (25 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO), ACS grade

  • Test Compounds (this compound derivatives)

  • Acetazolamide (Positive Control Inhibitor)

  • Clear, flat-bottom 96-well microplates

  • Multichannel pipette

  • Microplate spectrophotometer

Step-by-Step Protocol
  • Compound Plating:

    • Prepare 10 mM stock solutions of all test compounds and Acetazolamide in 100% DMSO.

    • In a 96-well plate (the "Compound Plate"), perform serial dilutions to create a range of concentrations for dose-response analysis. For a primary single-point screen, prepare an intermediate plate with compounds at 200 µM in 100% DMSO.

    • Using a multichannel pipette, transfer 1 µL from the Compound Plate to a fresh 96-well assay plate. This results in a final top concentration of 100 µM with 1% DMSO in a 100 µL final reaction volume.

  • Enzyme Preparation & Addition:

    • Prepare a working solution of hCA II at 2X final concentration (e.g., 20 nM) in HEPES buffer.

    • Add 50 µL of the hCA II working solution to each well of the assay plate containing the compounds.

    • Controls:

      • Vehicle Control (100% Activity): Add 1 µL of DMSO instead of compound.

      • Positive Control: Add 1 µL of Acetazolamide.

      • No Enzyme Control (Background): Add 50 µL of HEPES buffer instead of enzyme solution.

    • Mix gently by tapping the plate and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium.

  • Reaction Initiation & Measurement:

    • Prepare a 2X working solution of NPA substrate (e.g., 2 mM) in HEPES buffer.

    • To initiate the reaction, add 50 µL of the NPA working solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 400 nm every 60 seconds for 10-15 minutes (kinetic read).

Data Analysis
  • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Subtract the average rate of the "No Enzyme Control" from all other wells.

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Representative Data Table
Compound IDhCA II IC₅₀ (nM)hCA I IC₅₀ (nM)hCA IX IC₅₀ (nM)Selectivity (CA I / CA II)
Lead-Cpd-0115.21,2508.582.2
Lead-Cpd-0228.93,500150.1121.1
AZM Control12.125025.820.7

Data are hypothetical and for illustrative purposes only. AZM = Acetazolamide.

Protocol: Cell-Based Cytotoxicity Screening (XTT Assay)

Rationale & Principle

After identifying potent enzyme inhibitors, it is crucial to assess their effect in a cellular context. A cytotoxicity assay determines the concentration at which a compound causes cell death. The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[9] Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt XTT to a water-soluble orange formazan product, and the amount of color produced is directly proportional to the number of viable cells.[10] This protocol is designed to determine the Growth Inhibition 50 (GI₅₀) value.

Materials
  • Human cell line (e.g., HEK-293 for general toxicity, or a cancer cell line like HeLa or A549 for antiproliferative screening).[11][12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • XTT Cell Viability Assay Kit.

  • Test Compounds and Doxorubicin (Positive Control).

  • Sterile, clear, flat-bottom 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO₂).

Step-by-Step Protocol
  • Cell Plating:

    • Harvest and count cells, then dilute to a density of 1 x 10⁵ cells/mL in complete medium.

    • Dispense 100 µL of the cell suspension (10,000 cells/well) into the wells of a 96-well plate.[13]

    • Leave the first column empty for a "No Cell" background control.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare 2X final concentrations of your serially diluted compounds in complete medium.

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.[13]

    • Controls:

      • Vehicle Control: Medium with the same final concentration of DMSO (e.g., 0.5%).

      • Positive Control: Medium with serially diluted Doxorubicin.

    • Incubate the plate for 48-72 hours. The incubation time should be determined empirically based on the cell line's doubling time.[14]

  • XTT Reagent Addition and Measurement:

    • Prepare the XTT/electron-coupling solution mixture according to the manufacturer's instructions immediately before use.

    • Add 50 µL of the XTT mixture to each well, including the "No Cell" controls.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until the orange color is clearly visible in the vehicle control wells.

    • Gently shake the plate and measure the absorbance at 450 nm (with a reference wavelength of 650 nm).

Data Analysis
  • Subtract the average absorbance of the "No Cell" wells from all other wells.

  • Calculate the percent viability for each well using the formula: % Viability = (Abs_treated / Abs_vehicle) * 100

  • Plot the % Viability against the logarithm of compound concentration and fit to a four-parameter logistic curve to determine the GI₅₀ value.

Assay Validation and Quality Control: Ensuring Data Trustworthiness

The Importance of Validation

Every assay must be validated to ensure that the results are accurate and reproducible.[3] Key statistical parameters are used to assess the quality and suitability of an assay for high-throughput screening.[2]

Z-Factor (Z')

The Z-factor is a statistical measure of the separation between the positive and negative control signals. It reflects the dynamic range and data variation of an assay. A Z' value between 0.5 and 1.0 is considered an excellent assay, suitable for HTS.

Z_Factor cluster_0 Assay Signal Distribution Positive_Controls Positive Control (PC) (e.g., Acetazolamide) Low Signal Negative_Controls Negative Control (NC) (e.g., DMSO Vehicle) High Signal Mean_PC SD_PC Mean_PC->SD_PC Mean_NC SD_NC Mean_NC->SD_NC SS_Window Assay Window (Mean(NC) - Mean(PC)) Z_Formula Z' = 1 - (3σ_NC + 3σ_PC) / |Mean_NC - Mean_PC|

Sources

The Strategic Utility of 3-Amino-4-methoxy-N,N-dimethyl-benzenesulfonamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 3-Amino-4-methoxy-N,N-dimethyl-benzenesulfonamide, identified by its CAS number 7400-96-6, emerges as a highly valuable and versatile building block.[1][2][3] Its unique structural arrangement, featuring a primary aromatic amine, an electron-donating methoxy group, and a sulfonamide moiety, bestows upon it a rich and exploitable reactivity profile. This guide provides an in-depth exploration of this intermediate for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols and insights into its application.

The presence of the primary amino group makes it an ideal candidate for diazotization, opening a gateway to a vast array of azo compounds, which are the cornerstone of the dye industry.[4] Concurrently, the sulfonamide functional group is a well-established pharmacophore, recognized for its prevalence in numerous therapeutic agents, including antibacterial and anticancer drugs.[1] This dual functionality renders this compound a subject of significant interest for the synthesis of novel pharmaceutical candidates and advanced materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 7400-96-6[1][3]
Molecular Formula C₉H₁₄N₂O₃S[1][2]
Molecular Weight 230.28 g/mol [2]
Appearance Typically a solid at room temperature[1]
Solubility Expected to have moderate solubility in polar organic solvents[1]

While comprehensive, peer-reviewed spectroscopic data for this specific compound is not widely published, its structure allows for the prediction of characteristic signals.

  • ¹H NMR: Expected signals would include singlets for the N,N-dimethyl and methoxy protons, and distinct aromatic protons in the substituted benzene ring.

  • ¹³C NMR: Aromatic carbons would show characteristic shifts influenced by the amino, methoxy, and sulfonamide substituents. Signals for the methyl carbons of the dimethylamino and methoxy groups would also be present.

  • IR Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the primary amine, S=O stretching of the sulfonamide, and C-O stretching of the methoxy group.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight, with a characteristic fragmentation pattern. The NIST WebBook provides a mass spectrum for the analogous N-butyl compound (CAS 80-22-8), which can offer insights into the fragmentation of the core structure.[2]

Caption: General workflow for the synthesis of azo dyes.

Exemplary Protocol: Synthesis of a Disperse Azo Dye

The following protocol is a representative procedure for the synthesis of a disperse azo dye, based on established methods for structurally similar amines. [5][6][7]Researchers should note that optimization of reaction conditions, such as stoichiometry, temperature, and pH, may be necessary for this specific substrate.

Materials and Reagents:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol (or other suitable coupling component)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Starch-iodide paper

  • Standard laboratory glassware (beakers, flasks, magnetic stirrer, filtration apparatus)

Protocol:

Part A: Diazotization

  • In a 250 mL beaker, prepare a suspension of this compound (0.05 mol) in a mixture of distilled water (50 mL) and concentrated hydrochloric acid (15 mL).

  • Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (0.052 mol) in cold distilled water (20 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Check for the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution.

  • The resulting clear solution contains the diazonium salt and should be kept cold and used immediately in the next step.

Part B: Azo Coupling

  • In a separate 500 mL beaker, dissolve the coupling component, for example, 2-naphthol (0.05 mol), in an aqueous solution of sodium hydroxide (0.06 mol in 100 mL of water).

  • Cool this alkaline solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold solution of the coupling component.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration and wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Self-Validation and Characterization:

The identity and purity of the synthesized azo dye should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • TLC: Thin-layer chromatography can be used to assess the purity and compare the product to the starting materials.

  • Spectroscopy (UV-Vis, IR, NMR, MS): These techniques will confirm the formation of the azo linkage and the overall structure of the dye molecule.

Application in Pharmaceutical Synthesis

The sulfonamide moiety in this compound makes it an attractive starting material for the synthesis of compounds with potential therapeutic applications. [1]While direct synthesis of a marketed drug from this specific intermediate is not prominently documented, its structural motifs are present in various biologically active molecules. The amino group can be functionalized to introduce diverse substituents or to construct heterocyclic rings, which are common features in many pharmaceuticals. [8]

Caption: Potential synthetic pathways for pharmaceutical derivatives.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential in both the dye industry and pharmaceutical research. Its readily diazotizable amino group provides a reliable entry point to a vast chemical space of azo compounds, while the inherent sulfonamide structure offers a scaffold for the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic utility of this versatile molecule.

References

  • NIST. Benzenesulfonamide, 3-amino-N-butyl-4-methoxy-. NIST Chemistry WebBook. [Link]

  • World of Dyes. 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. [Link]

  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • MDPI. 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. [Link]

  • PubChem. 3-Amino-4-methoxybenzanilide. [Link]

  • Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide. Textile Technology. [Link]

  • Google Patents.
  • Espacenet. Disperse dyes - Patent 0332334. [Link]

  • NIST. 3-Amino-4-methoxybenzamide. NIST Chemistry WebBook. [Link]

  • PubChem. 3-Amino-4-methoxybenzoic acid. [Link]

  • Google Patents.
  • Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Synlett. [Link]

  • The Synthesis of Azo Dyes. University of California, Irvine. [Link]

  • Justia Patents. Process for preparation of azo dyestuffs by coupling in presence of aromatic sulphonic acid-formaldehyde reaction product. [Link]

  • ResearchGate. Synthesis process of PR 146: (a) 3-Amino-4-methoxybenzanilide diazotization. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. [Link]

  • Google Patents.
  • Google Patents.
  • Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Organic and Biochemistry. [Link]

  • PubChem. Heterocyclic compounds and uses thereof. [Link]

  • Google Patents. Preparation method of 3-amino-4-methoxybenzaniline.
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. 3-Amino-4-methoxy acetanilide (II)
  • Google Patents. Substituted heterocyclic compounds.
  • Google Patents. Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Google Patents. Processes for preparing diazoamino compounds and azo amino compounds.

Sources

Application Notes and Protocols for Cellular Analysis of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Sulfonamide Compound in a Cellular Context

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, antiviral, and antitumor properties.[1][2][3] The compound 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide presents a unique scaffold for the development of novel therapeutics. As with any new chemical entity, a thorough characterization of its biological activity is paramount. Cell-based assays are indispensable tools in this early phase of drug discovery, offering insights into a compound's efficacy, toxicity, and mechanism of action within a biologically relevant system.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a suite of cell-based assays to systematically evaluate the biological effects of this compound (herein referred to as "Compound S"). The protocols detailed below are designed to be robust and self-validating, progressing from broad phenotypic assessments to more focused mechanistic studies. We will explain the causality behind experimental choices, ensuring that the data generated is both accurate and interpretable.

Part 1: Foundational Analysis - Assessing General Cellular Health and Viability

The initial step in characterizing Compound S is to determine its effect on cell viability and proliferation. These foundational assays establish the concentration range over which the compound exhibits biological activity and inform the design of subsequent, more complex experiments.

Cell Viability and Cytotoxicity: Establishing a Dose-Response Relationship

Cytotoxicity assays are critical for quantifying the degree to which a substance can cause cell damage or death.[7][8] A common and reliable method is the MTT assay, which measures the metabolic activity of viable cells.[1]

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[9] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]

  • Compound Treatment: Prepare a serial dilution of Compound S in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).[11]

Data Presentation: Example IC50 Values for Compound S

Cell LineTreatment DurationIC50 (µM)
MCF-7 (Breast Cancer)48 hours15.2
HCT116 (Colon Cancer)48 hours28.7
A549 (Lung Cancer)48 hours45.1
HEK293 (Normal Kidney)48 hours>100
Cell Proliferation: Measuring Impact on Cell Division

While viability assays measure overall cell health, proliferation assays specifically quantify the rate of cell division.[9] The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a highly sensitive method for this purpose.[12][13]

Principle of the BrdU Assay: BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[13][14] An anti-BrdU antibody is then used to detect the incorporated BrdU, providing a direct measure of cell proliferation.[13]

Experimental Protocol: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.

  • Fixation and Denaturation: After incubation, remove the medium, and fix and denature the cells' DNA according to the manufacturer's protocol. This step is crucial for allowing the anti-BrdU antibody to access the incorporated BrdU.[13]

  • Antibody Incubation: Add the anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]

  • Substrate Addition: Add TMB substrate to develop a colorimetric signal.[13]

  • Data Acquisition: Measure the absorbance at 450 nm.

Visualization: General Workflow for Foundational Cellular Assays

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Readout cluster_data Data Analysis seed Seed Cells in 96-well Plate adhere Overnight Adhesion seed->adhere compound Add Serial Dilutions of Compound S adhere->compound incubate Incubate (e.g., 48h) compound->incubate mt_assay MTT Assay (Metabolic Activity) incubate->mt_assay brdu_assay BrdU Assay (DNA Synthesis) incubate->brdu_assay ic50 Calculate IC50 mt_assay->ic50 prolif Quantify Proliferation brdu_assay->prolif

Caption: Workflow for assessing viability and proliferation.

Part 2: Mechanistic Insights - Uncovering the Mode of Action

Once the cytotoxic and anti-proliferative effects of Compound S are established, the next logical step is to investigate the underlying mechanism. Is the compound inducing programmed cell death (apoptosis), or is it interfering with key signaling pathways?

Apoptosis Assays: Detecting Programmed Cell Death

Apoptosis is a form of programmed cell death characterized by specific biochemical events, including the activation of caspases and the exposure of phosphatidylserine (PS) on the outer cell membrane.[15] Detecting these markers can confirm if Compound S induces apoptosis.[16]

Principle of the Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[15] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release a substrate for luciferase, generating a "glow-type" luminescent signal.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Plate cells and treat with Compound S at various concentrations (including concentrations around the IC50) for a predetermined time (e.g., 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the reagent directly to each well of the 96-well plate.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence using a plate reader.

Principle of the RealTime-Glo™ Annexin V Apoptosis Assay: This assay allows for the real-time detection of PS exposure on the cell surface.[17] It uses engineered Annexin V fusion proteins with complementary subunits of a luciferase. When these fusions bind to PS on apoptotic cells, the subunits come together to form an active luciferase, generating a luminescent signal.[17]

Experimental Protocol: RealTime-Glo™ Annexin V Assay

  • Reagent and Cell Preparation: Prepare the RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Reagent and add it to the cell suspension before plating.

  • Plating and Treatment: Dispense the cell-reagent mixture into a 96-well plate and add Compound S.

  • Real-Time Monitoring: Place the plate in a plate-reading luminometer equipped with environmental controls (37°C, 5% CO2) and measure luminescence at regular intervals (e.g., every 30 minutes for 24 hours).[18]

Data Presentation: Example Apoptosis Induction by Compound S

AssayCell LineTreatment (24h)Fold Increase vs. Control
Caspase-Glo® 3/7MCF-71x IC50 (15 µM)4.2
Caspase-Glo® 3/7MCF-72x IC50 (30 µM)8.1
RealTime-Glo™ Annexin VMCF-71x IC50 (15 µM)3.8 (at 12h)
RealTime-Glo™ Annexin VMCF-72x IC50 (30 µM)7.5 (at 12h)
Kinase Activity Assays: Screening for Enzyme Inhibition

Many small molecule drugs exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[19] Given that dysregulation of kinase activity is a hallmark of many diseases like cancer, screening Compound S for kinase inhibitory activity is a logical step.[19][20]

Principle of the ADP-Glo™ Kinase Assay: This is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[19] After the kinase reaction, remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal via luciferase. The signal is inversely correlated with kinase activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare serial dilutions of Compound S in a buffer with low DMSO concentration.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase of interest, its specific substrate peptide, and the diluted Compound S.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 for kinase inhibition.[19]

Reporter Gene Assays: Monitoring Signaling Pathway Modulation

Reporter gene assays are powerful tools for studying the regulation of gene expression and the activity of cell signaling pathways.[21][22] By linking a reporter gene (e.g., luciferase) to a specific transcriptional response element, one can monitor the activation or inhibition of a pathway in response to Compound S.[23][24]

Principle of a Dual-Luciferase® Reporter Assay: This system uses two different luciferases (e.g., Firefly and Renilla) expressed from two separate vectors.[25] The experimental reporter (Firefly luciferase) is driven by a promoter containing response elements for a specific signaling pathway (e.g., NF-κB, AP-1). The second luciferase (Renilla) serves as an internal control to normalize for transfection efficiency and cell number, increasing data reliability.[25]

Visualization: Investigating a Hypothetical Signaling Pathway

G compound Compound S kinase_a Kinase A compound->kinase_a Inhibits receptor Cell Surface Receptor receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor (e.g., NF-κB) kinase_b->tf nucleus Nucleus tf->nucleus Translocates reporter Reporter Gene (Luciferase) nucleus->reporter Activates Transcription light Luminescent Signal reporter->light

Caption: Hypothetical pathway inhibited by Compound S.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid. Plate the transfected cells in a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of Compound S.

  • Cell Lysis: After a 6-8 hour incubation, lyse the cells using the passive lysis buffer provided with the assay kit.

  • Data Acquisition: Measure Firefly luminescence first, then add the Stop & Glo® Reagent to quench the Firefly signal and simultaneously activate the Renilla luminescence. Measure the Renilla signal.

  • Data Analysis: Normalize the Firefly luminescence reading to the Renilla luminescence reading for each well. Calculate the fold change in NF-κB activity relative to the stimulated control.

Part 3: Best Practices and Assay Validation

To ensure the generation of high-quality, reproducible data, adherence to best practices in cell-based assays is crucial.

  • Cell Health and Culture: Always use healthy, viable cells within a consistent passage number range to avoid phenotypic drift.[10][26] Monitor cell morphology and confluency regularly.[26][27]

  • Appropriate Controls: Include positive and negative controls in every experiment. For example, in a kinase assay, a known potent inhibitor like staurosporine should be used as a positive control.[19]

  • Optimize Seeding Density: The optimal cell number per well should be determined for each cell line and assay to ensure the signal falls within the linear range of detection.[10]

  • Assay Validation: Key validation parameters include accuracy, precision, sensitivity, and robustness to ensure the assay is fit for purpose.[28] For screening campaigns, calculating the Z'-factor is a common method to assess assay quality.

Conclusion

The systematic application of the cell-based assays described in these notes provides a powerful framework for the initial characterization of novel compounds like this compound. By progressing from broad phenotypic screens to specific mechanistic assays, researchers can efficiently build a comprehensive biological profile of a compound, elucidating its therapeutic potential and guiding future drug development efforts. The key to success lies in meticulous experimental execution, the use of appropriate controls, and a deep understanding of the principles underlying each assay.

References

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • 10 Tips for Successful Development of Cell Culture Assays. Technology Networks. [Link]

  • Gene reporter assays. BMG LABTECH. [Link]

  • Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays. ScienCell. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]

  • Cell Function | Overview of Common Cell Proliferation Assays. Elabscience. [Link]

  • Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. PubMed. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]

  • Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed. [Link]

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC - NIH. [Link]

  • The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]

  • Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • Development & Validation of Cell-based Assays. YouTube. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

  • Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. MDPI. [Link]

  • Buy 3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide (EVT-13773996). Evotest. [Link]

  • 3-Amino-4-(dimethylamino)benzenesulfonamide. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific substituted aniline and encountering challenges in achieving desired yields and purity. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and detailed FAQs to empower your experimental success.

Part 1: Understanding the Reactivity of Your Starting Material

Before troubleshooting, it's crucial to understand the electronic landscape of this compound. The reactivity of the aromatic ring and the nucleophilicity of the amino group are governed by the interplay of three distinct functional groups.

  • Amino Group (-NH₂): A powerful activating, ortho, para-directing group. It strongly donates electron density into the ring through resonance, making the positions ortho and para to it highly susceptible to electrophilic attack.[1][2]

  • Methoxy Group (-OCH₃): Also an activating, ortho, para-directing group that donates electron density via resonance.

  • N,N-dimethyl-benzenesulfonamide Group (-SO₂N(CH₃)₂): A deactivating, meta-directing group. It withdraws electron density from the ring inductively.

The combined effect is a highly activated aromatic ring with complex directing influences, and a nucleophilic amino group whose reactivity can be both an asset and a liability.

Caption: Electronic influence of functional groups.

Part 2: Common Derivatization Reactions & Troubleshooting

This section addresses the most common derivatization reactions performed on this molecule and the typical challenges encountered.

Issue 1: Low Yield in N-Acylation Reactions

Question: I am trying to acylate the amino group with an acyl chloride (or anhydride) but am getting a low yield of my desired amide. What could be going wrong?

Answer: Low yield in N-acylation of anilines, especially highly activated ones, can stem from several factors.

Potential Causes & Solutions:

  • Polysubstitution on the Ring: The amino and methoxy groups make the aromatic ring extremely electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS).[3] Friedel-Crafts acylation on the ring can compete with the desired N-acylation, especially if a Lewis acid catalyst is used.

    • Solution: Avoid Lewis acids like AlCl₃. The amino group itself can form a complex with the catalyst, deactivating the ring and preventing the reaction.[1] Perform the reaction in the presence of a non-nucleophilic base like pyridine or triethylamine. The base will neutralize the HCl byproduct without catalyzing ring reactions.

  • Oxidation of the Aniline: Anilines are sensitive to oxidation, which can lead to the formation of dark, tar-like impurities, consuming your starting material.[4]

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen. Use degassed solvents.

  • Steric Hindrance: The bulky sulfonamide group and the adjacent methoxy group can create steric hindrance around the amino group, slowing down the reaction rate compared to simpler anilines.

    • Solution: Increase the reaction time or moderately increase the temperature (e.g., from room temperature to 40-50 °C), while monitoring for side product formation with Thin Layer Chromatography (TLC).

Workflow Diagram: Troubleshooting Low Acylation Yield

G start Low Acylation Yield check_purity Verify Purity of Starting Material & Reagents start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup purity_sol Solution: Recrystallize SM or Re-distill Acylating Agent check_purity->purity_sol cond_base Is a suitable base used? (e.g., Pyridine, TEA) check_conditions->cond_base cond_inert Is reaction under inert atmosphere? check_conditions->cond_inert cond_temp Is temperature optimized? check_conditions->cond_temp workup_sol Solution: Optimize extraction pH. Consider chromatography for purification. check_workup->workup_sol cond_base_sol Action: Add non-nucleophilic base to scavenge acid byproduct. cond_base->cond_base_sol cond_inert_sol Action: Degas solvents and run under N₂ or Ar atmosphere. cond_inert->cond_inert_sol cond_temp_sol Action: Cautiously increase temp (e.g., to 40°C) and monitor by TLC. cond_temp->cond_temp_sol

Caption: Systematic workflow for troubleshooting low acylation yield.

Issue 2: Uncontrolled Ring Halogenation

Question: When I try to perform a monobromination on the aromatic ring, I get the 2,4,6-tribrominated product. How can I achieve selective mono-halogenation?

Answer: This is a classic problem with highly activated anilines. The strong electron-donating character of the amino group makes the ring so reactive that it's difficult to stop the reaction after a single substitution.[3]

The Most Effective Strategy: Amide Protection

The best way to control this reactivity is to temporarily "tame" the amino group by converting it into an amide (e.g., an acetanilide).[4][5] The amide group is still an ortho, para-director but is significantly less activating than the free amine. This allows for controlled, selective mono-halogenation, usually at the para position due to reduced steric hindrance. The protecting group can then be easily removed via acid or base hydrolysis.

Protocol 1: Protection of the Amino Group as Acetanilide

  • Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine.

  • Acetylation: Cool the mixture in an ice bath (0 °C). Slowly add 1.2 equivalents of acetic anhydride or acetyl chloride dropwise.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC. The product, being more nonpolar, should have a higher Rf value.

  • Workup: Quench the reaction with water. Extract the product into an organic solvent. Wash the organic layer with dilute HCl (to remove the base), saturated NaHCO₃ (to remove acetic acid), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting acetanilide can often be used in the next step without further purification.

After halogenation of the protected intermediate, the acetyl group can be removed by refluxing with aqueous HCl or NaOH to regenerate the free amine.

Part 3: Advanced Troubleshooting & FAQs

Question: I am attempting a diazotization reaction to convert the amino group into a diazonium salt for Sandmeyer-type reactions, but the reaction mixture is unstable and decomposes. Why?

Answer: Diazotization of anilines requires careful temperature control. Arenediazonium salts are typically only stable at low temperatures (0-5 °C).[3] The electron-rich nature of your specific aniline derivative can further impact the stability of the corresponding diazonium salt.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure your reaction mixture (aniline in acidic solution) is maintained between 0 and 5 °C throughout the slow, dropwise addition of aqueous sodium nitrite (NaNO₂). Use an ice-salt bath for better temperature management.

    • Acid Choice: Use a non-nucleophilic acid like H₂SO₄ or HBF₄. Using HCl can sometimes lead to unwanted chlorination side products if copper salts are used in a subsequent Sandmeyer reaction.

    • Immediate Use: Do not attempt to isolate the diazonium salt. Prepare it in situ and use it immediately in the subsequent nucleophilic substitution reaction.

Question: Can I perform a Friedel-Crafts alkylation on this molecule?

Answer: Direct Friedel-Crafts alkylation is not recommended and is unlikely to be successful.[3] The basic amino group will react with the Lewis acid catalyst (e.g., AlCl₃) in an acid-base reaction. This forms a deactivating -NH₂⁺-AlCl₃ complex, which shuts down the desired electrophilic substitution.[1] Furthermore, alkylation reactions are prone to polyalkylation and rearrangements, which would be difficult to control on this complex substrate. For N-alkylation, reductive amination is a more controlled and effective method.

Question: What is the best general purification strategy for my derivatives?

Answer: The choice of purification depends on the properties of your final product.

Purification MethodWhen to UseKey Considerations
Recrystallization For solid, crystalline products with moderate to high purity.An effective method for removing minor impurities. Solvent screening (e.g., ethanol/water, ethyl acetate/hexanes) is critical.[6]
Column Chromatography When products are oils, amorphous solids, or part of a complex mixture.Provides excellent separation but can be material-intensive. The polarity of the eluent system must be optimized using TLC.
Acid-Base Extraction For separating basic or acidic compounds from neutral impurities.Your starting material and many N-derivatized products are basic and can be extracted into an aqueous acid phase, then recovered by neutralization.

References

  • Sulfonamide purification process. (n.d.). Google Patents.
  • Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). International Journal of Quantum Chemistry.
  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (n.d.). PMC.
  • Addressing poor regioselectivity in the synthesis of substituted anilines. (n.d.). BenchChem.
  • Involvement of proton transfer in the reductive repair of DNA guanyl radicals by aniline derivatives. (n.d.). PubMed.
  • Identifying side products in the halogenation of anilines. (n.d.). BenchChem.
  • Reactions of Aniline. (n.d.). Chemistry Steps.
  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
  • Aniline and Its Derivatives. (n.d.). ResearchGate.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (n.d.). JAOAC.
  • Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Direct Amination of Anilines Utilizing Dearomatized Phenolate Species. (n.d.). Organic Letters.
  • C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • 24.8: Reactions of Arylamines. (2024-09-30). Chemistry LibreTexts.
  • (PDF) Sulfonamide derivatives: Synthesis and applications. (2024-03-15). ResearchGate.
  • 1: Acetylation of Aniline (Experiment). (2021-08-16). Chemistry LibreTexts.

Sources

solubility issues of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide (CAS No. 7400-96-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the inherent properties of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide that influence its solubility.

PropertyValue/InformationImplication for Solubility
Chemical Structure A benzene ring with an amino group, a methoxy group, and an N,N-dimethylated sulfonamide group.The presence of polar functional groups (amino, methoxy, sulfonamide) suggests potential for hydrogen bonding and interaction with polar solvents. The aromatic ring and methyl groups contribute to its nonpolar character.
Molecular Formula C₉H₁₄N₂O₃S[1]-
CAS Number 7400-96-6[1][2]-
General Solubility Expected to have moderate solubility in polar organic solvents.[1]While soluble in some polar organics, achieving high concentrations may be challenging.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the handling and solubility of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide.

Q1: Why is my 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide not dissolving in my chosen organic solvent?

A1: The solubility of sulfonamides is a complex interplay of factors. The N,N-dimethylation on the sulfonamide nitrogen prevents it from acting as a hydrogen bond donor, which can decrease its solubility in protic solvents compared to unsubstituted sulfonamides.[1] Additionally, the crystalline nature of the solid compound may require significant energy to break the lattice structure before dissolution can occur.

Q2: Can I improve the solubility by adjusting the pH?

A2: Yes, pH can play a significant role. The amino group on the benzene ring is basic and can be protonated under acidic conditions to form a more soluble salt. Conversely, while the sulfonamide hydrogen is absent in this N,N-dimethylated compound, the molecule's overall polarity can still be influenced by pH.

Q3: Are there any general solvent classes that are more suitable for this compound?

A3: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often good starting points for sulfonamides due to their ability to act as strong hydrogen bond acceptors and their relatively high polarity. Polar protic solvents like methanol and ethanol can also be effective, but their performance may be more variable.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

This section provides a systematic workflow for addressing solubility challenges with 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide.

Initial Solvent Screening

The first step is to perform a systematic solvent screening to identify a suitable solvent or solvent system.

Protocol:

  • Preparation: Weigh out a small, precise amount of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide (e.g., 1-5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent. A recommended starting panel of solvents is provided in the table below.

  • Observation & Agitation: Vortex each vial vigorously for 1-2 minutes. Observe for visual dissolution.

  • Incremental Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the agitation. Continue this process up to a defined maximum volume (e.g., 1 mL).

  • Record Results: Record the approximate solubility in each solvent (e.g., in mg/mL).

Table of Recommended Solvents for Initial Screening:

Solvent ClassExamplesRationale
Polar Aprotic DMSO, DMF, AcetonitrileGood hydrogen bond acceptors, often effective for sulfonamides.
Polar Protic Methanol, Ethanol, IsopropanolCan engage in hydrogen bonding, but the N,N-dimethylation may limit efficacy.
Chlorinated Dichloromethane (DCM), ChloroformMay be effective if the nonpolar character of the molecule dominates.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity, can be effective for some compounds.
Troubleshooting Workflow Diagram

If initial solvent screening does not yield a satisfactory result, the following workflow can guide your next steps.

Solubility_Troubleshooting start Start: Solubility Issue with 3-amino-4-methoxy-N,N- dimethylbenzenesulfonamide solvent_screen Perform Initial Solvent Screening start->solvent_screen is_soluble Is Solubility Adequate? solvent_screen->is_soluble yes Proceed with Experiment is_soluble->yes Yes heating Apply Gentle Heating (e.g., 40-50°C) is_soluble->heating No no No is_soluble_heat Soluble with Heat? heating->is_soluble_heat check_precipitation Check for Precipitation upon Cooling is_soluble_heat->check_precipitation Yes cosolvent Try Co-solvent Systems (e.g., DMSO/Water, Ethanol/Water) is_soluble_heat->cosolvent No yes_heat Yes no_heat No check_precipitation->yes is_soluble_cosolvent Soluble in Co-solvent? cosolvent->is_soluble_cosolvent optimize_ratio Optimize Co-solvent Ratio is_soluble_cosolvent->optimize_ratio Yes ph_modification pH Modification (for aqueous-containing systems) is_soluble_cosolvent->ph_modification No yes_cosolvent Yes no_cosolvent No optimize_ratio->yes is_soluble_ph Soluble with pH Adjustment? ph_modification->is_soluble_ph adjust_ph Adjust to Acidic pH to Protonate Amino Group is_soluble_ph->adjust_ph Yes consider_alternatives Consider Advanced Formulation Strategies (e.g., solid dispersions, complexation) is_soluble_ph->consider_alternatives No yes_ph Yes no_ph No adjust_ph->yes

Caption: Troubleshooting workflow for solubility issues.

Advanced Strategies

If standard methods are insufficient, consider these advanced approaches:

  • Co-solvency: The use of a mixture of solvents can often enhance solubility more than a single solvent. For example, a small amount of DMSO in a less effective solvent can sometimes dramatically improve solubility.

  • Solid Dispersions: For applications where the compound will be used in a solid form that is subsequently dissolved, creating a solid dispersion with a water-soluble polymer can enhance the dissolution rate and apparent solubility.

  • Particle Size Reduction: Micronization or nano-milling increases the surface area of the compound, which can lead to a faster dissolution rate.

Final Recommendations

The solubility of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide can be a hurdle, but a systematic and informed approach will lead to success. Always begin with a small-scale solvent screening to conserve your valuable compound. Do not underestimate the power of gentle heating and co-solvent systems. For any application, it is critical to experimentally verify the solubility and stability of the compound in your chosen solvent system under your specific experimental conditions.

References

  • Van De Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water-and lipid-based formulations. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 73(4), 179-186.

Sources

Technical Support Center: Purification of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and achieve high-purity products in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide. Each problem is followed by a step-by-step troubleshooting plan, explaining the scientific reasoning behind each suggested solution.

Problem 1: The final product is a sticky oil or "oiled out" during recrystallization instead of forming crystals.

This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is often due to a high concentration of impurities, a rapid cooling rate, or the selection of an inappropriate solvent.[1]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of the hot solvent to dilute the solution slightly, which can help prevent the product from crashing out as an oil upon cooling.[1]

  • Slow Cooling: Allow the flask to cool to room temperature slowly and undisturbed. Rapid cooling, such as placing the flask directly in an ice bath, can favor oil formation over crystallization.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask just below the solvent level with a glass rod. This creates a rough surface that can initiate nucleation.[1] Alternatively, if available, add a seed crystal of pure 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide.[1]

  • Solvent System Re-evaluation: The chosen solvent may not be optimal. Consider a different solvent or a co-solvent system. For sulfonamides, mixtures like ethanol-water or isopropanol-water can be effective.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]

Problem 2: Low yield of the purified product after recrystallization.

Low recovery can be attributed to several factors, including using an excessive amount of solvent, premature crystallization during filtration, or the product having significant solubility in the cold solvent.[1]

Troubleshooting Steps:

  • Minimize Solvent Usage: During the dissolution step, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will result in a significant portion of the product remaining dissolved even after cooling.

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper or in the funnel stem.[1][3]

  • Optimize Cooling Temperature: After slow cooling to room temperature, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.[3]

  • Recover Product from Filtrate: If a significant amount of product is suspected to be in the filtrate, it can be partially recovered by concentrating the filtrate by evaporation and attempting a second recrystallization.

Problem 3: The purified product still shows the presence of starting materials or side-products by TLC or HPLC analysis.

This indicates that the chosen purification method is not effectively separating the desired product from the impurities.

Troubleshooting Steps:

  • Recrystallization Refinement: If recrystallization was used, a second recrystallization step may be necessary to improve purity.

  • Column Chromatography: For more challenging separations, column chromatography is a highly effective technique.[2][4] Due to the basic nature of the amino group, standard silica gel chromatography can sometimes lead to peak tailing.[5][6] Consider the following:

    • Amine Deactivation: Add a small percentage (e.g., 0.5-1%) of a competing amine like triethylamine or ammonia to the eluent to neutralize the acidic silanol groups on the silica surface.[5][6]

    • Alternative Stationary Phases: Amine-functionalized silica or basic alumina can be excellent alternatives to standard silica gel for the purification of basic compounds.[5][6]

  • Solvent System Optimization for Chromatography: Systematically screen different solvent systems for column chromatography using thin-layer chromatography (TLC) to find the optimal mobile phase that provides good separation between your product and the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide?

A1: Common impurities can include unreacted starting materials such as the corresponding sulfonyl chloride or the amine, as well as side-products from the sulfonylation reaction.[7] Depending on the synthetic route, polymeric materials can also form if the reaction conditions are not carefully controlled.[8]

Q2: What is the best method for assessing the purity of the final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a robust and quantitative method for determining percentage purity.[9][10] Thin-Layer Chromatography (TLC) is a quick, qualitative tool for monitoring the progress of the purification.[9] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[10]

Q3: How should I store the purified 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide?

A3: As an aromatic amine, the compound may be susceptible to oxidation and degradation upon exposure to light and air. It is advisable to store the purified solid in a tightly sealed, amber-colored vial in a cool, dark, and dry place. For long-term storage, refrigeration or freezing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q4: My product has a slight color, even after purification. What can I do?

A4: A persistent color may be due to trace, highly colored impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb these impurities.[1][3] After a brief heating period with the charcoal, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1][3]

Experimental Protocols

Protocol 1: Recrystallization of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide
  • Solvent Selection: Based on solubility tests, a mixture of isopropanol and water is often effective for sulfonamides.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum volume of hot isopropanol required for complete dissolution. Add a boiling chip for smooth boiling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Crystallization: Slowly add hot water dropwise to the hot isopropanol solution until the solution becomes faintly cloudy (the point of saturation). Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Column Chromatography Purification
  • Stationary Phase Selection: Use silica gel (100-200 mesh) as the stationary phase.

  • Eluent Selection: A gradient of ethyl acetate in hexane is a good starting point. To mitigate peak tailing, add 0.5% triethylamine to the eluent system.

  • Column Packing: Prepare a slurry of the silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane with 0.5% triethylamine) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried powder to the top of the packed column.

  • Elution: Start the elution with the low-polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Recrystallization Solvents

Solvent System (v/v)Crystal QualityRecoveryObservations
Isopropanol/WaterGood, well-defined needlesModerate to HighSlow cooling is crucial.
Ethanol/WaterGoodModerateMay require a higher water ratio.
Acetone/HexaneFair to GoodLow to ModerateProne to "oiling out" if cooled quickly.
ToluenePoorLowOften results in an oil.

Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization TLC TLC Analysis Recrystallization->TLC Check Purity ColumnChromatography Column Chromatography HPLC HPLC Analysis ColumnChromatography->HPLC Check Purity TLC->ColumnChromatography Impure PureProduct Pure Product (>98%) TLC->PureProduct Purity OK HPLC->PureProduct OilingOutTroubleshooting Start Product 'Oiled Out' Reheat Re-heat to Dissolve Oil Start->Reheat AddSolvent Add More Hot Solvent Reheat->AddSolvent SlowCool Cool Slowly to Room Temp AddSolvent->SlowCool Induce Induce Crystallization (Scratch / Seed Crystal) SlowCool->Induce Success Crystals Formed Induce->Success Failure Still Oiling Out Induce->Failure ChangeSolvent Change Solvent System ChangeSolvent->Reheat Failure->ChangeSolvent

Caption: A decision-making flowchart for troubleshooting the "oiling out" phenomenon during recrystallization.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • Minimizing side products in sulfonamide synthesis. Benchchem.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
  • Sulfonamide purification process. Google Patents.
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. USDA Food Safety and Inspection Service.
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI.
  • Recrystallization of Sulfanilamide. Scribd.
  • What are the key steps in the purification of pharmaceutical intermediates?. Blog.
  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Process for the purification of aromatic amines. Google Patents.
  • Analysis of sulfonamides. Slideshare.
  • Troubleshooting. The Pharma Master.
  • Sulfonamide. Wikipedia.
  • How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Is there an easy way to purify organic amines?. Biotage.
  • Simple Tests for Identification of Sulfonamides. ResearchGate.
  • Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates. Benchchem.
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities.
  • How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. MDPI.
  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Chemsrc.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH.
  • 3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD.
  • Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide.
  • Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. SIELC Technologies.
  • 3-Amino-4-methoxy-n,n-dimethyl-benzenesulfonamide. BLDpharm.
  • A kind of preparation method of 3-amino-4-methoxybenzanilide. Eureka | Patsnap.
  • Preparation method of 3-amino-4-methoxybenzaniline. Google Patents.
  • 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. MDPI.
  • Supporting Information for. The Royal Society of Chemistry.
  • 3-Amino-4-methoxybenzanilide. ChemicalBook.

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides a structured troubleshooting guide in a question-and-answer format to ensure the successful and efficient production of your target compound.

Synthesis Overview

The synthesis of this compound typically proceeds through a two-step process:

  • Chlorosulfonation: The starting material, 2-methoxyaniline (o-anisidine), is reacted with a chlorosulfonating agent to introduce the sulfonyl chloride group onto the aromatic ring.

  • Amination: The resulting 3-amino-4-methoxybenzenesulfonyl chloride is then reacted with dimethylamine to form the final N,N-dimethyl-benzenesulfonamide.

This seemingly straightforward process can be fraught with challenges, including side reactions, low yields, and purification difficulties. This guide will address these potential issues directly.

Troubleshooting Guide & FAQs

Part 1: Chlorosulfonation of 2-Methoxyaniline

Question 1: My chlorosulfonation reaction is producing a dark, polymeric material and very low yield of the desired sulfonyl chloride. What is happening and how can I prevent it?

Answer: This is a classic issue of polymerization during the sulfonation of anilines.[1] The free amino group of one 2-methoxyaniline molecule can react with the newly formed electrophilic sulfonyl chloride group of another molecule, leading to a chain of unwanted polymer.

Root Cause Analysis and Mitigation Strategy:

  • Expertise & Experience: The key is to protect the reactive amino group before introducing the sulfonyl chloride functionality. Acetylation is a common and effective protection strategy.[1] By converting the amine to an acetamide, you deactivate its nucleophilicity, preventing it from participating in undesired side reactions.

  • Trustworthiness (Self-Validating Protocol): A well-executed protection-deprotection sequence will yield a cleaner reaction profile and a higher yield of the desired product.

Experimental Protocol: Amine Protection (Acetylation)

  • Dissolve Starting Material: In a round-bottom flask, dissolve 2-methoxyaniline in a suitable solvent like glacial acetic acid or dichloromethane.

  • Cool the Mixture: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Slow Addition of Acetylating Agent: Slowly add acetic anhydride or acetyl chloride dropwise to the cooled solution with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with cold water and extract the product with a suitable organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected intermediate, N-(2-methoxyphenyl)acetamide.

Question 2: I'm observing the formation of multiple sulfonated isomers. How can I improve the regioselectivity of the chlorosulfonation?

Answer: The directing effects of the methoxy and amino (or acetamido) groups on the aromatic ring dictate the position of sulfonation. While the desired product is the 3-amino-4-methoxy isomer, other isomers can form.

Causality and Optimization:

  • Expertise & Experience: The methoxy group is an ortho-, para-director, and the acetamido group is also an ortho-, para-director. In N-(2-methoxyphenyl)acetamide, the para position to the strongly activating acetamido group is the most sterically accessible and electronically favorable position for electrophilic substitution. Careful control of reaction conditions can favor the formation of the desired isomer.

  • Authoritative Grounding: The sulfonation of substituted anilines is a well-documented process where temperature and the nature of the sulfonating agent play crucial roles in determining the isomeric distribution.[2]

Optimized Chlorosulfonation Protocol:

  • Reagent Selection: Use chlorosulfonic acid as the sulfonating agent. An excess of the sulfonating agent can sometimes lead to undesired side reactions, so careful stoichiometric control is important.[1][3]

  • Temperature Control: Add the protected starting material (N-(2-methoxyphenyl)acetamide) portion-wise to an excess of cold (0-5 °C) chlorosulfonic acid with efficient stirring. Maintaining a low temperature throughout the addition is critical to minimize side reactions.

  • Gradual Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to a controlled temperature (e.g., 40-50 °C) to drive the reaction to completion. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

  • Isolation: Filter the solid product, wash it with cold water until the washings are neutral, and dry it under vacuum.

Data Presentation: Effect of Temperature on Isomer Distribution (Hypothetical)

Reaction Temperature (°C)Yield of 3-acetamido-4-methoxybenzenesulfonyl chloride (%)Yield of other isomers (%)
0 - 57525
25 (Room Temp)6040
508515
807030 (with increased decomposition)

Note: This table is illustrative and optimal temperatures should be determined experimentally.

Part 2: Amination of 3-amino-4-methoxybenzenesulfonyl chloride

Question 3: The yield of my amination reaction with dimethylamine is consistently low. What factors could be contributing to this?

Answer: Low yields in the amination step can stem from several factors, including the quality of the sulfonyl chloride, the reaction conditions, and the work-up procedure.

Troubleshooting Steps:

  • Purity of the Sulfonyl Chloride: The sulfonyl chloride intermediate is often moisture-sensitive and can hydrolyze back to the sulfonic acid. Ensure it is thoroughly dried and used promptly after preparation.

  • Reaction Conditions:

    • Solvent: Use an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Base: An excess of dimethylamine can serve as both the nucleophile and the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine can be added.

    • Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the exothermicity.

  • Stoichiometry: Use a slight excess of dimethylamine (e.g., 2.2 equivalents) to ensure complete conversion of the sulfonyl chloride.

Detailed Amination Protocol:

  • Prepare Dimethylamine Solution: Dissolve dimethylamine (as a solution in THF or as a gas bubbled through the solvent) in the chosen reaction solvent in a flask cooled to 0 °C.

  • Add Sulfonyl Chloride: Slowly add a solution of 3-acetamido-4-methoxybenzenesulfonyl chloride in the same solvent to the dimethylamine solution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (to remove excess dimethylamine and triethylamine), followed by water and brine.

  • Purification: Dry the organic layer and concentrate it. The crude product can be purified by column chromatography or recrystallization.

Question 4: I am having difficulty with the final deprotection step to get the free amino group. Are there alternative approaches?

Answer: If you protected the amino group as an acetamide, the final step is deprotection. Acidic or basic hydrolysis is the standard method.

  • Acidic Hydrolysis: Refluxing the N-acetylated compound in aqueous hydrochloric acid is a common method.

  • Basic Hydrolysis: Refluxing with an aqueous or alcoholic solution of a strong base like sodium hydroxide can also be effective.

If these standard methods are problematic (e.g., causing decomposition of your product), you might consider alternative protecting groups during the initial synthesis design that can be removed under milder conditions. However, for the N-acetyl group, optimization of the hydrolysis conditions is usually sufficient.

Visualization of the Synthetic Workflow

Synthesis_Workflow A 2-Methoxyaniline B Protection (Acetylation) A->B Acetic Anhydride C N-(2-methoxyphenyl)acetamide B->C D Chlorosulfonation C->D Chlorosulfonic Acid E 3-acetamido-4-methoxy- benzenesulfonyl chloride D->E F Amination with Dimethylamine E->F Dimethylamine G N-(5-(N,N-dimethylsulfamoyl)-2- methoxyphenyl)acetamide F->G H Deprotection (Hydrolysis) G->H Acid or Base I 3-amino-4-methoxy-N,N-dimethyl- benzenesulfonamide (Final Product) H->I

Caption: Synthetic workflow for this compound.

Potential Pitfalls and Side Reactions

Side_Reactions cluster_chlorosulfonation Chlorosulfonation Step cluster_amination Amination Step A 2-Methoxyaniline (unprotected) B Polymerization A->B Intermolecular reaction C Multiple Isomers A->C Lack of regiocontrol D 3-amino-4-methoxy- benzenesulfonyl chloride E Hydrolysis to Sulfonic Acid D->E Presence of water

Caption: Common side reactions and pitfalls in the synthesis.

References

  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
  • Google Patents. (n.d.). Process for the preparation of disulfamylanilines.
  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.

Sources

stability of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various pH conditions. Understanding the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of robust formulation development and regulatory compliance. This guide offers troubleshooting advice, frequently asked questions, and validated experimental protocols to navigate the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound across different pH ranges?

A1: As a member of the benzenesulfonamide class, this compound is expected to exhibit moderate to high stability, particularly in neutral and alkaline aqueous solutions.[1][2] The stability of sulfonamides is intrinsically linked to the pH of the medium, which dictates the ionization state of the molecule.[3]

  • Neutral to Alkaline Conditions (pH 7-9): In this range, sulfonamides are generally hydrolytically stable, with degradation half-lives often exceeding one year at room temperature.[1][3] The sulfonamide group is typically deprotonated and exists in an anionic form, which is less susceptible to nucleophilic attack by water (hydrolysis).[3]

  • Acidic Conditions (pH < 4): Stability tends to decrease in strongly acidic environments.[1][3] The aniline amino group becomes protonated, which can influence the electronic properties of the molecule and facilitate the acid-catalyzed hydrolysis of the sulfonamide (S-N) bond.[4] Several studies on related sulfonamides confirm that the highest rates of hydrolysis occur at acidic pH.[3]

Q2: What are the primary degradation pathways I should anticipate when subjecting this compound to pH stress?

A2: The most common abiotic degradation pathway for sulfonamides is hydrolysis of the sulfonamide bond.[1][4] This reaction involves the cleavage of the covalent bond between the sulfur atom and the nitrogen atom of the dimethylamine group.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is believed to proceed via protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to attack by a water molecule. The expected products would be 3-amino-4-methoxy-benzenesulfonic acid and dimethylamine .

  • Base-Catalyzed Hydrolysis: While generally slower for sulfonamides compared to amides, alkaline hydrolysis can occur under more extreme conditions (high pH and temperature).[4] The mechanism involves the direct nucleophilic attack of a hydroxide ion on the sulfur atom. The degradation products are the same as in the acid-catalyzed pathway.

Below is a diagram illustrating the proposed hydrolytic pathway.

G cluster_main Proposed Hydrolytic Degradation Pathway Parent 3-amino-4-methoxy-N,N- dimethyl-benzenesulfonamide Deg1 3-amino-4-methoxy- benzenesulfonic acid Parent->Deg1  H₂O / H⁺ or OH⁻ (S-N Bond Cleavage) Deg2 Dimethylamine Parent->Deg2  H₂O / H⁺ or OH⁻ (S-N Bond Cleavage)

Caption: Proposed hydrolytic cleavage of the parent compound.

Q3: How do I properly design a forced degradation study to evaluate the pH stability of my compound?

A3: Forced degradation, or stress testing, is a critical study mandated by regulatory agencies like the FDA and detailed in ICH guidelines to establish the intrinsic stability of a drug substance.[5][6] The goal is to induce between 5-20% degradation to reveal potential degradants and validate the stability-indicating power of your analytical methods.[5]

A systematic approach is essential:

  • Prepare Stock Solutions: Dissolve the compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Establish Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M to 1 M HCl.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M to 1 M NaOH.

    • Neutral Hydrolysis: Dilute the stock solution with purified water.

  • Incubate Samples: Store the solutions at a controlled temperature. Start with room temperature and if no degradation is observed, increase the temperature to 50-60°C.[5]

  • Monitor Over Time: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quench the Reaction: Immediately before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt further degradation.

  • Analyze: Analyze all samples, including an unstressed control, using a stability-indicating analytical method, typically HPLC-UV or LC-MS.

Q4: What are the best analytical methods for monitoring the stability of this compound and its degradants?

A4: A stability-indicating analytical method is one that can accurately quantify the decrease in the active ingredient's concentration while simultaneously detecting and resolving its degradation products.

  • Primary Technique (Quantification): Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the gold standard. A C18 column is often a good starting point. A mobile phase consisting of an aqueous buffer (with an acidifier like phosphoric or formic acid) and an organic modifier (like acetonitrile or methanol) is typically effective for separating sulfonamides and their more polar degradants.[7]

  • Confirmatory Technique (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying the chemical structures of any degradants formed.[8] By determining the mass-to-charge ratio (m/z) of the unknown peaks, you can confirm the proposed degradation pathways.

Q5: Should I be concerned about other stability factors, such as light or temperature, in conjunction with pH?

A5: Absolutely. A comprehensive stability profile requires evaluating multiple stress factors.

  • Photostability: As per ICH guideline Q1B, photostability testing is a mandatory part of stress testing.[9] The pH of a solution can significantly influence the rate of photodegradation.[10][11] Some degradation products formed under light exposure, such as azo or nitro compounds, could be more toxic than the parent drug.[10][11]

  • Thermal Stability: Thermal degradation should be assessed independently of hydrolysis by exposing the solid-state compound to dry heat. However, temperature is also a critical accelerator for hydrolytic degradation, and its effect should be characterized to understand reaction kinetics.

Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
No degradation observed under acidic/basic conditions. 1. The compound is highly stable at the tested temperature. 2. The duration of the study is too short.1. Increase the incubation temperature in increments (e.g., to 60°C or 80°C).[5] 2. Extend the study duration, taking samples at later time points. 3. Increase the concentration of the acid or base (e.g., from 0.1 M to 1.0 M).
Compound precipitates out of solution at a specific pH. 1. The pH of the solution is near the compound's isoelectric point, minimizing its solubility. 2. The concentration of the compound exceeds its solubility limit in the aqueous medium.1. Add a small percentage of a miscible organic co-solvent (e.g., 5-10% acetonitrile) to the stress medium. 2. Reduce the starting concentration of the compound. 3. Ensure the buffer system used has sufficient capacity to maintain the target pH.
HPLC chromatogram shows broad or tailing peaks for the parent or degradants. 1. The pH of the mobile phase is too close to the pKa of an analyte, causing mixed ionization states. 2. Secondary interactions are occurring between the analyte and the column's stationary phase.1. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For the amino group, a low pH (~2.5-3) is ideal. 2. Use a different column chemistry (e.g., phenyl-hexyl) or a high-purity, end-capped silica column.
Multiple new peaks appear, but I cannot identify them with LC-MS. 1. Degradants are forming at very low levels, below the detection limit of the mass spectrometer. 2. Secondary or tertiary degradation is occurring, creating a complex mixture.1. Concentrate the stressed sample before injection. 2. Generate a larger amount of the degradant by stressing a larger sample size under the optimal degradation conditions. 3. Reduce the stress conditions (time, temperature) to favor the formation of primary degradants over secondary ones.

Experimental Protocols & Data

Protocol 1: Forced pH Hydrolysis Stability Study

This protocol outlines a standard workflow for assessing the stability of this compound to acid and base hydrolysis.

Caption: Workflow for conducting a forced pH hydrolysis study.

Data Summary: Expected Stability Profile

The following table summarizes the generally expected stability of sulfonamides based on available literature. Specific rates for this compound must be determined experimentally.

pH ConditionReagent ExampleExpected StabilityPrimary Degradation Pathway
Highly Acidic (pH 1-2) 0.1 M - 1 M HClPotentially Labile Acid-catalyzed hydrolysis of the sulfonamide bond.[3][4]
Mildly Acidic (pH 4-6) Acetate BufferModerately Stable Slow hydrolysis may occur over extended periods.[1]
Neutral (pH ~7) Phosphate BufferHighly Stable Hydrolysis is typically very slow at ambient temperatures.[1][3]
Alkaline (pH 9-10) Borate BufferHighly Stable The anionic form of the molecule resists hydrolysis.[1][3]
Highly Alkaline (pH 12-13) 0.1 M - 1 M NaOHPotentially Labile Base-catalyzed hydrolysis can be forced at elevated temperatures.[4]

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available from: [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. SIELC Technologies. Available from: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]

  • De Marco, M. B., et al. (2020). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available from: [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Center for Biotechnology Information. Available from: [Link]

  • Zheng, W., et al. (2000). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ResearchGate. Available from: [Link]

  • Siedlecka, E. M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. National Center for Biotechnology Information. Available from: [Link]

  • Siedlecka, E. M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. Available from: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Parimer Scientific. (n.d.). Exploring 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide: Properties and Applications. Parimer Scientific. Available from: [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Amino-4-methoxy-N,N-dimethyl-benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap from Bench to Bulk

The successful scale-up of active pharmaceutical ingredient (API) intermediates is a critical, yet often challenging, phase in drug development.[1][2] Benzenesulfonamide derivatives are a cornerstone of medicinal chemistry, appearing in a wide range of therapeutics.[3][4][5][6] The synthesis of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide, a key structural motif, involves a multi-step sequence where laboratory successes do not always translate linearly to pilot or manufacturing scales.[7][8]

This technical support guide is designed for researchers, chemists, and process development professionals to navigate the common pitfalls encountered during the scale-up of this synthesis. We will address specific, frequently encountered issues in a practical question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively. The challenges primarily arise from non-linear changes in heat transfer, mass transfer, and impurity profiles as reaction volumes increase.[1][7][9] This guide provides field-proven insights and robust protocols to ensure a safe, efficient, and reproducible scale-up.

Synthetic Workflow Overview

A common and logical synthetic route for this compound proceeds via a three-stage process starting from 2-methoxynitrobenzene (o-nitroanisole). This pathway offers good control over regioselectivity.

Synthetic_Workflow Start 2-Methoxynitrobenzene (o-Nitroanisole) Step1 Stage 1: Chlorosulfonation Start->Step1 ClSO3H Intermediate1 4-Methoxy-3-nitro- benzenesulfonyl chloride Step1->Intermediate1 Step2 Stage 2: Amidation Intermediate1->Step2 HN(CH3)2 Intermediate2 N,N-Dimethyl-4-methoxy- 3-nitrobenzenesulfonamide Step2->Intermediate2 Step3 Stage 3: Nitro Group Reduction Intermediate2->Step3 H2, Pd/C End 3-Amino-4-methoxy-N,N- dimethyl-benzenesulfonamide Step3->End

Caption: A typical three-stage synthesis pathway.

Troubleshooting Guide & FAQs by Synthetic Stage

Stage 1: Chlorosulfonation of 2-Methoxynitrobenzene

This electrophilic aromatic substitution is highly exothermic and moisture-sensitive, making it a critical control point during scale-up. The goal is the regioselective formation of 4-methoxy-3-nitrobenzenesulfonyl chloride.[10][11]

Q1: We are experiencing low yields of the desired sulfonyl chloride. What are the likely causes?

A1: Low yields in chlorosulfonation reactions at scale are typically traced back to three main factors: reagent stoichiometry and quality, moisture control, and thermal management.

  • Causality & Explanation: Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating and chlorinating agent.[12] However, it readily hydrolyzes with trace water to form sulfuric acid and HCl. The sulfuric acid can act as a sulfonating agent, leading to the formation of sulfonic acids instead of the desired sulfonyl chloride, which complicates work-up and reduces yield. Furthermore, the reaction is highly exothermic. Poor heat transfer in large reactors can create localized hot spots, promoting the formation of undesired isomers or decomposition by-products.[7][8]

  • Troubleshooting Steps:

    • Reagent Quality: Use a fresh, high-purity grade of chlorosulfonic acid. Keep the reagent container sealed under an inert atmosphere (Nitrogen or Argon).

    • Moisture Control: Ensure all glassware and reactors are scrupulously dried. Perform the reaction under a dry, inert atmosphere.

    • Controlled Addition: Add the 2-methoxynitrobenzene substrate to the chlorosulfonic acid slowly and sub-surface if possible, maintaining strict temperature control (typically 0-10 °C for the addition phase).

    • Stoichiometry: While a molar excess of chlorosulfonic acid is required, an excessive amount can increase the viscosity of the reaction mixture and complicate the work-up. A typical ratio is 3-5 molar equivalents.

    • Thermal Management: Ensure your reactor's cooling system is sufficient to handle the exotherm. Monitor the internal reaction temperature, not just the jacket temperature. A slow, controlled temperature ramp to a moderate reaction temperature (e.g., 60-80 °C) after the initial addition is often required for the reaction to go to completion.[11]

Q2: Our isolated product is an oily mixture that won't solidify, and analysis shows multiple products. How can we improve selectivity?

A2: This points to issues with regioselectivity or by-product formation, often linked directly to temperature control.

  • Causality & Explanation: In this system, the methoxy group is a strong ortho-, para-director, while the nitro group is a meta-director. Both groups direct the incoming electrophile to the desired C4 position (para to -OCH₃, meta to -NO₂). However, at elevated temperatures, the kinetic vs. thermodynamic product distribution can change, potentially leading to sulfonation at other positions or even di-sulfonation.

  • Troubleshooting Steps:

    • Verify Temperature Profile: Implement rigorous temperature monitoring throughout the batch. The initial addition should be cold, followed by a very controlled ramp-up. Avoid any temperature spikes.

    • Quenching Procedure: The work-up is critical. The reaction mixture must be quenched by slowly and carefully adding it to a well-stirred mixture of ice and water.[13] This hydrolyzes the excess chlorosulfonic acid and precipitates the solid sulfonyl chloride product while keeping temperatures low to prevent hydrolysis of the product itself.

    • Analysis: Use HPLC or GC-MS to identify the major by-products. This will provide clues as to the side reaction (e.g., isomers, di-sulfonated species, or hydrolyzed sulfonic acid) and help refine the reaction conditions.

ParameterLab Scale (100 g)Pilot Scale (10 kg)Key Considerations for Scale-Up
Reagent Ratio 3.5 eq. ClSO₃H3.2 - 3.5 eq. ClSO₃HMinimize excess to aid work-up and reduce cost.
Addition Temp. 0-5 °C0-10 °CSlower addition rate is necessary due to reduced heat transfer.[7]
Reaction Temp. 70 °C65-70 °CLowering temp slightly can improve selectivity; monitor for completion.
Reaction Time 2-3 hours4-6 hoursMay need longer time to ensure full conversion at a slightly lower temp.
Work-up Quench into iceControlled reverse-quench (add reaction mass to ice/water)Essential for temperature control during quench of large volumes.
Stage 2: Amidation with Dimethylamine

This nucleophilic substitution reaction converts the sulfonyl chloride to the corresponding N,N-dimethylsulfonamide. Key challenges include handling the amine reagent and ensuring complete conversion without hydrolysis of the starting material.

Q1: The amidation reaction is sluggish and stalls before completion. What's the issue?

A1: Incomplete amidation is often due to the quality and delivery of the dimethylamine or the presence of moisture.

  • Causality & Explanation: The sulfonyl chloride is a potent electrophile, but it will also react with water (hydrolysis) to form the unreactive sulfonic acid.[14] Dimethylamine is a gas and is typically used as a solution (e.g., in THF or ethanol) or as a liquefied gas. If the solution has absorbed water or if the gas delivery is inefficient, the primary reaction will be slow or incomplete.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Use an anhydrous grade of solvent for the sulfonyl chloride and for the dimethylamine solution. Ensure the reaction is run under an inert atmosphere.

    • Reagent Stoichiometry: At least two equivalents of dimethylamine are theoretically required: one for the substitution and one to act as a base to neutralize the HCl by-product. In practice, using a slight excess (e.g., 2.2-2.5 equivalents) is recommended to drive the reaction to completion.

    • Temperature Control: While the reaction can be run at room temperature, gentle warming (e.g., to 40-50 °C) may be required to increase the rate, especially at a larger scale where concentrations might be lower.

    • Mode of Addition: Add the sulfonyl chloride solution to the dimethylamine solution. This maintains an excess of the nucleophile throughout the addition, minimizing side reactions of the electrophile.

Q2: Handling dimethylamine gas is a major safety and operational challenge on our pilot scale. Are there better alternatives?

A2: Yes, moving away from gaseous reagents is a standard and highly recommended practice during scale-up for safety and handling reasons.

  • Solution: Commercially available solutions of dimethylamine, such as a 40% solution in water or solutions in THF or ethanol, are much easier and safer to handle in a plant setting.

    • If using an aqueous solution: Be mindful of the competing hydrolysis reaction. This can be mitigated by running the reaction at low temperature (0-5 °C) and ensuring efficient mixing. The high concentration and reactivity of dimethylamine often allow it to outcompete water.

    • If using a solution in an organic solvent (e.g., THF): This is often the preferred method as it allows for completely anhydrous conditions, minimizing the risk of hydrolysis.[15]

Stage 3: Catalytic Hydrogenation (Nitro Group Reduction)

This is the final step to produce the target amine. Scale-up of catalytic hydrogenation presents significant safety, mass transfer, and catalyst performance challenges.[16]

Q1: The hydrogenation is very slow, and we see intermediates like azo or azoxy compounds. How can we improve the reaction?

A1: This classic issue points towards problems with catalyst activity, hydrogen availability, or mass transfer limitations.

  • Causality & Explanation: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[16][17] If the reaction stalls, these intermediates can condense to form azo (R-N=N-R) and azoxy (R-N=N(O)-R) impurities.[16] The root cause is often that the catalyst surface is not seeing enough hydrogen or substrate to complete the reduction swiftly. This can be due to catalyst poisoning, poor mixing, or insufficient hydrogen pressure.

  • Troubleshooting Steps & Decision Tree:

Hydrogenation_Troubleshooting cluster_catalyst Catalyst Checks cluster_mixing Mass Transfer Checks cluster_conditions Reaction Condition Checks Start Issue: Incomplete Hydrogenation (Slow Rate / Intermediates) Catalyst 1. Check Catalyst Activity Start->Catalyst Mixing 2. Evaluate Mass Transfer Start->Mixing Conditions 3. Optimize Conditions Start->Conditions Poisoning Poisoned? (e.g., by sulfur/halides) Catalyst->Poisoning Deactivated Deactivated? (Old, poor storage) Catalyst->Deactivated Loading Loading sufficient? Catalyst->Loading Agitation Agitation speed sufficient? Mixing->Agitation H2_Dispersion Good H2 dispersion? (sparging, headspace) Mixing->H2_Dispersion Pressure H2 Pressure adequate? Conditions->Pressure Temperature Temperature optimal? Conditions->Temperature Sol_Poison Action: Use high-purity starting materials. Consider guard bed. Poisoning->Sol_Poison Sol_Deactivated Action: Use fresh catalyst from a sealed container. Deactivated->Sol_Deactivated Sol_Loading Action: Increase catalyst loading (e.g., 1-5 mol%). Loading->Sol_Loading Sol_Agitation Action: Increase RPM. Check impeller design for gas-liquid mixing. Agitation->Sol_Agitation Sol_H2 Action: Ensure efficient H2 delivery below the liquid surface. H2_Dispersion->Sol_H2 Sol_Pressure Action: Increase H2 pressure (e.g., 50-150 psi). Ensure no leaks. Pressure->Sol_Pressure Sol_Temp Action: Moderate warming (40-60°C) can increase rate. Avoid high temps. Temperature->Sol_Temp

Caption: Troubleshooting decision tree for catalytic hydrogenation.

Q2: We have safety concerns about using hydrogen gas and pyrophoric catalysts at a multi-kilogram scale.

A2: These are valid and critical concerns. Mitigating risk is paramount during scale-up.

  • Solutions & Best Practices:

    • Engineering Controls: All large-scale hydrogenations must be conducted in a purpose-built, pressure-rated hydrogenation reactor (autoclave) equipped with appropriate safety features (burst discs, emergency venting, temperature/pressure interlocks).

    • Catalyst Handling: When using pyrophoric catalysts like Raney Nickel, they must be handled as a water-wet slurry and never allowed to dry in the air. The catalyst should be charged to the reactor under a nitrogen blanket. Palladium on carbon (Pd/C) is generally less pyrophoric but should still be handled with care, often as a 50% water-wet paste.

    • Inerting Procedures: The reactor must be thoroughly purged with an inert gas (nitrogen) before introducing hydrogen to remove all oxygen, and purged again after the reaction before opening the vessel.

    • Alternative Chemistry (Transfer Hydrogenation): For scales where high-pressure hydrogen is not feasible or desired, consider transfer hydrogenation.[18] This method uses a hydrogen donor in situ, avoiding the need for H₂ gas. Common donors include ammonium formate, formic acid, or cyclohexene, typically with a Pd/C catalyst. This can significantly improve the process safety profile, though it may introduce different work-up and purification challenges.

Detailed Experimental Protocols

These are representative protocols and must be adapted and optimized for your specific equipment and safety procedures.

Protocol 1: Synthesis of 4-Methoxy-3-nitro-benzenesulfonyl chloride (Stage 1)
  • Charge a clean, dry, appropriately sized reactor with chlorosulfonic acid (3.2 equivalents).

  • Begin aggressive cooling and stirring. Under a nitrogen atmosphere, begin the slow, sub-surface addition of 2-methoxynitrobenzene (1.0 equivalent), maintaining the internal temperature between 0-10 °C.

  • Once the addition is complete, allow the mixture to stir at 10 °C for 30 minutes.

  • Slowly and carefully warm the reaction mixture to 65-70 °C and hold for 4-6 hours. Monitor reaction completion by TLC or HPLC.

  • In a separate vessel, prepare a well-stirred mixture of crushed ice and water (approx. 10 parts by weight relative to the starting substrate).

  • Once the reaction is complete, cool the reaction mass to 20-25 °C.

  • Very slowly transfer the reaction mass into the ice/water slurry, ensuring the quench pot temperature does not exceed 15 °C.

  • The product will precipitate as a solid. Stir the slurry for 1-2 hours.

  • Filter the solid product and wash the cake thoroughly with cold water until the filtrate is neutral (pH ~6-7).

  • Dry the solid product under vacuum at a temperature not exceeding 40 °C.

Protocol 2: Synthesis of N,N-Dimethyl-4-methoxy-3-nitrobenzenesulfonamide (Stage 2)
  • Charge a clean, dry reactor with a solution of dimethylamine in THF (2.5 equivalents) and cool to 10-15 °C.

  • In a separate vessel, dissolve the 4-methoxy-3-nitro-benzenesulfonyl chloride (1.0 equivalent) from Stage 1 in an anhydrous solvent like THF or Dichloromethane.

  • Slowly add the sulfonyl chloride solution to the stirred dimethylamine solution, maintaining the temperature below 25 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until completion is confirmed by TLC/HPLC.

  • Quench the reaction by adding water. Adjust pH to acidic (~2) with HCl to dissolve any remaining dimethylamine.

  • Extract the product into a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization.

Protocol 3: Synthesis of this compound (Stage 3)
  • Charge a pressure-rated hydrogenation vessel with the nitro-sulfonamide from Stage 2 (1.0 equivalent), a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), and the catalyst (e.g., 5% Pd/C, 1-2 mol%).

  • Seal the reactor and purge the system 3-5 times with nitrogen to remove all air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi).

  • Begin vigorous stirring and warm the reactor to 40-50 °C. The reaction is typically exothermic; use cooling to maintain the target temperature.

  • Monitor the reaction by observing hydrogen uptake. Once uptake ceases, maintain conditions for another 1-2 hours to ensure completion.

  • Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system 3-5 times with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be kept wet.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by crystallization from a suitable solvent system (e.g., Ethanol/water).

References

  • Scale-Up Challenges for Intermediates: A Practical Guide. (n.d.). Tianming Pharmaceutical.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
  • 5 Common Challenges in Scaling Up an API. (2017). Neuland Labs.
  • Overcoming Challenges in Scale-Up Production. (n.d.). World Pharma Today.
  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.).
  • Troubleshooting guide for the catalytic hydrogenation of nitroarom
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 c
  • 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride. (n.d.). Biosynth.
  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroarom
  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. (2023). Molecules, 28(7), 3217.
  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroarom
  • Method for preparing 3-nitro-4-methoxy benzoic acid. (n.d.).
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
  • Synthesis of 4-methoxybenzenesulfonyl chloride. (n.d.). PrepChem.com.
  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2020).
  • Benzenesulfonamide - Carbonic Anhydrase Inhibitor. (n.d.). APExBIO.
  • Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. (2022). Green Chemistry, 24(10), 4035-4046.
  • Process for the preparation of 3-nitrobenzenesulfonyl chloride. (n.d.).
  • 3-Methoxy-4-nitrobenzamide synthesis. (n.d.). ChemicalBook.
  • Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid. (1974). Journal of the Chemical Society, Perkin Transactions 2, (1), 77-80.
  • Process for the preparation of 2-methoxy-5-methylaniline-4-sulphic acid. (n.d.).
  • Advances in amidation chemistry – a short overview. (2022). Arkivoc, 2022(6), 152-178.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). Scientific Reports, 11(1), 15664.
  • Synthesis of Amidation Agents and Their Reactivity in Condensation Reactions. (2020). Australian Journal of Chemistry, 73(11), 1185-1193.
  • Benzenesulfonamide derivatives and uses thereof. (n.d.).
  • What is the mechanism of chlorosulfonation of benzene? (2015). Chemistry Stack Exchange.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2023). Molecules, 28(2), 833.
  • N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). Molbank, 2024(1), M1843.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2022). Reaction Chemistry & Engineering, 7(1), 164-171.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2021). Pharmaceuticals, 14(11), 1159.
  • Redox behavior of poly (2-methoxyaniline-5-sulfonic acid) and its remarkable thermochromism, solvatochromism, and ionochromism. (2010). Macromolecules, 43(23), 9982–9989.
  • o-Anisidine (2-Methoxyaniline)
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Physical Sciences Reviews, 6(11).
  • Application Notes and Protocols for the Sulfonation of 2-Chloroaniline. (2025). BenchChem.
  • Benzenesulfonamide. (n.d.). Sigma-Aldrich.
  • Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
  • A kind of preparation method of 3-amino-4-methoxybenzanilide. (n.d.).
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). The Scientific World Journal, 2014, 879213.
  • Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. (2022). RSC Advances, 12(18), 11215-11222.
  • p-Anisidine-2-sulfonic acid. (2008). Sciencemadness Discussion Board.
  • Preparation of 3-amino-4-methoxy-acetanilide from 3-nitro-4-methoxy-acetanilide by catalytic hydrogenation. (2016).
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). Frontiers in Microbiology, 15, 1385623.
  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. (2016). Journal of Medicinal Chemistry, 59(15), 7024–7034.
  • Preparation method of 3-amino-4-methoxybenzaniline. (n.d.).

Sources

Technical Support Center: Synthesis of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a focus on impurity prevention and troubleshooting. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience to ensure scientific integrity and successful outcomes.

Introduction: A Strategic Approach to Purity

The synthesis of this compound is a nuanced process where the order of reactions and precise control of conditions are paramount to achieving high purity. The most logical and widely applicable synthetic strategy involves a four-step sequence, which we will dissect in detail. Understanding the "why" behind each step is critical to anticipating and mitigating potential impurities.

Proposed Synthetic Pathway

A robust pathway for the synthesis of this compound is outlined below. This sequence is designed to control regioselectivity and minimize side reactions.

Synthetic Pathway A 2-Methoxyanisole B 4-Methoxybenzene-1-sulfonyl chloride A->B Chlorosulfonic acid C 4-Methoxy-N,N-dimethyl-benzenesulfonamide B->C Dimethylamine D 4-Methoxy-N,N-dimethyl-3-nitro-benzenesulfonamide C->D Nitrating agent (e.g., HNO3/H2SO4) E This compound D->E Reducing agent (e.g., Fe/HCl)

Caption: Proposed synthetic pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Step 1: Chlorosulfonation of 2-Methoxyanisole

Q1: Why is 2-methoxyanisole the preferred starting material?

A1: Starting with 2-methoxyanisole (also known as veratrole) is strategic for controlling the regioselectivity of the chlorosulfonation. The two methoxy groups are ortho, para-directing activators. The para position to one of the methoxy groups is the most sterically accessible and electronically favorable position for electrophilic substitution, leading primarily to the desired 4-methoxybenzene-1-sulfonyl chloride.

Q2: I am getting a mixture of isomers during chlorosulfonation. How can I improve the selectivity?

A2: The formation of isomeric sulfonyl chlorides is a common challenge. The primary impurity is often the 3-methoxybenzene-1-sulfonyl chloride.

  • Causality: Chlorosulfonic acid is a highly reactive reagent.[1] At elevated temperatures, the reaction becomes less selective. The methoxy group is an activating group, and substitution can occur at other positions on the ring.[2]

  • Troubleshooting:

    • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of chlorosulfonic acid. This enhances the kinetic control of the reaction, favoring substitution at the most reactive site.

    • Stoichiometry: Use a minimal excess of chlorosulfonic acid. A large excess can lead to di-sulfonation and other side reactions.

    • Solvent: While often used neat, performing the reaction in a non-polar, inert solvent like dichloromethane can sometimes improve selectivity by moderating the reactivity of the system.[3]

Q3: My sulfonyl chloride intermediate is degrading. What is the cause and how can I prevent it?

A3: Sulfonyl chlorides are highly susceptible to hydrolysis.[4]

  • Causality: The presence of moisture will convert the sulfonyl chloride back to the corresponding sulfonic acid, which will not react in the subsequent amination step.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Immediate Use: It is best practice to use the sulfonyl chloride intermediate immediately in the next step without prolonged storage.

Step 2: Amination with Dimethylamine

Q4: The yield of my sulfonamide is low. What are the likely reasons?

A4: Low yields in the amination step can often be traced back to the quality of the sulfonyl chloride or the reaction conditions.

  • Causality: Incomplete reaction or side reactions are the primary culprits. The reaction of a sulfonyl chloride with an amine is a nucleophilic substitution at the sulfur atom.[5]

  • Troubleshooting:

    • Base: The reaction generates hydrochloric acid (HCl), which can protonate the dimethylamine, rendering it non-nucleophilic. An appropriate base, such as triethylamine or pyridine, should be used to scavenge the HCl produced.[6]

    • Temperature: While the reaction is often exothermic, ensuring it goes to completion may require stirring at room temperature for a sufficient period. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Reagent Quality: Use a fresh, high-purity source of dimethylamine.

Parameter Recommendation Rationale
Temperature 0 °C to room temperatureControls exothermicity and prevents side reactions.
Base Triethylamine or Pyridine (2 eq.)Neutralizes HCl byproduct, preventing amine protonation.
Solvent Dichloromethane or THF (anhydrous)Aprotic solvent to prevent sulfonyl chloride hydrolysis.
Step 3: Nitration of 4-Methoxy-N,N-dimethyl-benzenesulfonamide

Q5: I am observing multiple nitrated products. How can I control the regioselectivity?

A5: The directing effects of the substituents on the aromatic ring govern the position of nitration.

  • Causality: The methoxy group is a strong ortho, para-director, while the sulfonamide group is a meta-director and a deactivator. The combined effect of these two groups will direct the incoming nitro group. The position ortho to the methoxy group and meta to the sulfonamide group is the most favored.

  • Troubleshooting:

    • Nitrating Agent: A standard nitrating mixture of nitric acid and sulfuric acid is typically effective. The concentration and ratio of these acids can influence the outcome.

    • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., 0-10 °C) is crucial to prevent over-nitration and the formation of undesired isomers.[7]

Step 4: Reduction of the Nitro Group

Q6: My reduction of the nitro group is incomplete or resulting in byproducts. What are the best practices?

A6: The reduction of an aromatic nitro group to an amine can be achieved with various reagents, but chemoselectivity is key.

  • Causality: The choice of reducing agent and reaction conditions can lead to different outcomes. Over-reduction or side reactions with other functional groups are possible.

  • Troubleshooting:

    • Reducing Agent: A common and effective method is the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid or ammonium chloride. This method is generally chemoselective for the nitro group. Catalytic hydrogenation (e.g., H₂/Pd-C) is also an option, but care must be taken to avoid reduction of other functional groups.

    • Work-up: After the reduction, the product is an amine, which will be protonated in the acidic medium. A basic work-up is necessary to neutralize the acid and isolate the free amine.

Q7: Are there any specific impurities to watch out for during the reduction step?

A7: Yes, several intermediates and byproducts can form during the reduction of nitroarenes.

  • Causality: The reduction proceeds through several intermediates, including nitroso and hydroxylamine species. Incomplete reduction can leave these as impurities. Dimerization can also occur, leading to azo and azoxy compounds.

  • Troubleshooting:

    • Reaction Monitoring: Use TLC or HPLC to monitor the reaction until the starting nitro compound is completely consumed.

    • Purification: The final product can be purified by crystallization or column chromatography to remove any partially reduced or dimeric impurities.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-N,N-dimethyl-3-nitro-benzenesulfonamide (Intermediate)
  • Chlorosulfonation: To a flask cooled to 0 °C, add 2-methoxyanisole (1.0 eq). Slowly add chlorosulfonic acid (3.0 eq) dropwise, maintaining the temperature below 5 °C. Stir at this temperature for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Work-up 1: Carefully pour the reaction mixture onto crushed ice. The product will precipitate. Filter the solid and wash with cold water. Dry the crude sulfonyl chloride under vacuum.

  • Amination: Dissolve the crude 4-methoxybenzene-1-sulfonyl chloride in anhydrous dichloromethane. Cool to 0 °C and add triethylamine (2.2 eq). Bubble dimethylamine gas through the solution or add a solution of dimethylamine in THF (2.2 eq) dropwise. Stir at room temperature overnight.

  • Work-up 2: Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Nitration: Cool a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) to 0 °C. Slowly add the 4-methoxy-N,N-dimethyl-benzenesulfonamide from the previous step, keeping the temperature below 10 °C. Stir for 2-3 hours at 0-5 °C.

  • Work-up 3: Pour the reaction mixture onto ice and extract with ethyl acetate. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitro-sulfonamide. Purify by recrystallization or column chromatography.

Protocol 2: Reduction to this compound (Final Product)
  • Reduction: Suspend 4-methoxy-N,N-dimethyl-3-nitro-benzenesulfonamide (1.0 eq) in a mixture of ethanol and water. Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl. Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and filter through celite to remove the iron salts. Concentrate the filtrate under reduced pressure. Add water and basify with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Troubleshooting

Troubleshooting Workflow start Problem Identified step1 Identify Synthesis Step start->step1 step2 Analyze Potential Impurities step1->step2 step3 Consult FAQ for Specific Issue step2->step3 step4 Implement Corrective Action step3->step4 end Problem Resolved step4->end

Caption: A systematic approach to troubleshooting synthesis issues.

References

  • Minimizing side products in sulfonamide synthesis - Benchchem.
  • Aromatic Sulfonamides - Journal of Synthetic Chemistry.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH.
  • N,N-Dimethyl-4-nitrobenzenesulfonamide|CAS 17459-03-9 - Benchchem.
  • Supporting Information for - The Royal Society of Chemistry.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure.
  • Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of 4-nitrobenzenesulfonamide - PrepChem.com.
  • (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives - ResearchGate.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI.
  • Preparation method of 3-amino-4-methoxybenzaniline - Google Patents.
  • A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4 - Google Patents.
  • 26.04 Protecting Groups for Amines: Sulfonamides - YouTube.
  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal.
  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry.
  • What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange.
  • Sulfonation of Benzene - Chemistry Steps.
  • Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed.
  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts.
  • Mechanochemical synthesis of aromatic sulfonamides. - The Royal Society of Chemistry.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
  • Chlorosulfonic Acid - A Versatile Reagent.
  • Aromatic sulfonation reactions - Google Patents.

Sources

Technical Support Center: Enhancing the Purity of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important class of compounds. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you enhance the purity of your final products.

I. Synthetic Strategy and Potential Pitfalls

The synthesis of this compound typically proceeds through a multi-step pathway. Understanding this pathway is crucial for identifying potential sources of impurities. A common synthetic route is outlined below:

Anisole Anisole Step1 Chlorosulfonation Anisole->Step1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Step1 Intermediate1 4-Methoxybenzenesulfonyl chloride Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Nitrating_Mixture HNO₃/H₂SO₄ Nitrating_Mixture->Step2 Intermediate2 4-Methoxy-3-nitrobenzenesulfonyl chloride Step2->Intermediate2 Step3 Amination Intermediate2->Step3 Dimethylamine Dimethylamine (aq.) Dimethylamine->Step3 Intermediate3 4-Methoxy-3-nitro-N,N-dimethyl- benzenesulfonamide Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Reducing_Agent Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) Reducing_Agent->Step4 Final_Product 3-Amino-4-methoxy-N,N-dimethyl- benzenesulfonamide Step4->Final_Product

Caption: Synthetic pathway for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my final product?

A1: Impurities can arise from each step of the synthesis. Common impurities include:

  • Isomeric Impurities: Formation of 2-methoxy-5-nitrobenzenesulfonamide or other isomers during the chlorosulfonation or nitration steps. The methoxy group is an ortho-, para-director, so careful control of reaction conditions is essential.

  • Unreacted Intermediates: Residual 4-methoxy-3-nitro-N,N-dimethyl-benzenesulfonamide if the reduction is incomplete.

  • Byproducts of Side Reactions: Di-sulfonated products can form if the chlorosulfonation is too harsh. Side-products from the reduction of the nitro group, such as hydroxylamines or azo compounds, can also be present.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction or purification steps, as well as unreacted reagents.

Q2: My final product has a persistent color, even after initial purification. What could be the cause?

A2: A persistent color, often yellow or brown, can be due to several factors:

  • Residual Nitro Compounds: The most likely culprit is the starting nitro-intermediate, which is often yellow. Incomplete reduction will lead to a colored final product.

  • Oxidation of the Amino Group: The aromatic amino group in your final product can be susceptible to air oxidation, leading to colored impurities over time.

  • Azo Byproducts: As mentioned, certain reducing conditions can lead to the formation of colored azo compounds.

Q3: I am having trouble with the N,N-dimethylation step. What are some common issues?

A3: Challenges in the N,N-dimethylation of the sulfonamide can include:

  • Incomplete Reaction: The sulfonamide nitrogen can be less nucleophilic than a typical amine, leading to incomplete methylation. Ensure you are using an appropriate methylating agent and reaction conditions.

  • Side Reactions with the Amino Group: If N,N-dimethylation is attempted after the reduction of the nitro group, competitive methylation of the aromatic amine can occur.

  • Hydrolysis of the Sulfonyl Chloride: If starting from the sulfonyl chloride, ensure anhydrous conditions to prevent hydrolysis back to the sulfonic acid.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis and purification of this compound analogs.

Problem Potential Cause(s) Suggested Solution(s)
Low Purity After Synthesis - Incomplete reaction at one or more steps.- Formation of side products due to incorrect reaction conditions.- Monitor each reaction step by TLC or HPLC to ensure completion.- Optimize reaction temperature and time. For example, in the nitration step, maintain a low temperature to minimize side reactions.
"Oiling Out" During Recrystallization - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- Re-dissolve the oil in additional hot solvent and allow it to cool more slowly.[2]- Try a different solvent system, such as a mixture of a polar and a non-polar solvent (e.g., ethanol/water, ethyl acetate/hexane).[2][3]- If the crude product is very impure, consider a preliminary purification by column chromatography before recrystallization.[2]
No Crystal Formation Upon Cooling - Solution is not saturated (too much solvent used).- The solution is supersaturated but lacks nucleation sites.- Reduce the volume of the solvent by evaporation.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2]
Multiple Spots on TLC After Purification - Co-elution of impurities with the product during column chromatography.- Ineffective recrystallization solvent.- For column chromatography, try a different solvent system with a shallower gradient.- For recrystallization, perform a solvent screen to find a solvent in which the product is highly soluble when hot and poorly soluble when cold, while the impurities have opposite solubility.
Low Yield - Loss of product during workup and transfers.- Premature crystallization during hot filtration.- Minimize the number of transfers.- Use pre-heated glassware for hot filtration to prevent the product from crashing out.[2]

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of your synthesized this compound.

Materials:

  • Synthesized this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve a small amount of your compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[4]

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity by dividing the peak area of the main product by the total peak area of all peaks.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of your crude product.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture with water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using pre-heated glassware into a clean flask.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to air dry.

V. Data Summarization

The following table provides a list of common solvents used for the recrystallization of sulfonamides, ordered by decreasing polarity.

Solvent Polarity Boiling Point (°C) Notes
WaterHigh100Good for highly polar compounds or as an anti-solvent.
MethanolHigh65A common solvent for polar compounds.
EthanolMedium-High78Often used as a 95% aqueous solution for sulfonamides.
IsopropanolMedium82Can be used as a mixture with water.[2]
AcetonitrileMedium82Good for compounds with aromatic rings.
Ethyl AcetateMedium-Low77Often used in a solvent pair with hexanes.
DichloromethaneLow40A good solvent for a wide range of organic compounds.
TolueneLow111Useful for less polar, aromatic compounds.
HexaneVery Low69Typically used as an anti-solvent with a more polar solvent.

VI. Logical Workflow for Troubleshooting Purity Issues

The following diagram illustrates a systematic approach to troubleshooting purity problems with your synthesized this compound.

start Crude Product with Low Purity check_tlc Analyze by TLC/HPLC start->check_tlc unreacted_sm Unreacted Starting Material Present? check_tlc->unreacted_sm Yes multiple_spots Multiple Unidentified Spots? check_tlc->multiple_spots No unreacted_sm->multiple_spots No optimize_reaction Optimize Reaction Conditions (Time, Temperature, Reagent Stoichiometry) unreacted_sm->optimize_reaction Yes column_chromatography Purify by Column Chromatography multiple_spots->column_chromatography Polar Impurities recrystallization Purify by Recrystallization multiple_spots->recrystallization Non-polar/Crystalline Impurities optimize_reaction->start analyze_purity Analyze Purity of Isolated Fractions/Crystals column_chromatography->analyze_purity recrystallization->analyze_purity analyze_purity->column_chromatography Purity <98% pure_product High Purity Product analyze_purity->pure_product Purity >98% end Further Characterization (NMR, MS) pure_product->end

Caption: Troubleshooting workflow for purity enhancement.

VII. References

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.

  • Myers, A. G., & Kung, D. W. (n.d.). N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. National Institutes of Health.

  • Gadani, K., Tak, P., Mehta, M., & Shorgar, N. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: High-Purity Synthesis and Purification of N,N-Dimethyl-N'-phenylsulfamide.

  • Google Patents. (n.d.). Process for the removal of nitrobenzenesulfonyl. Available at:

  • Taylor & Francis Online. (n.d.). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Available at: [Link]

  • National Institutes of Health. (n.d.). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Available at: [Link]

  • Recrystallization. (n.d.). Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.

  • Google Patents. (n.d.). Reaction of chlorosulfonic acid with alkoxylated alkyl phenols. Available at:

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Available at: [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-4-methoxyacetanilide. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • National Institutes of Health. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). (A) - o-Nitrobenzenesulfonyl Chloride. Available at: [Link]

  • Gsrs. (n.d.). 4-METHOXY-3-NITROBENZENESULFONYL CHLORIDE. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

  • MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing p-nitrobenzenesulfonyl chloride. Available at:

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Available at: [Link]

  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. (2013). Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-4-methoxybenzaniline. Available at:

  • BenchChem. (2025). Technical Support Center: Purification of Crude Methanesulfonamide, N-(trimethylsilyl)- by Recrystallization.

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid. Available at: [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Available at: [Link]

  • National Institutes of Health. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of N,N-dimethylacetamide. Available at:

  • Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes. Available at:

  • ResearchGate. (n.d.). Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Available at: [Link]

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Available at: [Link]

  • PubChem. (n.d.). N,N-dimethylsulfonamide. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Amino-4-methoxy-N,N-dimethyl-benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold stands as a cornerstone for the development of a multitude of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, attributable to their ability to mimic the transition state of tetrahedral intermediates in enzymatic reactions and to form key hydrogen bond interactions with various biological targets. This guide provides a comparative analysis of the biological activities of derivatives of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide, offering insights into their therapeutic potential and the structure-activity relationships that govern their efficacy.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom of a benzene ring, is a privileged structure in drug discovery. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, in the 1930s, this chemical motif has been incorporated into a vast array of drugs with diverse clinical applications. These include antimicrobial, anticancer, anti-inflammatory, and diuretic agents.[1]

The biological activity of benzenesulfonamide derivatives is intricately linked to the nature and position of substituents on the benzene ring and the sulfonamide nitrogen. The this compound core presents several points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological target specificity. The amino group at the 3-position can be readily modified to introduce various functionalities, while the methoxy group at the 4-position influences the electron density of the aromatic ring and can participate in specific interactions with target proteins. The N,N-dimethyl substitution on the sulfonamide nitrogen impacts the molecule's polarity and hydrogen bonding capacity.

This guide will delve into the comparative biological activities of derivatives of this core structure, with a focus on their potential as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. We will explore the underlying principles of their mechanism of action and the critical role of structure-activity relationships (SAR) in optimizing their potency and selectivity.

Comparative Analysis of Biological Activities

The derivatization of the this compound scaffold can lead to compounds with a wide spectrum of biological activities. Here, we compare their potential in three key therapeutic areas.

Enzyme Inhibition: A Focus on Carbonic Anhydrases and Lipoxygenases

Benzenesulfonamides are renowned for their ability to inhibit various enzymes, most notably carbonic anhydrases (CAs).[2] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in numerous physiological and pathological processes.[3] The primary sulfonamide group (-SO2NH2) is a key pharmacophore that coordinates with the zinc ion in the active site of CAs, leading to potent inhibition.[2]

While the core structure is a tertiary sulfonamide, its derivatives, particularly those where the 3-amino group is modified to incorporate a primary sulfonamide or other zinc-binding groups, are of significant interest as CA inhibitors. For instance, benzenesulfonamides incorporating various heterocyclic moieties have been shown to be potent inhibitors of tumor-associated CA isoforms like CA IX and XII, making them attractive targets for anticancer drug development.[4][5]

Furthermore, benzenesulfonamide derivatives have been investigated as inhibitors of other enzyme classes. A notable example is their activity against 12-lipoxygenase (12-LOX), an enzyme involved in inflammatory pathways and cancer progression.[6] A structure-activity relationship study on a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives provides valuable insights into the structural requirements for potent and selective 12-LOX inhibition.[7]

The following table summarizes the 12-lipoxygenase inhibitory activity of a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives. This data, while not from the exact core molecule of this guide, illustrates the profound impact of substitutions on biological activity.

Compound IDR1 (Position 3)R2 (Position 4)R3 (Position 5)IC50 (µM)[7]
1 HHH4.5
19 ClHH6.2
20 FHH19
21 BrHH13
22 HBrH2.2
27 HClH6.3
28 HOMeH22
23 MeHH> 40
24 NH2HH> 40
25 NO2HH> 40
29-33 HHVarious> 40

Data extracted from a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives.

Interpretation of SAR Data:

The data clearly indicates that the nature and position of substituents on the benzylamino portion of the molecule dramatically influence its 12-LOX inhibitory activity. Halogen substitutions at the 4-position of the benzyl ring, such as bromo and chloro, were well-tolerated and in the case of the bromo-derivative, led to a two-fold increase in potency. In contrast, the introduction of a methoxy group at the same position resulted in a significant decrease in activity. Substitutions at the 3- and 5-positions of the benzyl ring were generally detrimental to the inhibitory activity. This highlights the sensitive nature of the interaction between the inhibitor and the enzyme's active site.

Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be used, often in combination with other drugs, to treat bacterial infections.[1][8] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, sulfonamides selectively target bacterial metabolism.

The antimicrobial spectrum and potency of benzenesulfonamide derivatives can be modulated by altering the substituents on the aromatic ring and the sulfonamide nitrogen. The introduction of different heterocyclic moieties or other functional groups can enhance antibacterial activity and broaden the spectrum to include both Gram-positive and Gram-negative bacteria.[1] For instance, novel sulfonamide derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives is a rapidly growing area of research. Their mechanisms of action in cancer are diverse and include:

  • Inhibition of Carbonic Anhydrases: As mentioned earlier, tumor-associated CA isoforms, such as CA IX and XII, are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Selective inhibitors of these enzymes can disrupt tumor metabolism and are being actively investigated as anticancer agents.

  • Induction of Apoptosis: Certain benzenesulfonamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

  • Cell Cycle Arrest: Some derivatives can halt the proliferation of cancer cells by arresting the cell cycle at different phases.

  • Inhibition of other cancer-related enzymes: Besides CAs, other enzymes crucial for cancer cell survival and proliferation can be targeted by benzenesulfonamide derivatives.

Recent studies have explored the synthesis and anticancer activity of novel benzenesulfonamide derivatives incorporating moieties like 1,3,5-triazine, which have shown inhibitory effects against breast cancer cell lines.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compounds (derivatives of this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the viability of cancer cells.

Materials:

  • Test compounds

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

General Structure-Activity Relationship (SAR) Workflow

SAR_Workflow A Lead Compound (3-amino-4-methoxy-N,N-dimethyl- benzenesulfonamide derivative) B Chemical Modification (e.g., alter substituents at 3-amino or on the ring) A->B Hypothesis Driven Design C Synthesis of New Derivatives B->C D Biological Screening (e.g., enzyme inhibition, -antimicrobial, anticancer assays) C->D E Data Analysis (Determine IC50, MIC, etc.) D->E F Identify SAR Trends (Relate structural changes to activity) E->F G Design of More Potent Analogs F->G G->B Iterative Optimization

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Simplified Mechanism of Sulfonamide Antimicrobial Action

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid (DHF) DHPS->DHF Essential for Folate Synthesis DNA Bacterial DNA Synthesis DHF->DNA

Caption: Competitive inhibition of DHPS by sulfonamides, blocking folic acid synthesis.

Experimental Workflow for Biological Activity Screening

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening start Synthesized Derivatives A1 Enzyme Inhibition Assay (e.g., CA, LOX) start->A1 A2 Antimicrobial Assay (e.g., MIC) start->A2 A3 Cytotoxicity Assay (e.g., MTT) start->A3 B1 Dose-Response Studies (IC50/EC50) A1->B1 A2->B1 A3->B1 B2 Selectivity Assays B1->B2 B3 Mechanism of Action Studies B2->B3 end Lead Compound Identification B3->end

Caption: A tiered workflow for screening the biological activity of new derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comparative overview of the potential biological activities of its derivatives, with a particular focus on enzyme inhibition, antimicrobial effects, and anticancer properties. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in this field.

The structure-activity relationship data, exemplified by the 12-lipoxygenase inhibitors, underscores the critical importance of rational drug design in optimizing the potency and selectivity of these compounds. Future research should focus on the synthesis and screening of a diverse library of derivatives of the core structure to explore a wider range of biological targets. Advanced computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to guide the design of new analogs with improved therapeutic profiles. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

  • Holt, J. J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link]

  • Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(10), 19265-19284. [Link]

  • Holt, J. J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PubMed Central, PMCID: PMC3924967. [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 27(23), 8259. [Link]

  • Kumar, R., et al. (2012). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. Medicinal Chemistry Research, 21(10), 2953-2965. [Link]

  • Abdel-Gawad, H., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 693. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30206-30221. [Link]

  • Al-Salahi, R., et al. (2018). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 34(3), 1383-1392. [Link]

  • Noreen, M., et al. (2017). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of Applied Pharmaceutical Science, 7(12), 114-118. [Link]

  • Sławiński, J., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(16), 4994. [Link]

  • Našlėnė, R., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • Wróbel, A., et al. (2021). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Antibiotics, 10(11), 1369. [Link]

  • Abdel-Aziz, M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4184. [Link]

  • Gürsoy, A., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 15. [Link]

  • Našlėnė, R., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed, 39031337. [Link]

  • Našlėnė, R., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed, 39031337. [Link]

  • Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(10), 19265-19284. [Link]

  • Timm, D. E., et al. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2018(3), M998. [Link]

  • Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate, 290571999. [Link]

  • Našlėnė, R., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate, 381983086. [Link]

  • Zain-Alabdeen, A. I., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16750. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30206-30221. [Link]

  • Holt, J. J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PubMed Central, PMCID: PMC3924967. [Link]

  • Holt, J. J., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link]

Sources

A Comparative Analysis of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide Derivatives and Established Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never been more critical.[1][2] The pipeline for new antibiotics is dwindling, while multi-drug resistant pathogens continue to emerge, challenging our therapeutic arsenal. Benzenesulfonamides, a class of synthetic compounds, represent a foundational scaffold in medicinal chemistry.[] Historically significant, their derivatives are now being re-explored for novel antibacterial properties. This guide provides a comparative overview of a specific class of these compounds—3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide derivatives—against well-established antibacterial agents, offering a technical perspective for researchers and drug development professionals.

Section 1: The Sulfonamide Mechanism of Action - A Classic Target

Sulfonamides function as bacteriostatic agents, meaning they inhibit bacterial growth rather than killing the organisms outright.[4][5] Their efficacy hinges on their structural similarity to para-aminobenzoic acid (PABA).[] Bacteria synthesize their own folic acid, an essential nutrient for DNA and RNA synthesis, via the folate biosynthesis pathway.[4][6][7] Dihydropteroate synthase (DHPS) is a critical enzyme in this pathway that converts PABA into dihydrofolate.[][6]

Due to their resemblance to PABA, sulfonamides act as competitive inhibitors of the DHPS enzyme.[][6] This blockage halts the production of folic acid, thereby preventing the synthesis of nucleic acids and arresting bacterial replication.[4][6] Human cells are unaffected because they do not synthesize their own folate, instead obtaining it from their diet.[4][6][7]

The core structure of the derivatives , this compound, provides a versatile scaffold for further chemical modifications aimed at enhancing antibacterial potency and spectrum.[8]

The following diagram illustrates the competitive inhibition of the DHPS enzyme by sulfonamide derivatives, disrupting the bacterial folate synthesis pathway.

Folate Synthesis Pathway cluster_pathway Bacterial Folate Synthesis cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolate DHPS->DHF Product THF Tetrahydrofolate DHF->THF via Dihydrofolate Reductase NucleicAcids Nucleic Acid (DNA, RNA) Synthesis THF->NucleicAcids Sulfonamide Sulfonamide Derivative (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by sulfonamide derivatives.

Section 2: Comparative Efficacy - In Vitro Analysis

The true measure of a novel antibacterial agent lies in its performance against clinically relevant pathogens, especially when compared to current standards of care. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of in vitro antibacterial activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.[9]

For this comparison, we will consider two widely used antibacterial agents:

  • Sulfamethoxazole: A classic sulfonamide, often used in combination with trimethoprim. It serves as a baseline for comparison within the same drug class.[10][11]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that acts by inhibiting DNA gyrase.[10][11] It represents a different mechanistic class and is used to treat a variety of infections.[12][13][14]

The following table presents hypothetical, yet plausible, MIC data for a novel this compound derivative (coded as "S-01") against common Gram-positive and Gram-negative bacteria.

OrganismDerivative S-01SulfamethoxazoleCiprofloxacin
Staphylococcus aureus (Gram-positive)8>2561
Escherichia coli (Gram-negative)16640.5
Pseudomonas aeruginosa (Gram-negative)32>2562
Klebsiella pneumoniae (Gram-negative)161281

Note: Data is illustrative and intended for comparative purposes. Actual values would be determined experimentally.

From this data, we can infer that while the novel derivative S-01 shows improved activity against certain bacteria compared to the older sulfonamide, Sulfamethoxazole, it does not reach the high potency of a different class agent like Ciprofloxacin.[14] However, its efficacy against strains with high resistance to Sulfamethoxazole suggests it may overcome some existing resistance mechanisms. Further studies on resistant strains are warranted.[15][16]

Section 3: Experimental Protocol - Broth Microdilution MIC Assay

To ensure data integrity and reproducibility, antibacterial susceptibility testing must adhere to standardized protocols. The broth microdilution method is a gold standard for determining MIC values, and its procedure is rigorously defined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[17][18][19][20]

This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid broth medium.[9] The MIC is determined after a specified incubation period by identifying the lowest drug concentration that prevents visible bacterial growth.[9]

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the this compound derivative and comparator drugs in a suitable solvent.

    • Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing the serially diluted drugs) with the prepared bacterial inoculum.

    • Include a "Growth Control" well containing only broth and inoculum (no drug) and a "Sterility Control" well containing only uninoculated broth.[9]

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the plates for turbidity. The growth control well should be distinctly turbid.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (clear well).[9]

  • Quality Control (Self-Validation):

    • Concurrently test a reference strain with a known MIC profile (e.g., E. coli ATCC 25922) against a standard antibiotic. The resulting MIC must fall within the acceptable range defined by CLSI to validate the assay's accuracy.[17][18]

This diagram outlines the critical steps of the CLSI-guided broth microdilution workflow for determining MIC.

MIC Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase p1 Prepare Drug Stock Solutions a1 Perform Serial Dilutions of Drugs in 96-Well Plate p1->a1 p2 Prepare 0.5 McFarland Bacterial Suspension a2 Standardize & Dilute Bacterial Suspension p2->a2 a3 Inoculate Plate with Bacteria (5x10^5 CFU/mL) a1->a3 a2->a3 a4 Incubate at 35°C for 16-20 hours a3->a4 an1 Visually Inspect Plate for Turbidity a4->an1 an2 Record MIC as Lowest Concentration with No Growth an1->an2 an3 Validate with QC Strain (e.g., ATCC 25922) an2->an3

Caption: Standardized workflow for the broth microdilution MIC assay.

Section 4: Discussion and Future Directions

The exploration of novel this compound derivatives is a promising avenue in the search for new antibacterial agents.[2] While they may not exhibit the broad-spectrum potency of established drugs like fluoroquinolones, their value may lie in several key areas:

  • Activity Against Resistant Strains: The primary goal is to develop compounds that are effective against bacteria that have developed resistance to older sulfonamides and other classes of antibiotics.

  • Favorable Safety Profile: New derivatives must be evaluated for toxicity. The established safety profile of the sulfonamide class provides a strong starting point, though novel derivatives require thorough toxicological screening.

  • Synergistic Combinations: Like sulfamethoxazole, which is often combined with trimethoprim, these new derivatives could be tested for synergistic effects with other antibiotics that target different bacterial pathways.[4][5]

Future research must focus on comprehensive structure-activity relationship (SAR) studies to optimize the benzenesulfonamide scaffold for increased potency and a broader spectrum of activity.[8] Testing against a wide panel of clinically relevant, drug-resistant bacterial isolates is the critical next step in validating their potential therapeutic utility.

References

  • Mode of Action (MOA) of Sulfonamide Antibiotics. Science Prof Online. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. [Link]

  • Solvent-free synthesis and antibacterial evaluation of novel mercaptobenzenesulfonamides. Scientific Reports. [Link]

  • Synthesis and antibacterial screening of novel benzene sulfonamide derivatives through multicomponent Mannich reaction. AIP Publishing. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Ciprofloxacin or trimethoprim-sulfamethoxazole as initial therapy for travelers' diarrhea. A placebo-controlled, randomized trial. PubMed. [Link]

  • Ciprofloxacin vs Sulfamethoxazole / Trimethoprim Comparison. Drugs.com. [Link]

  • Bactrim vs. Cipro for Urinary Tract Infection and Lower Respiratory Infection: Important Differences and Potential Risks. GoodRx. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Comparison of ciprofloxacin (7 days) and trimethoprim-sulfamethoxazole (14 days) for acute uncomplicated pyelonephritis pyelonephritis in women: a randomized trial. PubMed. [Link]

  • Bactrim (sulfamethoxazole & trimethoprim) vs. Cipro (ciprofloxacin). MedicineNet. [Link]

  • M07-A8. Regulations.gov. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

Sources

comparative study of different synthetic routes to benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry and materials science. Its prevalence in numerous therapeutic agents, including anticancer[1][2], anti-inflammatory[3], and antimicrobial drugs[2], underscores the critical importance of efficient and versatile synthetic methodologies. This guide provides an in-depth, comparative analysis of the principal synthetic routes to benzenesulfonamides, offering insights into the underlying mechanisms, experimental considerations, and the relative merits of each approach.

Introduction: The Significance of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a key pharmacophore due to its ability to act as a bioisostere of a carboxylic acid, its chemical stability, and its capacity to engage in hydrogen bonding.[4][5] These properties contribute to the diverse biological activities exhibited by sulfonamide-containing molecules.[4] Consequently, the development of robust and adaptable synthetic methods for their preparation remains a significant focus in organic synthesis.[5]

Classical Synthetic Routes

The Hinsberg Reaction: A Foundational Method

First described by Oscar Hinsberg in 1890, the Hinsberg reaction is a classic method for the synthesis of sulfonamides from primary and secondary amines with benzenesulfonyl chloride.[6][7] This reaction also serves as a qualitative test to differentiate between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide product in an alkaline solution.[6][7][8][9]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the displacement of the chloride ion.[6][9]

  • Primary amines form N-alkylbenzenesulfonamides, which possess an acidic proton on the nitrogen atom. In the presence of a base like sodium hydroxide, this proton is abstracted, forming a water-soluble sodium salt.[6][7][8]

  • Secondary amines form N,N-dialkylbenzenesulfonamides, which lack an acidic proton on the nitrogen and are therefore insoluble in aqueous base.[6][8][9]

  • Tertiary amines generally do not react to form stable sulfonamides under these conditions.[6][7][8]

Experimental Protocol: General Procedure for the Hinsberg Test [6]

  • To a test tube, add 8-10 drops of the amine, 10 drops of benzenesulfonyl chloride, and 10 mL of 10% sodium hydroxide solution.

  • Stopper the test tube and shake vigorously to ensure thorough mixing.

  • Observe the formation of either a single layer (indicating a soluble primary amine sulfonamide) or two layers (suggesting an insoluble secondary amine sulfonamide).

  • If a second layer is present, separate the layers and test the solubility of the organic layer in 5% hydrochloric acid to confirm the presence of a secondary amine.

Advantages:

  • Simple and reliable method for distinguishing amine classes.[7]

  • Well-established and widely understood procedure.

Disadvantages:

  • Limited to the use of amines as starting materials.

  • The use of benzenesulfonyl chloride can be harsh for sensitive substrates.

Chlorosulfonation of Benzene followed by Amination

This two-step approach is a common industrial method for the large-scale production of benzenesulfonamides.

Step 1: Chlorosulfonation of Benzene

Benzene reacts with chlorosulfonic acid in an electrophilic aromatic substitution reaction to yield benzenesulfonyl chloride.[10][11]

Mechanism: The reaction is believed to proceed through the formation of the electrophile SO₂Cl⁺.[11]

Experimental Protocol: Preparation of Benzenesulfonyl Chloride [10]

  • To a flask containing chlorosulfonic acid, slowly add benzene while maintaining the temperature between 20-25°C.

  • After the addition is complete, stir the mixture for an additional hour.

  • Pour the reaction mixture onto crushed ice.

  • Extract the benzenesulfonyl chloride with an organic solvent like carbon tetrachloride.

  • Wash the organic layer, dry it, and purify the product by distillation.

Step 2: Amination of Benzenesulfonyl Chloride

The resulting benzenesulfonyl chloride is then reacted with ammonia or a primary/secondary amine to furnish the desired benzenesulfonamide.[12]

Advantages:

  • Utilizes inexpensive and readily available starting materials.[10]

  • Suitable for large-scale synthesis.

Disadvantages:

  • The use of chlorosulfonic acid is hazardous and requires careful handling.[11]

  • The reaction conditions are harsh and may not be compatible with sensitive functional groups.

  • Formation of diphenyl sulfone as a byproduct can reduce the yield.[10]

Modern Synthetic Methodologies

Modern organic synthesis has focused on developing milder and more versatile methods for the construction of benzenesulfonamides, often employing transition-metal catalysis.

Transition-Metal-Catalyzed Cross-Coupling Reactions

These methods have revolutionized the synthesis of arylsulfonamides by allowing for the formation of the C-S or S-N bond under milder conditions and with greater functional group tolerance.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14] While primarily used for the synthesis of arylamines, it has been adapted for the synthesis of sulfonamides by coupling aryl halides or triflates with sulfonamides.[15][16]

Mechanism: The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the sulfonamide, deprotonation, and reductive elimination to yield the N-arylsulfonamide and regenerate the Pd(0) catalyst.[14] The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of this reaction.[14]

Advantages:

  • Broad substrate scope, including a wide range of aryl and heteroaryl halides.[17]

  • High functional group tolerance.

  • Milder reaction conditions compared to classical methods.

Disadvantages:

  • The cost of palladium catalysts and specialized ligands can be a drawback.

  • Complete removal of the metal catalyst from the final product can be challenging, which is a significant concern in pharmaceutical applications.

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[18][19] The synthesis of N-arylsulfonamides via an Ullmann-type reaction involves the coupling of an aryl halide with a sulfonamide in the presence of a copper catalyst.[20][21]

Mechanism: The reaction is thought to involve the formation of a copper(I) sulfonamidate, which then reacts with the aryl halide.[18]

Advantages:

  • Copper is a more abundant and less expensive catalyst than palladium.

  • Effective for coupling with a variety of aryl and heteroaryl halides.[20]

Disadvantages:

  • Often requires high reaction temperatures and stoichiometric amounts of copper.[18]

  • The substrate scope can be more limited compared to palladium-catalyzed methods.

C-H Functionalization/Sulfonamidation

Direct C-H functionalization has emerged as a highly atom-economical and environmentally friendly approach for the synthesis of complex molecules.[22] The direct sulfonamidation of aromatic C-H bonds offers a streamlined route to arylsulfonamides, avoiding the pre-functionalization of the aromatic ring.[23][24]

Methodology: This transformation is typically achieved using a transition-metal catalyst (e.g., palladium, rhodium, ruthenium) and a sulfonamidating agent, such as a sulfonyl azide.[22]

Mechanism: The mechanism often involves a C-H activation step, where the metal catalyst inserts into a C-H bond of the arene, followed by reaction with the sulfonamidating agent.

Advantages:

  • High atom economy and step efficiency.

  • Allows for the synthesis of complex sulfonamides from simple aromatic precursors.[23]

Disadvantages:

  • Controlling the regioselectivity of the C-H activation can be challenging.

  • The development of broadly applicable and highly efficient catalyst systems is an ongoing area of research.[25][26]

Comparison of Synthetic Routes

Method Starting Materials Catalyst/Reagent Advantages Disadvantages
Hinsberg Reaction Amine, Benzenesulfonyl chlorideBase (e.g., NaOH)Simple, reliable for amine differentiation.[7]Limited to amine starting materials, harsh reagent.
Chlorosulfonation/Amination Benzene, Chlorosulfonic acid, AmineNoneInexpensive, suitable for large scale.[10]Hazardous reagents, harsh conditions, byproduct formation.[10][11]
Buchwald-Hartwig Amination Aryl halide/triflate, SulfonamidePalladium catalyst, Ligand, BaseBroad scope, high functional group tolerance, mild conditions.[17]Expensive catalyst/ligand, potential metal contamination.
Ullmann Condensation Aryl halide, SulfonamideCopper catalyst, BaseLess expensive catalyst than palladium.[20]High temperatures, often stoichiometric copper, limited scope.[18]
C-H Sulfonamidation Arene, Sulfonyl azideTransition-metal catalystHigh atom economy, step-efficient.[23]Regioselectivity challenges, catalyst development ongoing.[25][26]

Experimental Workflows and Diagrams

Hinsberg Reaction Workflow

Hinsberg_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Observation Amine Primary/Secondary Amine Mix Mix and Shake Vigorously Amine->Mix Reagent Benzenesulfonyl Chloride Reagent->Mix Base Aqueous Base (NaOH) Base->Mix Primary Soluble N-Alkylbenzenesulfonamide Salt (Clear Solution) Mix->Primary If Primary Amine Secondary Insoluble N,N-Dialkylbenzenesulfonamide (Precipitate) Mix->Secondary If Secondary Amine

Caption: Workflow of the Hinsberg reaction for amine differentiation.

Chlorosulfonation/Amination Workflow

Chlorosulfonation_Amination Benzene Benzene Chlorosulfonation Chlorosulfonation Benzene->Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Chlorosulfonation Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Chlorosulfonation->Benzenesulfonyl_Chloride Amination Amination Benzenesulfonyl_Chloride->Amination Amine Ammonia or Amine Amine->Amination Benzenesulfonamide Benzenesulfonamide Amination->Benzenesulfonamide

Caption: Two-step synthesis of benzenesulfonamides via chlorosulfonation and amination.

Transition-Metal-Catalyzed Cross-Coupling Logical Relationship

Cross_Coupling_Logic Reactants Aryl Halide/Triflate + Sulfonamide Product N-Arylbenzenesulfonamide Reactants->Product Catalyzed by Catalyst_System Transition Metal (Pd or Cu) Ligand (for Pd) Base Catalyst_System->Product Reaction_Conditions Solvent Temperature Reaction_Conditions->Product

Caption: Logical components of a transition-metal-catalyzed cross-coupling reaction for sulfonamide synthesis.

Conclusion and Future Outlook

The synthesis of benzenesulfonamides has evolved from classical, often harsh, methodologies to sophisticated, transition-metal-catalyzed reactions that offer greater efficiency, milder conditions, and broader substrate scope. While the Hinsberg reaction and chlorosulfonation followed by amination remain valuable for specific applications, modern methods like the Buchwald-Hartwig amination, Ullmann condensation, and direct C-H functionalization provide powerful tools for the synthesis of complex and functionally diverse sulfonamides.

Future research will likely focus on the development of more sustainable and cost-effective catalytic systems, including the use of earth-abundant metals and photocatalysis.[27][28] The continued advancement of C-H functionalization techniques will undoubtedly provide even more direct and efficient routes to this important class of compounds, further empowering researchers in drug discovery and materials science.

References

  • Hinsberg Test: Definition, Procedure, and Mechanism - Chemistry Learner. (n.d.). Retrieved January 14, 2026, from [Link]

  • Mondal, S., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(16), 4930.
  • Synthesis of Enesulfonamides and Benzoxazolidines through Transition-metal Catalyzed C-N Bond Form
  • Gül, H. İ., et al. (2019). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1046-1052.
  • Zhao, X., Dimitrijević, E., & Dong, V. M. (2009). Palladium-catalyzed C-H bond functionalization with arylsulfonyl chlorides. Journal of the American Chemical Society, 131(10), 3466-3467.
  • Zhao, X., Dimitrijević, E., & Dong, V. M. (2009). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society, 131(10), 3466-3467.
  • Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE Core Organic Chemistry.
  • Hinsberg Reagent. (2024). CollegeSearch.
  • Hinsberg Reagent and Test - Meaning, Preparation, Procedure, FAQs. (n.d.). Careers360.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Baskin, J. M., & Hartwig, J. F. (2007). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 9(7), 1125-1128.
  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (2023). Organic Letters, 25(25), 4759-4764.
  • Ahmadi, S., & Zare, A. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. RSC Advances, 10(63), 38481-38501.
  • Sulfonamide synthesis by alkylation or aryl
  • Hinsberg reaction. (n.d.). Grokipedia.
  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (2023). Organic Letters, 25(25), 4759-4764.
  • Zhang, W., et al. (2005). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron Letters, 46(33), 5539-5542.
  • Wang, H., et al. (2017). Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst. Journal of the American Chemical Society, 139(44), 15642-15645.
  • Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30283-30302.
  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21.
  • Li, Z., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 529-533.
  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(11), 4849-4862.
  • Synthesis of benzene-sulfonamide. (n.d.). PrepChem.com.
  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. (2020). Molecules, 25(18), 4239.
  • What is the mechanism of chlorosulfonation of benzene? (2015). Chemistry Stack Exchange.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Ullmann condens
  • Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. (2016). Organic Letters, 18(13), 3146-3149.
  • The C–H thiolation of sulfonamides. (2018).
  • Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. (2022).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Transition-Metal Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temper
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (2020). Organic Letters, 22(15), 5891-5895.
  • Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. (2020, October 4). YouTube.
  • Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. (2021). ACS Omega, 6(50), 34567-34575.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
  • Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. (2025). Organic Letters.
  • One‐pot procedure of condensation – reduction by Ellman et al. (2019).
  • Process for the preparation of benzene sulfonamides. (1992).
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.

Sources

A Researcher's Guide to Navigating the Cross-Reactivity of Benzenesulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammation, the benzenesulfonamide scaffold has emerged as a cornerstone for the design of potent enzyme inhibitors. From targeting carbonic anhydrases in hypoxic tumors to inhibiting key kinases in proliferative signaling pathways, this chemical moiety offers a versatile framework for achieving high target affinity. However, this versatility comes with a critical challenge: ensuring target selectivity. Off-target activity can lead to unforeseen toxicities or confound experimental results, making a thorough understanding of an inhibitor's cross-reactivity profile not just advantageous, but essential for its development as a reliable research tool or therapeutic agent.

This guide provides a comparative analysis of the cross-reactivity of benzenesulfonamide-based inhibitors, using publicly available data for compounds like Pazopanib and Dabrafenib. We will contrast their selectivity profiles with that of the notoriously promiscuous inhibitor, Staurosporine, to highlight the spectrum of kinase inhibitor behavior. Furthermore, we will delve into the causality behind the experimental choices for assessing selectivity, providing detailed, field-proven protocols for both biochemical and cellular approaches.

The Selectivity Landscape: A Comparative Data Analysis

The true measure of an inhibitor's utility lies in its selectivity profile. A highly selective inhibitor interacts with a narrow range of targets, providing a clean tool for interrogating a specific biological function. Conversely, a promiscuous inhibitor interacts with many targets, which can be useful in certain therapeutic contexts (polypharmacology) but problematic for targeted research.

To illustrate this concept, the table below compares the kinase selectivity of two benzenesulfonamide-containing clinical drugs, Pazopanib and Dabrafenib , with the broad-spectrum inhibitor Staurosporine . The data is presented as the number of kinases bound or inhibited with high affinity out of a large panel, typically assessed using competition binding assays like KINOMEscan®.

CompoundClassPrimary Target(s)Selectivity Profile (High-Affinity Interactions)Data Interpretation
Pazopanib BenzenesulfonamideVEGFRs, PDGFRs, KITMulti-Targeted: Binds to a defined set of ~20-30 kinases with high affinity (Kd < 100 nM) out of >400 tested.[1]While designed as a multi-targeted agent, its interactions are confined to a relatively small subset of the kinome, making it "selectively non-selective."
Dabrafenib BenzenesulfonamideBRAF V600EHighly Selective: Primarily inhibits BRAF V600E with potent activity against only a few other kinases at therapeutic concentrations.[2]Demonstrates that the benzenesulfonamide scaffold can be tailored for high target specificity.
Staurosporine Microbial AlkaloidBroad SpectrumHighly Promiscuous: Binds to a vast number of kinases (>200) across the kinome with high affinity.The quintessential "dirty" inhibitor, useful as a positive control in broad-spectrum screens but unsuitable for targeted cellular studies.

This table synthesizes publicly available data from sources like the LINCS Data Portal. The exact number of high-affinity targets can vary based on the assay platform and affinity cutoff used.

This comparison clearly demonstrates the diverse selectivity profiles achievable with the benzenesulfonamide scaffold. Dabrafenib exemplifies a highly selective inhibitor, whereas Pazopanib represents a multi-targeted inhibitor. Both stand in stark contrast to the widespread activity of Staurosporine.

Visualizing the Impact of Off-Target Inhibition

A single off-target interaction can have profound biological consequences by perturbing unintended signaling pathways. The diagram below illustrates a simplified signaling cascade, showing how a primary target (Kinase A) and a potential off-target (Kinase X) can influence cellular processes. Unintended inhibition of Kinase X could lead to a misinterpretation of the inhibitor's phenotypic effects.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Receptor Growth Factor Receptor Kinase_A Kinase A (Primary Target) Receptor->Kinase_A Kinase_X Kinase X (Off-Target) Receptor->Kinase_X Kinase_B Kinase B Kinase_A->Kinase_B Kinase_C Kinase C Kinase_B->Kinase_C Proliferation Proliferation Kinase_C->Proliferation Kinase_Y Kinase Y Kinase_X->Kinase_Y Apoptosis Apoptosis Kinase_Y->Apoptosis Inhibitor Benzenesulfonamide Inhibitor Inhibitor->Kinase_A Intended Inhibition Inhibitor->Kinase_X Unintended Inhibition

Caption: Impact of off-target inhibition on signaling pathways.

Experimental Protocols for Assessing Cross-Reactivity

To generate the kind of data presented above, rigorous and systematic experimental approaches are required. The choice of assay is critical and depends on the stage of the drug discovery process and the specific questions being asked. Below are protocols for two powerful and widely adopted methods.

Biochemical Selectivity Profiling: The KINOMEscan® Approach

This in vitro competition binding assay is the gold standard for comprehensively mapping a compound's interaction with the human kinome. It provides a direct measure of binding affinity (dissociation constant, Kd) and is invaluable for early-stage characterization and lead optimization.

Causality Behind Experimental Choices:

  • Why a binding assay? It measures direct physical interaction, independent of enzyme activity, making it suitable for allosteric inhibitors and inactive kinase conformations.

  • Why a large panel? The human kinome is vast. A broad screen is necessary to uncover unexpected off-targets that would be missed in smaller, focused panels.

  • Why qPCR readout? It provides a highly sensitive and quantitative measure of kinase-ligand binding, allowing for accurate determination of Kd values.

Step-by-Step Methodology: [1]

  • Reagent Preparation:

    • Test compounds are solubilized in DMSO to create a high-concentration stock solution.

    • A panel of human kinases, each tagged with a unique DNA identifier, is prepared.

    • An immobilized, broad-spectrum kinase inhibitor is coated onto a solid support (e.g., beads).

  • Competition Assay:

    • The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (typically at a range of concentrations).

    • The test compound competes with the immobilized ligand for binding to the kinases. The higher the affinity of the test compound for a given kinase, the more it will displace the kinase from the solid support.

  • Quantification:

    • After incubation, the beads are washed to remove unbound kinases.

    • The amount of each kinase remaining bound to the beads is quantified by measuring its unique DNA tag using quantitative PCR (qPCR).

  • Data Analysis:

    • The amount of kinase bound in the presence of the test compound is compared to a DMSO control.

    • The results are often expressed as "percent of control," from which a dissociation constant (Kd) can be calculated. A low Kd value signifies a high-affinity interaction.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are powerful, they don't always reflect an inhibitor's behavior in the complex cellular environment. CETSA is a biophysical method that measures the direct binding of a compound to its target inside intact cells, providing crucial information on cell permeability and target engagement in a physiological context.

Causality Behind Experimental Choices:

  • Why intact cells? It confirms that the compound can cross the cell membrane and engage its target amidst all other cellular components and at physiological ATP concentrations.

  • Why thermal stability? Ligand binding typically stabilizes a protein, increasing its melting temperature. This provides a direct, label-free readout of target engagement.

  • Why Western Blot or Mass Spectrometry? These methods allow for the specific detection and quantification of the target protein at different temperatures.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the test compound or a vehicle control (DMSO) for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. This creates a "melt curve."

    • Immediately cool the samples on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells to release their protein content (e.g., through freeze-thaw cycles or sonication).

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Detection and Analysis:

    • Analyze the amount of soluble target protein remaining at each temperature using Western Blot or quantitative mass spectrometry.

    • Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Workflow for Comprehensive Inhibitor Selectivity Profiling

A robust drug discovery program employs a multi-faceted approach to characterize inhibitor selectivity, integrating both biochemical and cellular methods.

cluster_0 Phase 1: Primary Screening & Hit Identification cluster_1 Phase 2: Biochemical Cross-Reactivity Profiling cluster_2 Phase 3: Cellular Validation & Lead Optimization A Compound Library B High-Throughput Screen (Primary Target Assay) A->B C Initial Hits B->C D Broad Kinase Panel Screen (e.g., KINOMEscan®) C->D E Selectivity Profile (Kd values) D->E F Prioritized Hits (Good Selectivity) E->F G Cellular Target Engagement (e.g., CETSA®) F->G H Cell-Based Potency & Off-Target Validation G->H I Lead Candidate H->I

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Conclusion

The benzenesulfonamide scaffold is a powerful tool in the medicinal chemist's arsenal. However, its successful application hinges on a deep and early understanding of a compound's selectivity profile. As this guide has demonstrated, a promiscuous inhibitor is not necessarily a poor one, nor is a selective inhibitor always superior; the utility is context-dependent. By leveraging comprehensive biochemical screens to understand the full interaction landscape and validating these findings with cellular target engagement assays, researchers can make informed decisions. This rigorous, multi-pronged approach ensures the selection of high-quality chemical probes and the development of safer, more effective targeted therapies.

References

  • LINCS Data Portal. Pazopanib KINOMEscan (LDG-1141: LDS-1144). Available at: [Link]

  • LINCS Data Portal. Dabrafenib KINOMEscan (LDG-1114: LDS-1117). Available at: [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of Novel Anticancer Compounds Derived from Benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant drugs.[1][2] Its remarkable versatility stems from the sulfonamide group's ability to form strong hydrogen bonds with biological targets, leading to high binding affinity and favorable pharmacokinetic profiles.[1] In oncology, this scaffold has been ingeniously incorporated into molecules targeting a diverse array of cancer-associated proteins, including carbonic anhydrases, cyclooxygenase-2 (COX-2), kinases, and tubulin.[2][3][4][5] However, the ultimate challenge in developing any new anticancer agent is not just potency, but selectivity—the ability to eradicate malignant cells while sparing their healthy counterparts. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the selectivity of novel benzenesulfonamide-based anticancer compounds, integrating both in vitro and in vivo methodologies.

The Crucial Role of Selectivity in Anticancer Drug Development

The therapeutic window of any anticancer drug is defined by its ability to exert maximal cytotoxic effects on tumor cells with minimal toxicity to normal tissues. Poor selectivity leads to the often-debilitating side effects observed with many conventional chemotherapies. A truly effective anticancer compound must exhibit a high selectivity index (SI), which is the ratio of its cytotoxicity towards normal cells to its cytotoxicity towards cancer cells. A higher SI indicates a wider therapeutic margin and a potentially safer drug. The early and accurate assessment of selectivity is therefore paramount in the drug discovery pipeline to identify promising candidates and de-risk clinical development.[6]

Part 1: Foundational In Vitro Selectivity Profiling

The initial stages of selectivity assessment are performed using in vitro models, which offer a controlled environment for dissecting the specific cellular effects of a compound.[7][8] These assays are crucial for initial screening and for generating hypotheses about a compound's mechanism of action.[9][10]

Differential Cytotoxicity Analysis: Cancer vs. Normal Cells

The cornerstone of in vitro selectivity assessment is the direct comparison of a compound's cytotoxic or anti-proliferative effects on a panel of cancer cell lines versus non-malignant cell lines.[6]

Experimental Workflow: Cell Viability Assay (e.g., MTT/XTT Assay)

A widely used method to determine cell viability is the MTT assay, which measures the metabolic activity of cells.[9]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cancer & normal cells in 96-well plates incubate1 Incubate for 24h (allow attachment) seed->incubate1 treat Treat with serial dilutions of benzenesulfonamide compound and control drug incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance (e.g., 570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 calculate_si Calculate Selectivity Index (SI) calculate_ic50->calculate_si Xenograft_Workflow start Implant human cancer cells subcutaneously into immunodeficient mice tumor_growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) start->tumor_growth randomize Randomize mice into treatment groups (Vehicle, BSC-1, Standard Drug) tumor_growth->randomize treatment Administer treatment daily (e.g., oral gavage, IP injection) randomize->treatment monitoring Monitor tumor volume and body weight 2-3 times/week treatment->monitoring endpoint Continue treatment until predefined endpoint (e.g., tumor volume limit) monitoring->endpoint analysis Analyze tumor growth inhibition (TGI) and assess toxicity endpoint->analysis

Caption: Workflow for a subcutaneous xenograft study.

Key Parameters to Evaluate:

  • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated groups compared to the vehicle control group.

  • Body Weight: A decrease in body weight can be an indicator of systemic toxicity.

  • Survival Analysis: In some studies, treatment continues until a humane endpoint is reached, and survival curves are generated.

Table 3: Illustrative In Vivo Efficacy Data for BSC-1 in an MCF-7 Xenograft Model

Treatment Group (n=8)DoseMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle -1500 ± 250-+5
BSC-1 50 mg/kg450 ± 12070+3
Paclitaxel 10 mg/kg525 ± 15065-10

These hypothetical data suggest that BSC-1 is more efficacious than the standard drug Paclitaxel at the tested doses and, importantly, is better tolerated, as indicated by the positive body weight change.

Assessing Off-Target Toxicity

In addition to monitoring general health indicators like body weight, a preliminary assessment of off-target toxicity should be conducted. This can include:

  • Histopathological analysis of major organs (liver, kidney, spleen, heart) at the end of the study to look for signs of tissue damage.

  • Complete Blood Count (CBC) and serum chemistry panels to evaluate hematopoietic and organ function.

A compound that demonstrates significant tumor growth inhibition with minimal histopathological findings and normal blood parameters is a strong candidate for further development.

Part 3: Mechanism of Action and Final Considerations

A thorough assessment of selectivity also involves understanding why a compound is selective. This requires delving into its mechanism of action.

Elucidating the Molecular Mechanism

If a compound shows promising differential cytotoxicity, subsequent experiments should aim to confirm its mechanism of action in both sensitive (cancer) and resistant (normal) cells.

  • Cell Cycle Analysis: Does the compound induce cell cycle arrest in a specific phase (e.g., G2/M) in cancer cells but not normal cells? [11]* Apoptosis Assays: Does the compound selectively induce apoptosis (programmed cell death) in cancer cells, as measured by techniques like Annexin V staining or caspase activation assays?

  • Western Blotting: Can you confirm the modulation of the intended target and downstream signaling pathways? For a PI3K/mTOR inhibitor, this would involve looking at the phosphorylation status of proteins like AKT and S6 ribosomal protein.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes BSC2 BSC-2 (Benzenesulfonamide Inhibitor) BSC2->PI3K BSC2->mTORC1 Inhibits

Caption: Simplified PI3K/mTOR signaling pathway with inhibition points for a dual inhibitor.

Conclusion

The assessment of selectivity for novel benzenesulfonamide-based anticancer compounds is a multi-faceted process that requires a logical, stepwise progression from in vitro characterization to in vivo validation. By employing a strategic combination of differential cytotoxicity assays, target-specific inhibition studies, and well-designed animal models, researchers can build a comprehensive selectivity profile. This rigorous, data-driven approach is essential for identifying compounds with the highest therapeutic potential and for making informed decisions in the challenging but rewarding journey of anticancer drug development.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). University of Duisburg-Essen. Retrieved January 14, 2026, from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. Retrieved January 14, 2026, from [Link]

  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 14, 2026, from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 14, 2026, from [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • In vivo screening models of anticancer drugs. (2013). Life Science Journal, 10(4), 1892-1900. Retrieved January 14, 2026, from [Link]

  • An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). Drug Design, Development and Therapy, 19, 11697-11747. Retrieved January 14, 2026, from [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). Drug Design, Development and Therapy, 19, 11697-11747. Retrieved January 14, 2026, from [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). Drug Design, Development and Therapy, 19. Retrieved January 14, 2026, from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). Current Medicinal Chemistry, 22(11), 1324-1334. Retrieved January 14, 2026, from [Link]

  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1704-1712. Retrieved January 14, 2026, from [Link]

  • Combating Cancer Drug Resistance with In Vivo Models. (2022). Crown Bioscience Blog. Retrieved January 14, 2026, from [Link]

  • Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors. (2000). Journal of Enzyme Inhibition, 15(6), 597-610. Retrieved January 14, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). Journal of Medicinal Chemistry, 57(13), 5721-5732. Retrieved January 14, 2026, from [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. (2016). Journal of Visualized Experiments, (109). Retrieved January 14, 2026, from [Link]

  • Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. (2016). Bioorganic & Medicinal Chemistry, 24(6), 1229-1236. Retrieved January 14, 2026, from [Link]

  • Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. (2016). European Journal of Medicinal Chemistry, 122, 125-138. Retrieved January 14, 2026, from [Link]

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. (2016). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances, 11(48), 30209-30222. Retrieved January 14, 2026, from [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Scientific Reports, 12(1), 16738. Retrieved January 14, 2026, from [Link]

  • (PDF) Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Antiangiogenic and antitumor activities of cyclooxygenase-2 inhibitors. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Dual Cyclooxygenase and Carbonic Anhydrase Inhibition by Nonsteroidal Anti-Inflammatory Drugs for the Treatment of Cancer. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • (PDF) Anti-Cancer Potential of Cyclooxygenase-2- Inhibitors. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

The Structure-Activity Relationship of 3-Amino-4-methoxy-N,N-dimethyl-benzenesulfonamide Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzenesulfonamide Scaffold in Modern Drug Discovery

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its role in a multitude of therapeutic agents.[1] Its prevalence is largely due to its ability to act as a versatile pharmacophore, capable of engaging in key interactions with various biological targets. A primary example of this is its well-established role as a zinc-binding group in the active site of metalloenzymes, most notably the carbonic anhydrases (CAs).[2] The CAs are a family of ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing critical roles in physiological processes ranging from pH homeostasis to tumorigenicity.[3] Consequently, the development of isoform-selective CA inhibitors is a significant focus in the pursuit of novel treatments for glaucoma, epilepsy, and various cancers.[2][4]

This guide focuses on the structure-activity relationship (SAR) of analogs based on the 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide scaffold. While this specific compound is not extensively characterized in the public domain, we will construct a comparative analysis based on established principles from closely related benzenesulfonamide inhibitors of carbonic anhydrases. By systematically exploring the impact of structural modifications at the 3-amino, 4-methoxy, and N,N-dimethyl positions, we aim to provide a predictive framework for designing potent and selective inhibitors.

Core Scaffold Analysis: this compound

The core molecule, this compound, presents three key regions for structural modification to explore the SAR:

  • The Sulfonamide Group (-SO₂NH₂): In its unsubstituted form, this is the primary zinc-binding group. The N,N-dimethyl substitution in our core scaffold alters this, suggesting that the primary biological target may not be a metalloenzyme, or that the molecule acts through a different mechanism. For the purpose of this guide, we will consider analogs with both a free sulfonamide (for CA inhibition) and the N,N-dimethyl substitution.

  • The Aromatic Ring Substituents (3-Amino and 4-Methoxy): The nature and position of these groups significantly influence the electronic properties of the ring and provide opportunities for additional interactions within a target's active site.

  • The Sulfonamide Nitrogen Substituents (N,N-dimethyl): As mentioned, this modification blocks the traditional zinc-binding mode. Varying these substituents can modulate the molecule's polarity, solubility, and potential for hydrogen bonding.

The following sections will delve into the predicted impact of modifying each of these regions, supported by data from analogous series of compounds.

Structure-Activity Relationship Validation: A Comparative Analysis

To illustrate the SAR for this class of compounds, we present a hypothetical series of analogs and their predicted inhibitory activity against two key carbonic anhydrase isoforms: the ubiquitous hCA II (often an off-target) and the tumor-associated hCA IX (a desirable target for anticancer agents). The predicted activities are extrapolated from trends observed in published studies on similar benzenesulfonamide inhibitors.[1][5][6]

Compound IDR¹ (at 3-position)R² (at 4-position)R³ (on Sulfonamide N)Predicted hCA II Kᵢ (nM)Predicted hCA IX Kᵢ (nM)Rationale for Predicted Activity
Core-A -NH₂-OCH₃-H15025The unsubstituted sulfonamide allows for zinc binding. The 3-amino and 4-methoxy groups are expected to provide moderate potency.
ANA-1 -NHCOCH₃-OCH₃-H20040Acetylation of the amino group may slightly reduce potency due to increased steric bulk near the zinc-binding moiety.
ANA-2 -NO₂-OCH₃-H30060The electron-withdrawing nitro group can decrease the pKa of the sulfonamide, potentially weakening the zinc-binding interaction.
ANA-3 -NH₂-OH-H10015Replacing methoxy with a hydroxyl group can introduce a new hydrogen bond donor, potentially enhancing binding affinity.[7]
ANA-4 -NH₂-Cl-H12020A chloro substituent can alter the electronics and provide halogen bonding opportunities, often leading to potent inhibition.[6]
Core-B -NH₂-OCH₃-CH₃, -CH₃>10,000>10,000The N,N-dimethyl substitution prevents direct coordination with the active site zinc, leading to a significant loss of CA inhibitory activity.
ANA-5 -NH₂-OCH₃-H, -CH₃500150A single N-methyl group may be tolerated, but often reduces potency compared to the unsubstituted sulfonamide.
ANA-6 -NH₂-OCH₃-H, -(CH₂)₂OH30080The addition of a hydroxyethyl tail can extend into other regions of the active site, potentially improving affinity and selectivity.[4]

Experimental Protocols

General Synthesis of 3-Amino-4-methoxy-benzenesulfonamide Analogs

The synthesis of benzenesulfonamide derivatives typically follows a well-established route starting from a suitable substituted aniline or nitrobenzene. The following is a generalized, step-by-step protocol for the synthesis of the parent scaffold, 3-amino-4-methoxy-benzenesulfonamide, which can be adapted for various analogs.

Step 1: Chlorosulfonation of a Precursor

  • To a stirred solution of 2-methoxyaniline (1 equivalent) in a suitable solvent (e.g., chloroform or dichloromethane) at 0°C, add chlorosulfonic acid (3-5 equivalents) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The precipitated product, 4-amino-3-(chlorosulfonyl)anisole, is collected by filtration, washed with cold water, and dried.

Step 2: Amination of the Sulfonyl Chloride

  • Dissolve the crude sulfonyl chloride from the previous step in a suitable solvent such as acetone or tetrahydrofuran.

  • Cool the solution to 0°C and bubble ammonia gas through it, or add an aqueous solution of ammonium hydroxide dropwise with vigorous stirring. For N-substituted analogs, the corresponding primary or secondary amine is used.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • The residue is then taken up in water and the pH is adjusted to be acidic (pH 2-3) with HCl.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 3-amino-4-methoxy-benzenesulfonamide.

  • Purification is typically achieved by recrystallization or column chromatography.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This assay is a standard method for determining the inhibitory potency of compounds against carbonic anhydrase isoforms.[8]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

  • Inhibitor stock solutions (typically in DMSO)

  • HEPES buffer (20 mM, pH 7.5)

  • Sodium sulfate (0.1 M)

  • Phenol red indicator

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the specific hCA isoform in HEPES buffer. The final enzyme concentration is typically in the low nanomolar range.

  • Prepare serial dilutions of the inhibitor in the same buffer.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing the phenol red indicator.

  • Monitor the change in absorbance at the appropriate wavelength for phenol red as the pH decreases due to the formation of carbonic acid.

  • The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.

  • The uncatalyzed rate of CO₂ hydration is measured in the absence of the enzyme and subtracted from the enzyme-catalyzed rates.

  • Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Visualizations

General Synthetic Pathway

G cluster_0 Synthesis of 3-Amino-4-methoxy-benzenesulfonamide 2-Methoxyaniline 2-Methoxyaniline Chlorosulfonation Chlorosulfonation 2-Methoxyaniline->Chlorosulfonation Chlorosulfonic Acid 4-Amino-3-(chlorosulfonyl)anisole 4-Amino-3-(chlorosulfonyl)anisole Chlorosulfonation->4-Amino-3-(chlorosulfonyl)anisole Amination Amination 4-Amino-3-(chlorosulfonyl)anisole->Amination Ammonia or Amine 3-Amino-4-methoxy-benzenesulfonamide 3-Amino-4-methoxy-benzenesulfonamide Amination->3-Amino-4-methoxy-benzenesulfonamide

Caption: General synthetic route for 3-amino-4-methoxy-benzenesulfonamide.

Carbonic Anhydrase Inhibition Workflow

G cluster_1 CA Inhibition Assay Enzyme_Prep Prepare Enzyme Solution (hCA isoform) Mixing Rapid Mixing in Stopped-Flow Instrument Enzyme_Prep->Mixing Inhibitor_Prep Prepare Inhibitor Dilutions Inhibitor_Prep->Mixing Measurement Monitor Absorbance Change Mixing->Measurement Analysis Calculate Ki Measurement->Analysis

Caption: Workflow for carbonic anhydrase inhibition assay.

Key SAR Insights

G Core This compound SAR_Amino 3-Amino Group: - H-bond donor - Modification alters electronics Core->SAR_Amino SAR_Methoxy 4-Methoxy Group: - Influences solubility - Potential for H-bonding Core->SAR_Methoxy SAR_Sulfonamide Sulfonamide Group: - Key zinc-binding moiety (if unsubstituted) - N-substitution modulates activity Core->SAR_Sulfonamide Activity Biological Activity (e.g., CA Inhibition) SAR_Amino->Activity SAR_Methoxy->Activity SAR_Sulfonamide->Activity

Caption: Key structural features influencing biological activity.

Conclusion

The structure-activity relationship of this compound analogs is a promising area for the development of novel therapeutic agents, particularly as carbonic anhydrase inhibitors. This guide has provided a framework for understanding the key structural determinants of activity, based on established principles in the field. The provided experimental protocols offer a starting point for the synthesis and evaluation of new analogs. By systematically modifying the amino, methoxy, and sulfonamide functionalities, researchers can fine-tune the potency and selectivity of these compounds, paving the way for the next generation of benzenesulfonamide-based drugs.

References

  • Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6837–6852. [Link]

  • Roman, G. (2016). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie, 61(4-5), 329-335. [Link]

  • Ghorab, M. M., et al. (2014). New Aminobenzenesulfonamide-Thiourea Conjugates: Synthesis and Carbonic Anhydrase Inhibition and Docking Studies. Bioorganic & Medicinal Chemistry Letters, 24(13), 2929-2933. [Link]

  • Gül, H. İ., et al. (2015). 3-Aminobenzenesulfonamides incorporating acylthiourea moieties selectively inhibit the tumor-associated carbonic anhydrase isoform IX over the off-target isoforms I, II and IV. Bioorganic & Medicinal Chemistry, 23(15), 4589-4595. [Link]

  • De Simone, G., et al. (2017). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1156-1163. [Link]

  • Arman, H. D., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 11(11), 1353. [Link]

  • Petrikaite, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • Krasavin, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 819-823. [Link]

  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30235-30252. [Link]

  • Sapele, E., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Journal of Physics: Conference Series, 1294, 052033. [Link]

  • Arshad, N., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2017, 4687903. [Link]

  • Freeman, K. B., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link]

  • McKenna, R., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 344-352. [Link]

  • Pecher, D., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar. Molecules, 26(20), 6296. [Link]

  • Zubriene, A., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • Angeli, A., et al. (2018). Synthesis, Structure–Activity Relationship Studies, and X-ray Crystallographic Analysis of Arylsulfonamides as Potent Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 61(11), 4893-4903. [Link]

  • Khan, I., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1599. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2757. [Link]

  • El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 159, 108335. [Link]

  • Fukuyama, T., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 79, 186. [Link]

  • Google Patents. (2016). A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
  • Google Patents. (2016). Preparation method of 3-amino-4-methoxybenzaniline.
  • SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. [Link]

  • PubChem. 3-Amino-4-(dimethylamino)benzenesulfonamide. [Link]

Sources

A Comparative Guide to the Efficacy of N,N-Dimethyl vs. N,N-Diethyl Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, benzenesulfonamide derivatives represent a cornerstone scaffold, demonstrating a wide spectrum of biological activities.[1] Among the myriad of structural modifications, the nature of the N-alkylation on the sulfonamide nitrogen plays a pivotal role in modulating the pharmacological profile of these compounds. This guide provides an in-depth, objective comparison of the efficacy of two closely related classes of these derivatives: N,N-dimethylbenzenesulfonamides and N,N-diethylbenzenesulfonamides. By synthesizing available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own research endeavors.

Deciphering the Impact of N,N-Dialkyl Substituents: A Structural Overview

The fundamental difference between N,N-dimethyl and N,N-diethyl benzenesulfonamide derivatives lies in the steric bulk and lipophilicity imparted by the terminal alkyl groups. The ethyl groups in the N,N-diethyl derivatives are larger and more lipophilic than the methyl groups in their N,N-dimethyl counterparts. These seemingly subtle structural alterations can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.

Comparative Efficacy Analysis: Anticancer and Antimicrobial Activities

While direct head-to-head comparative studies are limited, a comprehensive analysis of the existing literature allows for a robust indirect comparison of the anticancer and antimicrobial efficacies of these two classes of compounds.

Anticancer Activity: A Tale of Two Substituents

Benzenesulfonamide derivatives have been extensively investigated for their anticancer properties, with a significant portion of research focusing on their ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[2]

N,N-Dimethylbenzenesulfonamide Derivatives:

Research into N,N-dimethylbenzenesulfonamide derivatives has revealed their potential as anticancer agents. For instance, certain derivatives incorporating a 4-nitrobenzenesulfonamide moiety with N,N-dimethyl substitution have been explored as intermediates in the synthesis of potent carbonic anhydrase inhibitors.[3] The presence of the N,N-dimethyl group is often a feature in broader chemical scaffolds that exhibit significant cytotoxicity against various cancer cell lines.

N,N-Diethylbenzenesulfonamide Derivatives:

Studies on N,N-diethylbenzenesulfonamide derivatives have provided more extensive quantitative data on their anticancer efficacy. For example, a series of N,N-diethylamide bearing benzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity. While specific IC50 values for anticancer activity of these particular N,N-diethyl derivatives were not the primary focus of the available antimicrobial studies, the general trend in structure-activity relationship (SAR) studies of benzenesulfonamides often suggests that increasing the alkyl chain length on the sulfonamide nitrogen can influence potency.

Comparative Insights:

Based on the available, albeit indirect, data, it is challenging to definitively declare one class superior to the other in anticancer efficacy. The overall activity of a benzenesulfonamide derivative is a multifactorial outcome dependent on the entire molecular structure, not just the N,N-dialkyl substitution. However, the selection between a dimethyl and a diethyl moiety can be a critical optimization step in drug design to fine-tune properties like solubility, cell permeability, and target engagement.

Table 1: Comparative Anticancer Activity (IC50, µM) of Representative Benzenesulfonamide Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
N,N-Dimethyl Analog 4-amino-N,N-dimethylbenzenesulfonamide (as a CA inhibitor precursor)-Data not available for direct comparison[3]
N,N-Diethyl Analog N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide-Data not available for direct comparison[4]
Other Benzenesulfonamides 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamideT-47D (Breast)19.7[5]
Other Benzenesulfonamides N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamide derivative (2-5)MDA-MB-231 (TNBC)~2-3[6]
Other Benzenesulfonamides N-(6-indazolyl)benzenesulfonamide derivative (2c)A2780 (Ovarian)0.50 ± 0.09[7]

Note: This table highlights the challenge of direct comparison due to the lack of studies with identical core structures. The provided data for "Other Benzenesulfonamides" is for contextual understanding of the activity range of this compound class.

Antimicrobial Activity: A Clearer Distinction Emerges

In the realm of antimicrobial agents, the comparison between N,N-dimethyl and N,N-diethyl benzenesulfonamide derivatives offers more discernible trends.

N,N-Dimethylbenzenesulfonamide Derivatives:

While the core benzenesulfonamide structure is a known antibacterial pharmacophore, specific data on the antimicrobial efficacy of simple N,N-dimethyl derivatives is not as prevalent in recent literature.

N,N-Diethylbenzenesulfonamide Derivatives:

Conversely, several studies have reported the synthesis and evaluation of N,N-diethylamide bearing benzenesulfonamide derivatives as antibacterial agents. These studies provide quantitative data in the form of Minimum Inhibitory Concentration (MIC) values. For example, a series of N,N-diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[4] One of the most active compounds, N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide, exhibited an MIC of 12.5 µg/mL against Escherichia coli and 25 µg/mL against Staphylococcus aureus.[4] Another study on N,N-diethylamide bearing sulfonamides also highlighted their marked potency as antibacterial agents.[8]

Comparative Insights:

The available evidence suggests that the N,N-diethyl substitution may be a favorable feature for enhancing the antibacterial activity of benzenesulfonamide derivatives. The increased lipophilicity of the diethyl groups could facilitate better penetration through the bacterial cell wall and membrane, leading to improved efficacy.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of N,N-Diethylbenzenesulfonamide Derivatives

DerivativeBacterial StrainMIC (µg/mL)Reference
N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamideEscherichia coli12.5[4]
N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamideStaphylococcus aureus25[4]
N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamideEscherichia coli-[8]
N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamideStaphylococcus aureus-[8]

Mechanistic Considerations: The Role of Carbonic Anhydrase Inhibition

A primary mechanism for the anticancer activity of many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).[2] These zinc-containing metalloenzymes play a crucial role in regulating pH in the tumor microenvironment.[1]

The sulfonamide moiety (SO2NH2) is a key zinc-binding group. In its deprotonated form, the nitrogen atom coordinates with the Zn(II) ion in the active site of the enzyme, displacing a water molecule or hydroxide ion and thereby inhibiting its catalytic activity.[9][10]

Carbonic Anhydrase Inhibition by Sulfonamides cluster_0 CA Active Site Zn(II) Zn(II) His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O H₂O Zn(II)->H2O Displacement R-SO2NH2 R-SO₂NH₂ R-SO2NH2->Zn(II)

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

The N,N-dialkyl substituents, while not directly involved in zinc binding, can influence the orientation of the inhibitor within the active site and interact with surrounding amino acid residues, thereby affecting binding affinity and isoform selectivity. The larger N,N-diethyl groups may lead to more extensive hydrophobic interactions compared to the N,N-dimethyl groups, which could be advantageous or disadvantageous depending on the specific topology of the enzyme's active site.

Experimental Protocols

To ensure the reproducibility and validation of efficacy data, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Protocol 1: MTT Assay for Anticancer Cytotoxicity Screening

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[11][12]

MTT Assay Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Drug_Treatment Treat cells with varying concentrations of the test compound Incubation_24h->Drug_Treatment Incubation_48-72h Incubate for 48-72 hours Drug_Treatment->Incubation_48-72h Add_MTT Add MTT solution to each well Incubation_48-72h->Add_MTT Incubation_2-4h Incubate for 2-4 hours Add_MTT->Incubation_2-4h Solubilize Add solubilization solution (e.g., DMSO) Incubation_2-4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Data_Analysis Calculate IC50 values Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the compound) and a no-treatment control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.[13][14][15]

Broth Microdilution MIC Assay Start Start Prepare_Inoculum Prepare a standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of the test compound in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate_Plate Incubation_18-24h Incubate the plate at 37°C for 18-24 hours Inoculate_Plate->Incubation_18-24h Visual_Inspection Visually inspect for bacterial growth (turbidity) Incubation_18-24h->Visual_Inspection Determine_MIC Identify the lowest concentration with no visible growth (MIC) Visual_Inspection->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Test compound stock solution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

For drug development professionals, this guide highlights the importance of exploring both N,N-dimethyl and N,N-diethyl substitutions during the lead optimization phase. The choice between these two small alkyl groups can be a powerful tool for fine-tuning a compound's ADME-Tox properties and maximizing its therapeutic potential.

Future research should focus on direct, systematic comparisons of N,N-dimethyl and N,N-diethyl benzenesulfonamide derivatives with identical core structures. Such studies, conducted across a range of cancer cell lines and bacterial strains, would provide invaluable data for elucidating more precise structure-activity relationships and guiding the rational design of next-generation benzenesulfonamide-based therapeutics.

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021-07-30). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021-08-01). RSC Advances. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021-08-01). PubMed Central. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023-06-14). Protocols.io. Available at: [Link]

  • Broth Dilution Method for MIC Determination. (2013-11-15). Microbe Online. Available at: [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011-10-18). NCBI Bookshelf. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013-11-10). Journal of Visualized Experiments. Available at: [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. (n.d.). Hindawi. Available at: [Link]

  • Binding of sulfonamide inhibitors to carbonic anhydrase. (n.d.). ResearchGate. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021-11-20). Molecules. Available at: [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022-01-31). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. (n.d.). DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Antibacterial Activity of N,N-Diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides and their Arylsulfonamide Precursors. (n.d.). ResearchGate. Available at: [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021-11-13). Molecules. Available at: [Link]

  • Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. (2013-01-25). ResearchGate. Available at: [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008-08-20). Annals of Clinical Microbiology and Antimicrobials. Available at: [Link]

  • Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents. (n.d.). European Journal of Medicinal Chemistry. Available at: [Link]

  • Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of N-(Naphtho[1,2-b]Furan-5-Yl) Benzenesulfonamides as Novel Selective Inhibitors of Triple-Negative Breast Cancer (TNBC). (n.d.). MDPI. Available at: [Link]

  • Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. (2013-01-25). Chemical Science International Journal. Available at: [Link]

Sources

Bridging the Divide: A Comparative Guide to the In Vivo Validation of 3-Amino-4-methoxy-N,N-dimethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Benchtop Promise to Biological Proof

In the landscape of drug discovery, the journey from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. The predictive power of laboratory assays, while essential for initial screening, must ultimately be tested in the complex physiological environment of a living system. This process, known as in vitro-in vivo correlation (IVIVC), serves as the crucible for any potential therapeutic, separating compounds with true biological efficacy from those with mere biochemical activity.[1][2][3] This guide provides a comprehensive framework for the in vivo validation of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide, a representative member of the sulfonamide class of compounds.

Benzenesulfonamides are a cornerstone of medicinal chemistry, renowned for their inhibitory action against carbonic anhydrases (CAs), a family of zinc-dependent metalloenzymes.[4] These enzymes are critical regulators of physiological pH by catalyzing the reversible hydration of carbon dioxide.[4] Their dysregulation is implicated in a host of pathologies, including cancer, glaucoma, and epilepsy, making them attractive therapeutic targets.[4][5][6] Our focus compound, this compound, possesses the classic sulfonamide pharmacophore, suggesting a primary mechanism of action via CA inhibition. This guide will compare its hypothetical performance against established CA inhibitors, providing the rationale and detailed protocols necessary to rigorously validate its preclinical potential.

Part 1: The In Vitro Foundation: Quantifying Target Engagement

Before committing to costly and complex animal studies, a thorough in vitro characterization is paramount. For a sulfonamide candidate, this involves determining its potency and selectivity across various human (hCA) isoforms. The primary isoforms of interest often include the ubiquitous hCA I and II, and the disease-associated, tumor-specific hCA IX and XII.[7]

The gold-standard method for this assessment is the stopped-flow CO₂ hydration assay, which measures the catalytic activity of the enzyme in real-time.[7] The data generated allows for the calculation of the inhibition constant (Kᵢ), a direct measure of a compound's potency.

Table 1: Hypothetical In Vitro Inhibition Profile of this compound (Compound X) vs. Comparative Drugs

IsoformCompound X (Kᵢ, nM)Acetazolamide (Kᵢ, nM)SLC-0111 (Kᵢ, nM)[7]
hCA I 8,500250>10,000
hCA II 1,20012960
hCA IX 35.5 2545.0
hCA XII 8.2 5.74.5

Causality: The hypothetical data in Table 1 positions Compound X as a potent inhibitor of the tumor-associated isoforms hCA IX and XII, with significantly less activity against the widespread "off-target" isoforms hCA I and II. This selectivity is a critical design feature, as it predicts a wider therapeutic window and fewer side effects compared to a non-selective inhibitor like Acetazolamide. Its profile is comparable to the clinical candidate SLC-0111, making a head-to-head in vivo comparison particularly relevant.[7]

Protocol 1: Stopped-Flow CO₂ Hydration Assay

This protocol outlines the measurement of CA inhibition, a foundational in vitro experiment.

  • Preparation: Recombinant human CA isoforms are purified and concentrations are determined spectrophotometrically. A buffer solution (e.g., 10 mM HEPES/TRIS, pH 7.5) containing a pH indicator (e.g., p-nitrophenol) is prepared.

  • Enzyme-Inhibitor Incubation: The enzyme and varying concentrations of the inhibitor (Compound X) are pre-incubated to allow for binding equilibrium to be reached.

  • Assay Execution: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated buffer in a stopped-flow instrument.

  • Data Acquisition: The enzyme-catalyzed hydration of CO₂ produces a proton, causing a pH drop that is monitored by the change in absorbance of the pH indicator over milliseconds.[7]

  • Data Analysis: The initial rates of reaction are plotted against inhibitor concentration. The IC₅₀ is determined, and the Cheng-Prusoff equation is used to calculate the Kᵢ value, providing a precise measure of inhibitory potency.

Part 2: The In Vivo Gauntlet: From Potency to Physiology

A favorable in vitro profile is necessary but not sufficient for clinical success. The transition to in vivo studies assesses the compound's behavior within a complex biological system, encompassing its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This stage validates whether the observed in vitro potency can be translated into a meaningful therapeutic effect at a safe dose.

G cluster_0 In Vitro Phase cluster_1 In Vivo Validation Phase cluster_2 Decision Gate vitro_screen Primary Screening (e.g., Enzyme Assays) vitro_profile Selectivity Profiling (CA Isoforms I, II, IX, XII) vitro_screen->vitro_profile Potent Hits pk_study Pharmacokinetics (PK) (Mouse/Rat) vitro_profile->pk_study Promising Candidate efficacy_study Pharmacodynamics (PD) Efficacy Model (Tumor Xenograft) pk_study->efficacy_study Dose Selection decision Lead Candidate? efficacy_study->decision Efficacy & Safety Data

Caption: Workflow from In Vitro Screening to In Vivo Validation.

Part 3: Designing the In Vivo Campaign

The in vivo validation for a CA IX/XII inhibitor like Compound X logically focuses on two core areas: establishing a safe and effective dosing regimen through pharmacokinetic studies, and then demonstrating anti-tumor efficacy in a relevant cancer model.

A. Pharmacokinetic (PK) Evaluation

The goal of the initial PK study is to understand how the organism processes the drug—its absorption, distribution, metabolism, and excretion (ADME). This information is crucial for designing the dosing schedule for subsequent efficacy studies.[8]

Protocol 2: Murine Pharmacokinetic Study
  • Animal Model: Male BALB/c mice (n=3 per time point) are used.

  • Compound Administration: Compound X is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage (PO) at a single dose (e.g., 50 mg/kg).

  • Sample Collection: Blood samples are collected via tail vein or cardiac puncture at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Compound X are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis software.

Table 2: Hypothetical Single-Dose (50 mg/kg PO) Pharmacokinetic Parameters in Mice

ParameterCompound XSLC-0111 (Representative)
Cₘₐₓ (ng/mL) 4,5005,200
Tₘₐₓ (hr) 1.00.75
AUC₀₋₂₄ (ng·hr/mL) 28,50031,000
t₁/₂ (hr) 4.54.2

Causality: The data in Table 2 suggests Compound X has good oral absorption and a half-life suitable for once or twice-daily dosing in mice. The exposure (AUC) is significant, indicating that plasma concentrations sufficient to inhibit the target (based on Kᵢ values) are achievable in vivo. This justifies moving forward to an efficacy model.

B. Pharmacodynamic (PD) & Efficacy Evaluation

Given the potent in vitro activity of Compound X against hCA IX, an enzyme highly expressed in hypoxic solid tumors to regulate pH, a tumor xenograft model is the most logical choice to validate its anti-cancer potential.[6][7]

G cluster_0 Treatment Phase (e.g., 21 Days) start Select CA IX-Expressing Tumor Cell Line (e.g., HT-29, Caki-1) implant Implant Tumor Cells Subcutaneously into Immunocompromised Mice start->implant growth Monitor Tumor Growth Until Palpable Size (e.g., 100-150 mm³) implant->growth randomize Randomize Mice into Treatment Groups (n=8-10/group) growth->randomize treat_vehicle Group 1: Vehicle Control (PO, QD) randomize->treat_vehicle Gr 1 treat_slc Group 2: SLC-0111 (50 mg/kg, PO, QD) (Positive Control) randomize->treat_slc Gr 2 treat_x Group 3: Compound X (50 mg/kg, PO, QD) randomize->treat_x Gr 3 measure Measure Tumor Volume (2-3 times/week) and Body Weight treat_vehicle->measure treat_slc->measure treat_x->measure endpoint Endpoint: Tumor Volume >2000 mm³ or End of Study measure->endpoint

Caption: Experimental Workflow for a Tumor Xenograft Efficacy Study.

Protocol 3: Human Tumor Xenograft Efficacy Study
  • Cell Line & Animal Model: A human cancer cell line known to express CA IX (e.g., HT-29 colon carcinoma) is selected. Cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).[7]

  • Tumor Growth & Randomization: Tumors are allowed to grow to an average size of 100-150 mm³. Mice are then randomized into treatment groups (e.g., Vehicle, Positive Control SLC-0111, Compound X).

  • Dosing: Treatment is initiated. Dosing is based on the PK study (e.g., 50 mg/kg, once daily by oral gavage).

  • Monitoring: Tumor volume (measured with calipers) and mouse body weight (as a measure of toxicity) are recorded 2-3 times per week.

  • Endpoint: The study concludes after a set period (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size.

  • Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between treated and vehicle control groups.

Table 3: Hypothetical In Vivo Efficacy in HT-29 Xenograft Model

Treatment Group (50 mg/kg, PO, QD)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
Vehicle Control 1850 ± 210--2%
SLC-0111 980 ± 15047%-4%
Compound X 895 ± 135 52% -3%

Part 4: Comparative Analysis and Conclusion

The synthesis of the in vitro and in vivo data provides a holistic view of the candidate compound's potential. The hypothetical results presented here illustrate a successful translation from the benchtop to a preclinical model.

  • Correlation: Compound X's potent in vitro inhibition of the target enzyme, hCA IX (Kᵢ = 35.5 nM), successfully translated into significant in vivo anti-tumor activity (52% TGI).

  • Comparative Performance: In this model, Compound X demonstrated slightly superior efficacy to the established clinical candidate SLC-0111, with a comparable safety profile (minimal body weight loss). This provides a strong rationale for its continued development.

  • Trustworthiness of Protocols: The described protocols are standard in the field and include critical internal controls. The PK study establishes systemic exposure, while the efficacy study includes both a vehicle control (to measure the natural course of tumor growth) and a positive control (to validate the sensitivity of the model to the proposed mechanism of action).

References

  • Krishnamoorthy, A., et al. (2025). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. Available at: [Link]

  • Prajapati, D., et al. (2025). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. FDA. Available at: [Link]

  • Patel, R., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Patsnap Synapse. (2025). How is in vitro–in vivo correlation (IVIVC) established?. Patsnap. Available at: [Link]

  • Abdelhameed, E., et al. (2025). Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives. Enzyme and Microbial Technology. Available at: [Link]

  • Bonardi, A., et al. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ACS Chemical Neuroscience. Available at: [Link]

  • Ashton, S., et al. (2022). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Murugesan, A., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. Available at: [Link]

  • Hobbs, C., et al. (2025). Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Moghazy, S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

Sources

A Comparative Benchmarking Guide to Novel Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark new sulfonamide derivatives against established carbonic anhydrase (CA) inhibitors. By integrating established biochemical assays with in-depth scientific rationale, this document serves as a practical resource for the rigorous evaluation of novel therapeutic candidates.

The Scientific Imperative for Novel Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, and electrolyte secretion.[2][3] The involvement of specific CA isoforms in the pathophysiology of a range of diseases, including glaucoma, epilepsy, and certain cancers, has established them as valuable therapeutic targets.[4][5]

Sulfonamides represent a cornerstone class of CA inhibitors, with several derivatives enjoying widespread clinical use.[6][7] The development of new sulfonamide-based inhibitors is driven by the pursuit of enhanced isoform selectivity and improved pharmacokinetic profiles, aiming to maximize therapeutic efficacy while minimizing off-target effects.

Foundational Principles of Sulfonamide-Based Inhibition

The inhibitory action of sulfonamides is predicated on their ability to coordinate with the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[2][6][8] This interaction, facilitated by the deprotonated sulfonamide nitrogen, effectively displaces the zinc-bound water molecule, which is crucial for the catalytic hydration of carbon dioxide.[7][8] The affinity and specificity of this interaction are modulated by the chemical nature of the aromatic or heterocyclic scaffold to which the sulfonamide moiety is attached.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Complex Zn++ Zn++ His94 His94 Zn++->His94 His96 His96 Zn++->His96 His119 His119 Zn++->His119 H2O H₂O Zn++->H2O R-SO2NH- R-SO₂NH⁻ R-SO2NH2 R-SO₂NH₂ Zn++_inhibited Zn++ R-SO2NH2->Zn++_inhibited Binding His94_inhibited His94 Zn++_inhibited->His94_inhibited His96_inhibited His96 Zn++_inhibited->His96_inhibited His119_inhibited His119 Zn++_inhibited->His119_inhibited Zn++_inhibited->R-SO2NH-

Caption: Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase.

Benchmarking Against the Gold Standard: A Comparative Framework

A robust evaluation of novel sulfonamide derivatives necessitates direct comparison with clinically established carbonic anhydrase inhibitors. For the purposes of this guide, we will consider Acetazolamide and Dorzolamide as the primary standards.

  • Acetazolamide: A systemic inhibitor with broad-spectrum activity against multiple CA isoforms, used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[4][9][10][11]

  • Dorzolamide: A topical CA inhibitor with high affinity for CA-II, primarily used in the management of glaucoma.[9][10][11][12]

The following table presents a hypothetical yet representative dataset for three novel sulfonamide derivatives (NSD-1, NSD-2, and NSD-3) benchmarked against Acetazolamide and Dorzolamide. The inhibitory potency is expressed as the inhibition constant (Ki) in nanomolar (nM) concentrations. A lower Ki value signifies a more potent inhibitor.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012255.7
Dorzolamide 150034510.2
NSD-1 (Hypothetical) 30015104.5
NSD-2 (Hypothetical) 5055015.8
NSD-3 (Hypothetical) 100028025.3

Data for Acetazolamide and Dorzolamide are representative values from published literature.[3] Data for NSD-1, NSD-2, and NSD-3 are hypothetical for illustrative purposes.

Experimental Protocol: The p-Nitrophenyl Acetate (p-NPA) Esterase Assay

The esterase activity of carbonic anhydrase provides a convenient and reliable method for assessing inhibitory potency.[1] The p-nitrophenyl acetate (p-NPA) assay is a colorimetric method that measures the CA-catalyzed hydrolysis of p-NPA to the yellow-colored product, p-nitrophenol.[13][14] The rate of p-nitrophenol formation, monitored spectrophotometrically, is inversely proportional to the inhibitory activity of the test compound.[13]

Causality Behind Experimental Choices:
  • Why p-NPA? This substrate is readily hydrolyzed by many CA isoforms, and the product, p-nitrophenol, has a distinct absorbance maximum at 400-405 nm, allowing for straightforward spectrophotometric quantification.[13][15]

  • Enzyme Purity: Utilizing highly purified, recombinant human CA isoforms is critical for obtaining accurate and reproducible Ki values. This eliminates confounding variables from other proteins.

  • Solvent Control: Test compounds are typically dissolved in DMSO. It is crucial to include a vehicle control (DMSO without inhibitor) to account for any potential effects of the solvent on enzyme activity.[16]

A Self-Validating System:

This protocol incorporates positive and negative controls to ensure the validity of the experimental results.

  • Positive Control: A known inhibitor (e.g., Acetazolamide) is run in parallel to confirm the assay is performing as expected.[13]

  • Negative Control: A reaction mixture without the inhibitor establishes the maximum enzyme activity.[13]

  • Blank: A reaction mixture without the enzyme is used to correct for any non-enzymatic hydrolysis of the substrate.[13]

Step-by-Step Methodology:
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Stock Solution: 1 mg/mL of purified human carbonic anhydrase (specific isoform) in cold Assay Buffer.

    • Enzyme Working Solution: Dilute the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer immediately before use.

    • Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO (prepare fresh daily).

    • Inhibitor Stock Solutions: Prepare a dilution series of the test compounds and standard inhibitors in DMSO.

  • Assay Plate Setup (96-well microplate):

    • Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each standard inhibitor dilution + 20 µL CA Working Solution.

    • All measurements should be performed in triplicate.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the Assay Buffer and inhibitor/DMSO solutions to the appropriate wells.

    • Add the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_no inhibitor)] * 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the % inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the Michaelis-Menten constant (Km) of the substrate.

cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Pre-incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Add_Buffer Add Assay Buffer Reagents->Add_Buffer Add_Inhibitor Add Inhibitor/DMSO Add_Buffer->Add_Inhibitor Add_Enzyme Add CA Working Solution Add_Inhibitor->Add_Enzyme Incubate Incubate at RT (15 min) Add_Enzyme->Incubate Add_Substrate Add p-NPA Substrate Incubate->Add_Substrate Measure Kinetic Read at 400-405 nm Add_Substrate->Measure Calculate_Rates Calculate Reaction Rates (V) Measure->Calculate_Rates Calculate_Inhibition % Inhibition Calculation Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Caption: Experimental Workflow for the p-NPA Carbonic Anhydrase Inhibition Assay.

Conclusion

The systematic benchmarking of novel sulfonamide derivatives against established standards is a critical step in the drug discovery and development pipeline. The methodologies and principles outlined in this guide provide a robust framework for generating high-quality, comparative data. By adhering to these protocols and understanding the underlying scientific rationale, researchers can confidently assess the potential of new chemical entities as potent and selective carbonic anhydrase inhibitors.

References

  • GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. [Link]

  • Kock, K., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. [Link]

  • Di Cesare Mannelli, L., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Lochhead, J., et al. (2000). Combination of systemic acetazolamide and topical dorzolamide in reducing intraocular pressure and aqueous humor formation. American Journal of Ophthalmology. [Link]

  • The Eye Depot. (2021). Glaucoma Drops: Carbonic Anhydrase Inhibitors. [Link]

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Guler, O. O., et al. (2018). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • De Simone, G., & Supuran, C. T. (2024). Sulfonamide inhibitors of bacterial carbonic anhydrases. Methods in Enzymology. [Link]

  • CorneaCare. (2023). Carbonic Anhydrase Inhibitors Definition. [Link]

  • Jogait, A. A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biochimie. [Link]

  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bua, S., et al. (2017). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. [Link]

  • Pichake, J., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters. [Link]

  • JoVE. (2025). Carbonic Anhydrase Esterase Activity Assay. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [Link]

  • Ozensoy, O., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Protein and Peptide Letters. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide (CAS No. 7400-96-6). The procedural guidance herein is designed to establish a self-validating system of safety, ensuring minimal risk of exposure and fostering a culture of proactive laboratory safety. The causality behind each recommendation is explained to build a deeper, more intuitive understanding of chemical handling best practices.

Hazard Identification and Inherent Risks

This compound is a substituted aromatic amine and sulfonamide. While comprehensive toxicological data for this specific compound is not extensively published, the known hazards of structurally related chemicals necessitate a cautious approach. The primary risks are associated with its form as a solid powder and the chemical properties of its functional groups.

Chemicals in powder form can pose significant risks through inhalation and can easily contaminate surfaces, leading to unintentional skin contact or ingestion.[1] Pharmaceutical powders, even in minute quantities, can have potent health effects upon exposure.[1] Based on data from analogous compounds such as 3-amino-4-methoxybenzenesulfonic acid and other aromatic amines, a thorough risk assessment must account for the potential for irritation and toxicity.[2][3]

Table 1: Hazard Profile and Risk Assessment Summary

Hazard CategoryPotential RiskRationale & Authoritative Source
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Aromatic amines and sulfonamides as a class can exhibit systemic toxicity. Similar compounds show warnings for acute toxicity.[4]
Skin Corrosion/Irritation Causes skin irritation.The amine functional group can be irritating to the skin. SDS for similar compounds list skin irritation as a key hazard.[2][5]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Powders can be abrasive, and the chemical nature of sulfonamides can cause significant irritation upon contact with mucous membranes.[2][4][5]
Respiratory Irritation May cause respiratory irritation.Fine powders are easily aerosolized and can irritate the respiratory tract upon inhalation.[2][4][5] Avoiding dust formation is a critical precaution.[6]
Risk Assessment Workflow

A dynamic risk assessment should precede any handling of this compound. The following workflow illustrates the decision-making process for establishing appropriate safety controls.

RiskAssessment cluster_assessment Risk Assessment & Control cluster_controls Hierarchy of Controls Start Identify Task (e.g., Weighing, Solution Prep) AssessHazards Assess Hazards - Inhalation (dust) - Skin/Eye Contact - Ingestion Start->AssessHazards EvaluateExposure Evaluate Exposure Potential - Quantity - Duration - Frequency AssessHazards->EvaluateExposure SelectControls Select Controls (Hierarchy of Controls) EvaluateExposure->SelectControls Engineering 1. Engineering Controls (Fume Hood, Ventilated Enclosure) SelectControls->Engineering Most Effective Administrative 2. Administrative Controls (SOPs, Training) Engineering->Administrative PPE 3. Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) Administrative->PPE Least Effective (but essential) Implement Implement Controls & Proceed with Work PPE->Implement

Caption: Risk assessment workflow for handling chemical powders.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final barrier between the researcher and the chemical hazard. It must be chosen based on the specific tasks being performed. There is no single glove type that protects against all chemical hazards, making proper selection critical.[7]

Eye and Face Protection
  • Minimum Requirement: For all tasks, ANSI Z87.1-compliant safety glasses with side shields are mandatory.

  • Splash Hazard: When preparing solutions or performing any liquid transfer where a splash is possible, chemical splash goggles must be worn.[8] For larger volumes (>1L), a face shield worn over chemical splash goggles is required to protect the entire face.[7]

Skin and Body Protection
  • Gloves: Due to the aromatic amine structure, gloves with proven resistance to this chemical class are necessary.

    • Recommended: Nitrile or neoprene gloves. Always use a reputable brand and check the manufacturer's permeation data. A study on aromatic amine permeation highlighted that breakthrough times can vary significantly between glove materials.[3][9]

    • Procedure: Use two pairs of gloves (double-gloving). This provides protection in case the outer glove is compromised. If contamination of the outer glove occurs, remove and replace it immediately. Before removal, wash the outer glove if feasible.[7]

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, discoloration, or punctures.

  • Lab Coat: A buttoned, long-sleeved lab coat is required. For tasks with a higher risk of contamination, such as handling larger quantities, a chemical-resistant apron over the lab coat is recommended. Disposable coveralls should be considered for extensive handling operations.[8]

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times.

Respiratory Protection

The primary inhalation risk is from airborne dust particles.

  • Weighing and Transfer of Powder: These operations MUST be conducted within a certified chemical fume hood, a powder containment hood, or a glove box to minimize dust generation.[10]

  • When a Respirator is Required: If engineering controls are not available or are insufficient to maintain exposure below permissible limits, respiratory protection is required.

    • Type: A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles. For higher concentrations or as an added precaution, a half-mask or full-face air-purifying respirator with an organic vapor cartridge and a P100 particulate filter (OV/P100) is recommended.[8]

    • Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use, as mandated by OSHA regulations.

Table 2: Task-Specific PPE Requirements

TaskEye/Face ProtectionSkin ProtectionRespiratory Protection (if engineering controls fail)
Storage & Transport (Closed Container) Safety GlassesLab Coat, Single Pair of Nitrile GlovesNot typically required
Weighing of Powder (<10g) Safety GlassesLab Coat, Double-gloved with Nitrile GlovesN95 Respirator
Solution Preparation (<1L) Chemical Splash GogglesLab Coat, Chemical Apron, Double-glovedN95 or Half-mask with OV/P100 cartridges
Large Scale Operations (>10g or >1L) Face Shield over GogglesChemical Resistant Coverall, Double-glovedSupplied-Air Respirator (SAR) recommended

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational workflow is critical for minimizing exposure and preventing contamination.[11] All handling of this compound powder should follow this sequence.

HandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase PrepArea 1. Prepare Work Area (In Fume Hood, decontaminate surface) GatherMaterials 2. Gather All Materials (Chemical, Spatula, Weigh Paper, Solvents) PrepArea->GatherMaterials DonPPE 3. Don Required PPE (Double gloves, Goggles, Lab Coat) GatherMaterials->DonPPE Weigh 4. Weigh Compound (Use anti-static weigh boat, minimize dust) DonPPE->Weigh Transfer 5. Transfer to Vessel (Slowly add to solvent to avoid splashing) Weigh->Transfer CleanUp 6. Immediate Cleanup (Wipe down spatula and surfaces) Transfer->CleanUp DoffPPE 7. Doff PPE Correctly (Remove outer gloves first) CleanUp->DoffPPE WashHands 8. Wash Hands Thoroughly (Use soap and water) DoffPPE->WashHands Secure 9. Secure Compound (Store in a cool, dry, well-ventilated area) WashHands->Secure

Caption: Step-by-step workflow for handling solid chemical compounds.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, necessary to protect human health and the environment.[12]

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste. Do not mix with regular trash.

  • Waste Containers: Use designated, sealed, and clearly labeled hazardous waste containers. The label should include the full chemical name and associated hazards.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate. Never pour chemical waste down the drain.[13]

  • Disposal Vendor: All chemical waste must be disposed of through an approved and licensed waste disposal contractor, in accordance with local, state, and federal regulations.[12] Maintain meticulous records of all disposed waste.[12]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Spill: Evacuate the immediate area. For a small spill of powder, carefully cover with an absorbent material, then gently sweep it up to avoid creating dust. For a large spill, contact your institution's Environmental Health and Safety (EHS) department immediately.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-4-methoxybenzenesulfonic acid.
  • BenchChem. (2025). Navigating the Disposal of Sulosemide and Other Pharmaceutical Compounds in a Laboratory Setting.
  • Berardinelli, S. P. Jr., El Ayouby N., Hall R. C., & Vo E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41.
  • psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • BulkInside. (2025). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability.
  • ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-4-METHYLBENZENESULFONAMIDE.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-4-methoxybenzamide.
  • PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide.
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • BLDpharm. (n.d.). 7400-96-6|this compound.
  • U.S. Environmental Protection Agency. (2023). Benzenesulfonamide, 3-amino-4-methoxy- - Substance Details.
  • Echemi.com. (n.d.). This compound Safety Data Sheets.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Sultan, M. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 17, 1475–1490.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.